molecular formula C25H28N2O B1654246 Cumyl-pegaclone CAS No. 2160555-55-3

Cumyl-pegaclone

Cat. No.: B1654246
CAS No.: 2160555-55-3
M. Wt: 372.5 g/mol
InChI Key: AWHWTKXMUJLSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one, its optical and geometric isomers, salts and salts of isomers is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Temporary listing of substances subject to emergency scheduling substance.

Properties

IUPAC Name

5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-4-5-11-17-26-21-15-10-9-14-20(21)23-22(26)16-18-27(24(23)28)25(2,3)19-12-7-6-8-13-19/h6-10,12-16,18H,4-5,11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHWTKXMUJLSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138656
Record name Cumyl-pegaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160555-55-3
Record name 1H-Pyrido[4,3-b]indol-1-one, 2,5-dihydro-2-(1-methyl-1-phenylethyl)-5-pentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2160555-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SGT-151
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cumyl-pegaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SGT-151
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2RV7EIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cumyl-Pegaclone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-pegaclone, also known as SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1][2] Structurally distinct due to its γ-carbolinone core, it was likely developed to circumvent existing legislation targeting traditional indole (B1671886) and indazole-based SCRAs.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, metabolism, and analytical detection methods for this compound, intended to serve as a resource for researchers and professionals in drug development and forensic science.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one.[1] It is a crystalline solid or white powder.[1] A summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one[1]
Synonyms SGT-151[1]
CAS Number 2160555-55-3[1]
Molecular Formula C₂₅H₂₈N₂O[1]
Molecular Weight 372.5 g/mol [1]
Appearance Crystalline solid, White powder[1]
UV-Visible Spectrum (λmax) 252 nm[1]

Pharmacological Profile

This compound is a potent full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2][5] Its high affinity and efficacy at the CB1 receptor are responsible for its psychoactive effects.

Receptor Binding Affinity and Functional Activity

Studies have demonstrated that this compound binds to human CB1 and CB2 receptors with low nanomolar affinities.[1] It also acts as a full and potent agonist at the CB1 receptor, as evidenced by its ability to stimulate [³⁵S]GTPγS binding and inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1][5] Quantitative pharmacological data are summarized in Table 2.

Table 2: Pharmacological Data for this compound

ParameterReceptorValueReference(s)
Binding Affinity (Ki) hCB11.37 ± 0.24 nM[1]
hCB10.36 nM[1]
hCB14.57 nM[1]
hCB22.09 ± 0.33 nM[1]
Functional Activity (EC₅₀) hCB10.09 nM[1]
hCB10.23 nM[1]
Efficacy (Emax) hCB1655.1%[1]
hCB1344%[1]
Signaling Pathway

As a CB1 receptor agonist, this compound activates intracellular signaling cascades. Upon binding to the G-protein coupled CB1 receptor, it is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It has also been shown to induce biased agonism through the recruitment of mini-Gi and β-arrestin2.[1]

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular CP This compound CB1 CB1 Receptor CP->CB1 Binds to G_protein G-protein (Gi/o) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: Simplified CB1 Receptor Signaling Pathway.

Metabolism

This compound undergoes extensive phase I metabolism in humans, and the parent compound is typically not detected in urine samples.[1][3] Metabolic reactions include mono- and di-hydroxylation, dehydrogenation, N-dealkylation, and degradation of the pentyl side-chain to a propionic acid metabolite.[1]

Major Metabolites

Analysis of authentic urine samples has identified numerous phase I metabolites.[1] Two monohydroxylated metabolites have been suggested as predominant markers for forensic identification of this compound use.[1] Another study identified three major metabolites in pooled human liver microsomes: OH-SGT-151, di-OH-SGT-151, and N-dealkyl SGT-151.[1]

metabolism_workflow cluster_phase1 Phase I Metabolism CumylPegaclone This compound Hydroxylation Hydroxylation CumylPegaclone->Hydroxylation Dehydrogenation Dehydrogenation CumylPegaclone->Dehydrogenation N_Dealkylation N-Dealkylation CumylPegaclone->N_Dealkylation SideChainDegradation Pentyl Side-Chain Degradation CumylPegaclone->SideChainDegradation Metabolites Metabolites (e.g., OH-SGT-151, di-OH-SGT-151, N-dealkyl SGT-151) Hydroxylation->Metabolites Dehydrogenation->Metabolites N_Dealkylation->Metabolites SideChainDegradation->Metabolites

Figure 2: Major Metabolic Pathways of this compound.

Synthesis and Thermal Degradation

A synthesis method for this compound and its derivatives has been published.[1] When subjected to high temperatures, such as those encountered during smoking or vaping, this compound can undergo thermal degradation.[1] The identified thermal degradation product is N-pentyl-γ-carbolinone.[1] It is important to note that this degradation product is not a known metabolite.

Analytical Methods

Various analytical techniques have been employed for the identification and quantification of this compound and its metabolites in different matrices. These methods are crucial for forensic investigations and clinical toxicology.

Table 3: Analytical Methods for the Detection of this compound

Analytical TechniqueAbbreviationApplicationReference(s)
Gas Chromatography-Mass SpectrometryGC-MSIdentification in seized materials[1]
Gas Chromatography-Solid State Infrared AnalysisGC-sIRStructural elucidation[1]
Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight-Mass SpectrometryLC-ESI-qToF-MSStructural elucidation[1]
Nuclear Magnetic Resonance SpectrometryNMRStructural elucidation[1]
High-Performance Liquid Chromatography-Diode Array DetectionHPLC-DADIdentification[1]
Ultra-High-Performance Liquid Chromatography-Quadrupole Linear Ion Trap Mass SpectrometryUHPLC-QTRAPMetabolite identification[1]
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSMetabolite identification[1][3]

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes (HLM)
  • Objective: To identify the in vitro phase I metabolites of this compound.

  • Methodology:

    • A pooled human liver microsome (pHLM) assay is performed.[3]

    • This compound is incubated with pHLM in the presence of an NADPH-regenerating system.

    • The reaction is quenched after a specific incubation time.

    • The sample is then subjected to protein precipitation and centrifugation.

    • The supernatant is analyzed by liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify the generated metabolites.[3]

Cannabinoid Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

  • Methodology:

    • Cell membranes expressing either human CB1 or CB2 receptors are prepared.

    • A radioligand competition binding assay is performed using a known high-affinity cannabinoid radioligand (e.g., [³H]CP-55,940).

    • Increasing concentrations of this compound are incubated with the cell membranes and the radioligand.

    • After incubation, bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured by liquid scintillation counting.

    • The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To determine the functional activity (EC₅₀ and Emax) of this compound at the CB1 receptor.

  • Methodology:

    • CHO cells stably expressing the human CB1 receptor are used.[5]

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are then treated with forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of this compound.

    • The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF-based assay).

    • The EC₅₀ and Emax values are determined by non-linear regression analysis of the concentration-response curves.[5]

experimental_workflow cluster_metabolism Metabolism Study cluster_binding Receptor Binding Assay cluster_activity Functional Activity Assay Incubation Incubate this compound with pHLM Analysis_Met Analyze with LC-HRMS Incubation->Analysis_Met Competition Competition Binding with Radioligand Measurement_Bind Measure Radioactivity Competition->Measurement_Bind Stimulation Stimulate Cells with Forskolin & this compound Measurement_Act Measure cAMP Levels Stimulation->Measurement_Act

Figure 3: Overview of Key Experimental Workflows.

Conclusion

This compound is a potent synthetic cannabinoid with a unique γ-carbolinone structure. Its high affinity and efficacy at cannabinoid receptors underscore its potential for significant physiological and psychoactive effects. The extensive metabolism of this compound necessitates the use of sophisticated analytical techniques for its detection in biological samples, targeting its specific metabolites. This guide provides a foundational understanding of this compound for the scientific community, which is essential for ongoing research, clinical management of intoxications, and the development of effective regulatory strategies.

References

Cumyl-pegaclone CAS number 2160555-55-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cumyl-Pegaclone (CAS No. 2160555-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonym SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) with the chemical name 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one.[1][2][3] First identified in Germany in late 2016, this compound features a unique γ-carbolinone core structure, distinguishing it from many earlier classes of synthetic cannabinoids.[1][4][5] This structural novelty was likely an attempt to circumvent existing laws targeting specific chemical scaffolds of new psychoactive substances (NPS).[4][5] this compound has been detected in various forms, including herbal blends and e-liquids, and has been associated with adverse health effects.[1][3][6] This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacology, metabolism, and analytical methods for its detection.

Chemical Information

This compound is characterized by a cumyl group linked to a γ-carbolinone core, which also has a pentyl side chain.[1]

PropertyValue
CAS Number 2160555-55-3[1][2][3][7][8]
IUPAC Name 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one[1][2][3]
Synonyms SGT-151[1][2][3][7]
Molecular Formula C25H28N2O[1][2][3]
Molecular Weight 372.5 g/mol [1][3][7]
Appearance Crystalline solid or white powder[1]

Pharmacology

This compound is a potent full agonist at both the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with binding affinities in the low nanomolar range.[1][5][9] Its activity at the CB1 receptor is responsible for its psychoactive effects.[6]

Receptor Binding Affinities

The binding affinity of this compound to cannabinoid receptors has been determined in several studies.

ReceptorCell LineK_i (nM)Reference
hCB1CHO cells1.37 ± 0.24[1]
hCB2CHO cells2.09 ± 0.33[1]
hCB1HEK cells0.36[1]
hCB1HEK cells4.57[1]
Functional Activity

This compound demonstrates full agonism at the CB1 receptor, as shown by its ability to modulate adenylyl cyclase activity (measured by cAMP accumulation) and stimulate G-protein coupling (measured by [³⁵S]GTPγS binding).

AssayEC_50 (nM)E_max (% of basal/control)Reference
[³⁵S]GTPγS Binding1.62143%[1]
cAMP Accumulation0.114109%[1]

The compound has also been shown to induce pronounced biased agonism at the CB1 receptor, strongly recruiting mini-Gαi and β-arrestin2.[1]

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor upon activation by an agonist like this compound.

CB1_Signaling cluster_intracellular Intracellular CP This compound CB1R CB1 Receptor CP->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: CB1 receptor signaling cascade initiated by this compound.

Metabolism

This compound undergoes extensive phase I metabolism in humans, and the parent compound is typically not detected in urine samples.[1] Metabolic reactions primarily involve hydroxylation, dehydrogenation, N-dealkylation, and degradation of the pentyl side chain.[1][4]

Major Metabolic Pathways

Studies using human liver microsomes (HLMs) and analysis of human urine samples have identified numerous phase I metabolites.[1][4] The main metabolic transformations include:

  • Monohydroxylation: Occurring on both the γ-carbolinone core and the pentyl side chain. Two monohydroxylated metabolites are considered the most abundant and may serve as forensic markers.[1]

  • Di-hydroxylation: Further oxidation of monohydroxylated metabolites.

  • N-dealkylation: Removal of the pentyl group.

  • Side-chain degradation: Oxidation of the pentyl chain to form carboxylic acid metabolites, such as a propionic acid metabolite.[1]

  • Carbonyl formation: Oxidation of the pentyl side chain to a ketone.[1]

The following diagram illustrates the primary metabolic pathways of this compound.

Metabolism_Pathway cluster_hydroxylation Hydroxylation cluster_dealkylation Dealkylation / Degradation parent This compound M_mono_core Monohydroxylation (γ-carbolinone core) parent->M_mono_core Phase I M_mono_pentyl Monohydroxylation (pentyl chain) parent->M_mono_pentyl Phase I M_dealkyl N-dealkylation parent->M_dealkyl Phase I M_acid Side-chain degradation (propionic acid) parent->M_acid Phase I M_di Di-hydroxylation M_mono_core->M_di Further Oxidation M_mono_pentyl->M_di Further Oxidation M_carbonyl Carbonyl formation M_mono_pentyl->M_carbonyl Oxidation

Caption: Primary Phase I metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism Study (Human Liver Microsomes)

This protocol outlines a general procedure for studying the in vitro metabolism of this compound.

  • Incubation Mixture Preparation: A typical incubation mixture (e.g., 100 µL total volume) contains pooled human liver microsomes (HLMs), a NADPH-regenerating system, and this compound dissolved in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Preparation: The sample is centrifuged to pellet the precipitated proteins. The supernatant is then transferred to a new vial, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

  • Analysis: Metabolites are identified using liquid chromatography-high resolution mass spectrometry (LC-HRMS).[4][10]

The following workflow diagram visualizes this process.

HLM_Workflow start Start: this compound prepare Prepare Incubation Mixture (HLMs, NADPH, Substrate) start->prepare incubate Incubate at 37°C prepare->incubate terminate Terminate Reaction (e.g., cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge extract Extract Supernatant centrifuge->extract analyze Analyze by LC-HRMS extract->analyze end End: Metabolite Profile analyze->end

Caption: Workflow for in vitro metabolism study using human liver microsomes.

Analysis in Human Urine

This protocol describes a general method for the detection of this compound metabolites in urine.

  • Enzymatic Hydrolysis: Urine samples (e.g., 0.5 mL) are treated with β-glucuronidase to cleave any glucuronide conjugates.[10]

  • Extraction: A liquid-liquid extraction is performed to isolate the metabolites from the urine matrix.[10]

  • Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or LC-HRMS for the identification and quantification of metabolites.[4][10]

Analytical Characterization

A variety of analytical techniques have been employed for the identification and quantification of this compound and its metabolites.

TechniqueApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS)Identification in seized materials and herbal blends.[1][5][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Detection and quantification of metabolites in biological samples.[1][4]
LC-High Resolution Mass Spectrometry (LC-HRMS / LC-QToF-MS)Structural elucidation and metabolite identification.[1][5][9][11]
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation of the parent compound.[1][5][11][12]
Gas Chromatography-Solid State Infrared (GC-sIR) SpectroscopyStructural characterization.[1][5][11]
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)Quantification and analysis.[1]

Conclusion

This compound is a potent synthetic cannabinoid with a distinct γ-carbolinone structure. It acts as a full agonist at CB1 and CB2 receptors, leading to its psychoactive effects. The compound is extensively metabolized in humans, with hydroxylation and side-chain degradation being the primary pathways. A suite of advanced analytical techniques is necessary for its unambiguous identification and the detection of its metabolites in forensic and clinical settings. This guide provides a foundational technical understanding for professionals engaged in research and development in the fields of pharmacology, toxicology, and forensic science.

References

The Genesis and Pharmacological Profile of SGT-151: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cannabinoid SGT-151 (CUMYL-PEGACLONE), detailing its origin, discovery, and pharmacological characteristics. SGT-151 emerged on the illicit drug market in late 2016, engineered to circumvent existing substance control laws by incorporating a novel γ-carbolinone core structure. This document elucidates the chemical properties of SGT-151, presents a plausible synthetic pathway, and summarizes its potent, full agonist activity at cannabinoid receptors CB1 and CB2. Detailed experimental protocols for key pharmacological assays are provided to facilitate further research and understanding of this compound. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

SGT-151, also known by its semi-systematic name this compound, is a potent synthetic cannabinoid receptor agonist (SCRA) that was first identified in Germany in late 2016.[1][2][3] Its appearance is believed to be a direct response to legislative measures, such as Germany's New Psychoactive Substances Act (NpSG), which banned synthetic cannabinoids based on specific core chemical structures like indoles and indazoles.[3][4] By utilizing a novel γ-carbolinone core, the creators of SGT-151 aimed to produce a compound that fell outside the legal definitions of controlled substances at the time.[4][5] The "SGT" nomenclature is likely derived from a patent by Bowden and Williamson that describes a series of "SGT-compounds."[6][7] This guide provides a detailed technical examination of SGT-151 for an audience of researchers and drug development professionals.

Chemical Profile and Synthesis

SGT-151 is chemically identified as 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one.[8][9] Its structure is notable for the γ-carbolinone core, which distinguishes it from many earlier classes of synthetic cannabinoids.[10]

Table 1: Chemical Identifiers for SGT-151

IdentifierValue
Chemical Name 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one
Synonym This compound
CAS Number 2160555-55-3[9]
Molecular Formula C₂₅H₂₈N₂O[9]
Molecular Weight 372.5 g/mol [9]
Plausible Synthetic Pathway

Synthesis_Workflow cluster_0 γ-Carbolinone Core Synthesis cluster_1 Alkylation and Cumyl Addition A Indole-2-acetic acid C Cyclization A->C Reaction with B Ammonia B->C Reaction with D γ-Carbolinone C->D E γ-Carbolinone G Pentylated γ-Carbolinone E->G Alkylation with F 1-Bromopentane F->G I SGT-151 G->I Reaction with H 2-Phenylpropan-2-amine H->I Signaling_Pathway SGT151 SGT-151 CB1R CB1 Receptor SGT151->CB1R Binds to Gi_o Gi/o Protein CB1R->Gi_o Activates BetaArrestin β-Arrestin CB1R->BetaArrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation, MAPK Activation) PKA->Downstream Phosphorylates BetaArrestin->Downstream Mediates Metabolism_Workflow Start SGT-151 Solution Incubation Incubate with Human Liver Microsomes and NADPH Start->Incubation Quench Quench Reaction (e.g., with cold acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Metabolites Identified Metabolites (e.g., OH-SGT-151, di-OH-SGT-151, N-dealkyl SGT-151) Analyze->Metabolites

References

The Molecular Pharmacology of Cumyl-Pegaclone: A Technical Guide to its Interaction with Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-pegaclone (SGT-151) is a potent synthetic cannabinoid receptor agonist (SCRA) with a distinct γ-carboline core structure.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound at the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. It includes a detailed summary of its binding affinity and functional potency, step-by-step experimental protocols for key assays, and visual representations of its signaling pathways and the experimental workflow used for its characterization. This guide is intended for researchers, scientists, and drug development professionals investigating the pharmacology of novel psychoactive substances.

Introduction

This compound is a synthetic cannabinoid that has been identified in forensic casework and is known for its high potency.[2] Unlike many earlier SCRAs that are based on indole (B1671886) or indazole cores, this compound possesses a γ-carbolinone structure.[3] Understanding its interaction with CB1 and CB2 receptors is crucial for predicting its physiological and toxicological effects. This guide synthesizes available data to provide a detailed molecular profile of this compound.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound at human CB1 and CB2 receptors have been characterized through various in vitro assays. The data consistently demonstrate that this compound is a high-affinity, potent, and full agonist at both receptors.[4][5]

Table 1: Binding Affinity of this compound at CB1 and CB2 Receptors
ReceptorAssay TypeRadioligandKᵢ (nM)Cell LineReference
hCB1Radioligand BindingNot Specified1.37 ± 0.24CHO[6]
hCB1Radioligand BindingNot Specified0.36HEK[6]
hCB1Radioligand BindingNot Specified4.57Not Specified[6]
hCB2Radioligand BindingNot Specified2.09 ± 0.33CHO[6]
Table 2: Functional Activity of this compound at CB1 and CB2 Receptors
ReceptorAssay TypeParameterValue (nM)Efficacy (Eₘₐₓ)Reference
hCB1cAMP AccumulationEC₅₀PotentFull Agonist[6]
hCB1[³⁵S]GTPγS BindingEC₅₀PotentFull Agonist[6]
hCB1mini-Gαi RecruitmentEC₅₀0.07260.9%[6]
hCB1mini-Gαi RecruitmentEC₅₀0.17194%[6]
hCB1β-arrestin2 RecruitmentEC₅₀0.09655.1%[6]
hCB1β-arrestin2 RecruitmentEC₅₀0.23344%[6]
hCB2cAMP AccumulationEC₅₀PotentFull Agonist[4]

Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o).

G-Protein Dependent Signaling

Activation of the Gαi/o subunit by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6] This is a hallmark of cannabinoid receptor activation.

G_Protein_Signaling Cumyl_pegaclone This compound CB1_CB2 CB1/CB2 Receptor Cumyl_pegaclone->CB1_CB2 Binds to G_protein Gαi/o-βγ Complex CB1_CB2->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

G-protein dependent signaling cascade initiated by this compound.
β-Arrestin Recruitment

This compound has also been shown to be a potent agonist for the recruitment of β-arrestin2 to the CB1 receptor.[6] This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling.

Beta_Arrestin_Signaling Cumyl_pegaclone This compound CB1_Receptor CB1 Receptor Cumyl_pegaclone->CB1_Receptor Activates GRK GRK CB1_Receptor->GRK P_CB1_Receptor Phosphorylated CB1 Receptor CB1_Receptor->P_CB1_Receptor GRK->CB1_Receptor Phosphorylates Beta_Arrestin β-Arrestin2 P_CB1_Receptor->Beta_Arrestin Recruits Signaling Downstream Signaling (e.g., MAPK) Beta_Arrestin->Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization

β-arrestin2 recruitment pathway at the CB1 receptor.

Experimental Protocols

The characterization of this compound's activity at cannabinoid receptors involves a series of standardized in vitro assays. The following are detailed methodologies for these key experiments.

Experimental Workflow

A typical workflow for characterizing a novel synthetic cannabinoid like this compound is as follows:

Experimental_Workflow Start Start: Novel Compound (this compound) Binding_Assay Radioligand Binding Assay (Determine Kᵢ at CB1 & CB2) Start->Binding_Assay Functional_Screen Initial Functional Screen (e.g., cAMP Assay) Binding_Assay->Functional_Screen GTP_Assay [³⁵S]GTPγS Binding Assay (Measure G-protein activation, EC₅₀, Eₘₐₓ) Functional_Screen->GTP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Assess biased agonism, EC₅₀, Eₘₐₓ) Functional_Screen->Arrestin_Assay Data_Analysis Data Analysis and Pharmacological Profile GTP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis End End: Characterized Compound Data_Analysis->End

General experimental workflow for characterizing this compound.
Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand (e.g., [³H]CP55,940).

  • Test compound (this compound).

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well plates.

  • Filtration apparatus with glass fiber filters (e.g., GF/C).

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

    • Competitive Binding: this compound dilutions, radioligand, and membrane preparation.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ value for this compound.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional effect of this compound on adenylyl cyclase activity.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1).

  • Cell culture medium and supplements.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compound (this compound).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF-based kit).

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Seed cells in a 96- or 384-well plate and incubate overnight.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add serial dilutions of this compound to the wells.

  • Stimulate the cells with a fixed concentration of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.

[³⁵S]GTPγS Binding Assay

Objective: To directly measure the activation of G-proteins by this compound.

Materials:

  • Membrane preparations from cells expressing CB1 or CB2 receptors.

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • GDP (to ensure G-proteins are in an inactive state).

  • Test compound (this compound).

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

  • Scintillation counter.

Procedure:

  • In a multi-well plate, combine the membrane preparation, GDP, and serial dilutions of this compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold assay buffer.

  • Measure the bound radioactivity using a scintillation counter.

  • Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the CB1/CB2 receptor upon activation by this compound.

Materials:

  • Cells engineered to express the CB1 or CB2 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-arrestin assay).

  • Test compound (this compound).

  • Assay-specific detection reagents.

  • Luminometer or appropriate plate reader.

Procedure:

  • Seed the engineered cells in a 384-well plate and incubate.

  • Add serial dilutions of this compound to the wells.

  • Incubate for 90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal.

  • Plot the signal against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

This compound is a potent, full agonist at both CB1 and CB2 receptors, with a high binding affinity in the low nanomolar range. Its mechanism of action involves the canonical Gαi/o-mediated inhibition of adenylyl cyclase and robust recruitment of β-arrestin2. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for the scientific community engaged in the study of synthetic cannabinoids and their impact on the endocannabinoid system. Further research is necessary to fully elucidate the in vivo consequences of its potent and multifaceted signaling profile.

References

The Pharmacological Profile of Cumyl-Pegaclone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-pegaclone, also known as SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1][2] Structurally, it is characterized by a gamma-carbolinone core, a feature that distinguishes it from many earlier classes of synthetic cannabinoids and was likely intended to circumvent existing legislation targeting indole (B1671886) and indazole-based compounds.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding, functional activity, and metabolic fate. The information presented herein is intended to support research, forensic analysis, and drug development efforts.

Core Pharmacological Data

The pharmacological activity of this compound is primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2. Quantitative data from multiple in vitro studies are summarized below to provide a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinities of this compound
ReceptorCell LineKᵢ (nM)Reference
Human CB1CHO cells1.37 ± 0.24[1]
Human CB2CHO cells2.09 ± 0.33[1]
Human CB1HEK cells0.36[1]
Human CB1HEK cells4.57[1]

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Table 2: Functional Activity of this compound at the CB1 Receptor
Assay TypeParameterValueEfficacy (Eₘₐₓ)Reference
[³⁵S]GTPγS BindingEC₅₀ (nM)1.62143% (over basal)[1]
cAMP AccumulationEC₅₀ (nM)0.114109%[1]
mini-Gαᵢ RecruitmentEC₅₀ (nM)0.07260.9%[1]
mini-Gαᵢ RecruitmentEC₅₀ (nM)0.17194%[1]
β-arrestin2 RecruitmentEC₅₀ (nM)0.09655.1%[1]
β-arrestin2 RecruitmentEC₅₀ (nM)0.23344%[1]

EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. Eₘₐₓ (maximum effect) indicates the maximum response achievable by the drug.

Signaling Pathways

This compound acts as a potent, full agonist at both the CB1 and CB2 receptors.[1][3] Upon binding, it activates intracellular signaling cascades. The CB1 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the inhibitory G-protein, Gαi/o.[5] Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] This is a canonical signaling pathway for cannabinoid receptor agonists.

Furthermore, this compound has been shown to induce robust recruitment of β-arrestin2 to the CB1 receptor.[1] β-arrestin recruitment is a key mechanism in GPCR desensitization and internalization, but can also initiate G-protein-independent signaling pathways.[5] The potent induction of both G-protein signaling and β-arrestin recruitment highlights the complex and powerful effects of this compound at a cellular level.

Cannabinoid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CB1_Receptor CB1 Receptor (GPCR) This compound->CB1_Receptor Binds G_Protein Gαi/o Protein CB1_Receptor->G_Protein Activates Beta_Arrestin β-arrestin2 CB1_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response cAMP->Cellular_Response Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization

Caption: Signaling pathway of this compound at the CB1 receptor.

Metabolism

This compound undergoes extensive phase I metabolism in humans, and the parent compound is typically not detected in urine samples.[1][4] In vivo and in vitro studies using human liver microsomes have identified numerous metabolites.[4] The primary metabolic reactions include:

  • Hydroxylation: Addition of hydroxyl groups to various positions on the molecule.

  • N-dealkylation: Removal of the pentyl chain.

  • Oxidative degradation: Of the pentyl side-chain to form carboxylic acid metabolites.[1]

Two monohydroxylated metabolites have been identified as predominant and may serve as reliable forensic markers for this compound consumption.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard practices in the field for characterizing synthetic cannabinoid receptor agonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a receptor.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes (CB1/CB2) - Radioligand ([³H]CP-55,940) - Test Compound (this compound) - Assay Buffer Start->Prepare_Reagents Incubation Incubate receptor membranes, radioligand, and varying concentrations of this compound. Prepare_Reagents->Incubation Filtration Rapidly filter the incubation mixture to separate bound from free radioligand. Incubation->Filtration Washing Wash filters to remove non-specifically bound radioligand. Filtration->Washing Scintillation_Counting Measure radioactivity of the filters using a scintillation counter. Washing->Scintillation_Counting Data_Analysis Analyze data to determine IC₅₀ and calculate Kᵢ. Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human CB1 or CB2 receptor are prepared and protein concentration is determined.

  • Assay Setup: In a 96-well plate, receptor membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and a range of concentrations of the unlabeled test compound (this compound).

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.[6]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: Receptor membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

  • Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes.

  • Filtration and Quantification: The assay is terminated by filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.[7]

cAMP Accumulation Assay

This assay determines the effect of a compound on the intracellular levels of cyclic AMP, typically through the inhibition of adenylyl cyclase for Gαi-coupled receptors.

Methodology:

  • Cell Culture: Cells stably expressing the CB1 receptor are cultured and seeded in 96-well plates.

  • Assay Procedure: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (B1673556) (to elevate basal cAMP levels) in the presence of varying concentrations of this compound.

  • Cell Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC₅₀ and Eₘₐₓ for this compound.[7]

In Vitro Metabolism Assay (Human Liver Microsomes)

This assay is used to identify the phase I metabolic fate of a compound.

In_Vitro_Metabolism_Workflow Start Start Prepare_Incubation Prepare Incubation Mixture: - Pooled Human Liver Microsomes (pHLM) - NADPH-regenerating system - this compound Start->Prepare_Incubation Incubation Incubate at 37°C to allow metabolic reactions. Prepare_Incubation->Incubation Reaction_Termination Terminate the reaction (e.g., with cold acetonitrile). Incubation->Reaction_Termination Sample_Preparation Centrifuge and prepare supernatant for analysis. Reaction_Termination->Sample_Preparation LC-MS_Analysis Analyze samples using Liquid Chromatography- High-Resolution Mass Spectrometry (LC-HRMS). Sample_Preparation->LC-MS_Analysis Metabolite_Identification Identify metabolites based on mass shifts and fragmentation patterns. LC-MS_Analysis->Metabolite_Identification End End Metabolite_Identification->End

Caption: Workflow for an in vitro metabolism assay using human liver microsomes.

Methodology:

  • Incubation: this compound is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system (cofactor for cytochrome P450 enzymes) at 37°C.[8]

  • Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The supernatant is analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the metabolites.

  • Metabolite Identification: Metabolites are identified by comparing their mass spectra and retention times to the parent drug and by analyzing the mass shifts corresponding to specific metabolic transformations (e.g., +16 Da for hydroxylation).[4]

Conclusion

This compound is a potent synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. Its in vitro functional profile demonstrates that it is a full agonist, capable of strongly activating G-protein-dependent and -independent signaling pathways. The extensive metabolism of this compound necessitates the monitoring of its specific metabolites for forensic and clinical purposes. The data and protocols presented in this guide provide a foundational resource for professionals engaged in the study and monitoring of this and other emerging synthetic cannabinoids.

References

Cumyl-pegaclone receptor binding affinity and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Receptor Binding Affinity and Efficacy of Cumyl-pegaclone (SGT-151)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) featuring a unique γ-carbolinone core structure. First identified in late 2016, it quickly became prevalent on the new psychoactive substances (NPS) market.[1][2][3] Unlike classical indole (B1671886) or indazole-based cannabinoids, this compound's structure was novel at the time of its emergence, designed to circumvent existing legislation targeting specific chemical scaffolds.[4][5] This guide provides a comprehensive technical overview of its interaction with cannabinoid receptors, focusing on quantitative binding affinity and functional efficacy data, detailed experimental protocols, and visualization of associated biochemical pathways.

Quantitative Data: Receptor Binding and Functional Activity

This compound demonstrates high affinity and potent agonistic activity at both the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The following tables summarize the key quantitative parameters reported in the scientific literature.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)

Binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. Data is derived from radioligand competitive binding assays.

CompoundReceptorKi (nM)Cell LineRadioligandSource(s)
This compound hCB11.37 ± 0.24CHO[³H]CP-55,940[6]
hCB10.36HEKNot Specified[6]
hCB14.57Not SpecifiedNot Specified[6]
hCB22.09 ± 0.33CHO[³H]CP-55,940[6]
5F-Cumyl-pegaclone hCB1~1.0 (approx.)Not SpecifiedNot Specified[7][8]
Cumyl-CH-MEGACLONE hCB11.01Not SpecifiedNot Specified[1][7]
JWH-018 (Reference) hCB1~2.5 (approx.)Not SpecifiedNot Specified[7]

Note: Variations in Ki values across studies can be attributed to differences in experimental conditions, such as cell lines used, radioligand choice, and assay buffer composition.

Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax)

Functional activity is characterized by potency (EC50), the concentration required to elicit 50% of the maximum response, and efficacy (Emax), the maximum possible effect of the compound relative to a reference agonist.

CompoundAssay TypeReceptorPotency (EC50, nM)Efficacy (Emax)Source(s)
This compound β-arrestin2hCB1Sub-nanomolar>300% vs. JWH-018[9][10][11]
mini-GαihCB1Sub-nanomolar~200% vs. JWH-018[9][10][11]
cAMPhCB1/hCB2High PotencyFull Agonist[4][5]
5F-Cumyl-pegaclone β-arrestin2hCB1Sub-nanomolar>300% vs. JWH-018[9][10][11]
mini-GαihCB1Sub-nanomolar~200% vs. JWH-018[9][10][11]
Cumyl-CH-MEGACLONE Not SpecifiedhCB11.22143.4% vs. Basal[1][7]

Note: this compound and its 5-fluoro analog are potent, full agonists at the CB1 receptor, with efficacy significantly exceeding that of the reference agonist JWH-018 in G-protein and β-arrestin recruitment assays.[9][10][11]

Experimental Protocols

The characterization of this compound's receptor pharmacology relies on established in vitro assays. The methodologies for these key experiments are detailed below.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[12]

  • Materials:

    • Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO, HEK).[6]

    • Radioligand: Typically [³H]CP-55,940, a high-affinity cannabinoid agonist.[12]

    • Test Compound: this compound, serially diluted.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Glass fiber filters and a cell harvester for filtration.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound).

    • Equilibration: The mixture is incubated, typically for 60-90 minutes at 30°C, to allow the binding reaction to reach equilibrium.

    • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed with ice-cold buffer to remove non-specific binding.

    • Quantification: Filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to activate the Gi/o-coupled CB1/CB2 receptors, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][13]

  • Materials:

    • Whole cells expressing the cannabinoid receptor of interest.

    • Forskolin (B1673556): An adenylyl cyclase activator used to stimulate a detectable baseline level of cAMP.[5]

    • Test Compound: this compound, serially diluted.

    • Cell lysis buffer and a cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Procedure:

    • Cell Seeding: Cells are seeded into multi-well plates and cultured to an appropriate confluency.

    • Pre-incubation: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulation & Inhibition: Cells are incubated with forskolin to elevate intracellular cAMP levels.[5] Concurrently or subsequently, varying concentrations of this compound are added.

    • Lysis: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, and the cells are lysed to release intracellular cAMP.

    • Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay format provided by a commercial kit.

    • Data Analysis: The results are plotted as cAMP concentration versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP accumulation.

GTPγS Binding Assay

This assay directly measures G-protein activation following receptor stimulation by an agonist. It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon its activation.[13]

  • Materials:

    • Cell membranes expressing the cannabinoid receptor.

    • [³⁵S]GTPγS: A radiolabeled, non-hydrolyzable GTP analog.

    • GDP: Added in excess to ensure G-proteins are in an inactive state before agonist stimulation.

    • Test Compound: this compound, serially diluted.

    • Assay Buffer (containing MgCl₂ and a reducing agent).

  • Procedure:

    • Incubation: Cell membranes are incubated in the assay buffer with GDP, varying concentrations of this compound, and a fixed concentration of [³⁵S]GTPγS.

    • Reaction: The incubation allows this compound to bind to the receptor, catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

    • Quantification: The radioactivity retained on the filters is measured by scintillation counting.

    • Data Analysis: Non-specific binding is subtracted, and the specific binding of [³⁵S]GTPγS is plotted against the log concentration of this compound. The EC₅₀ and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Visualizations

Cannabinoid Receptor Signaling Cascade

This compound activates CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) primarily linked to the Gi/o family of G-proteins. This activation initiates a signaling cascade that inhibits adenylyl cyclase, reducing cAMP levels. Additionally, agonist binding can promote the recruitment of β-arrestin, a protein involved in receptor desensitization and alternative signaling pathways.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor CB1/CB2 Receptor G_Protein Gαi(GDP)-βγ (Inactive) Receptor->G_Protein Activates beta_arrestin β-arrestin Receptor->beta_arrestin Recruits G_Protein_Active_Alpha Gαi(GTP) G_Protein->G_Protein_Active_Alpha GDP/GTP Exchange G_Protein_Active_BetaGamma Gβγ G_Protein->G_Protein_Active_BetaGamma AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Agonist Cumyl- pegaclone Agonist->Receptor Binds ATP ATP ATP->AC G_Protein_Active_Alpha->AC Inhibits

Caption: Canonical Gi/o signaling pathway activated by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing CB1/CB2 receptors start->prep incubate Incubate membranes with: 1. [³H]CP-55,940 (Radioligand) 2. This compound (Test Compound) prep->incubate separate Separate bound and unbound ligand via rapid vacuum filtration incubate->separate quantify Quantify radioactivity of bound ligand using a scintillation counter separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki value quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Accumulation Assay

cAMP_Workflow start Start seed Seed cells expressing CB1/CB2 receptors in plates start->seed stimulate Pre-incubate cells with Forskolin to elevate baseline cAMP levels seed->stimulate add_agonist Add varying concentrations of this compound stimulate->add_agonist lyse Stop reaction and lyse cells to release intracellular cAMP add_agonist->lyse quantify Quantify cAMP concentration using a detection kit (e.g., HTRF) lyse->quantify analyze Analyze data to determine EC₅₀ and Eₘₐₓ for cAMP inhibition quantify->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation functional assay.

References

In Vitro Activity of Cumyl-Pegaclone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological and metabolic profile of Cumyl-pegaclone (SGT-151), a potent synthetic cannabinoid. The data and methodologies presented are collated from peer-reviewed scientific literature to support research and drug development activities.

Core Pharmacological Activity

This compound is a synthetic cannabinoid receptor agonist with high affinity and potency for both the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] It is characterized by a γ-carbolinone core structure, distinguishing it from many earlier classes of synthetic cannabinoids.[3][4]

Receptor Binding Affinity

In vitro competitive binding assays have consistently demonstrated that this compound binds to CB1 and CB2 receptors with low nanomolar affinity.[1] The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the ligand required to occupy 50% of the receptors in the presence of a competing radioligand.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound

Study ReferenceReceptorCell LineKi (nM)
Cannaert et al. (cited in WHO Report)[1]hCB1Chinese Hamster Ovary (CHO)1.37 ± 0.24
Cannaert et al. (cited in WHO Report)[1]hCB2Chinese Hamster Ovary (CHO)2.09 ± 0.33
Anonymous Study 1 (cited in WHO Report)[1]hCB1Human Embryo Kidney (HEK)0.36
Anonymous Study 2 (cited in WHO Report)[1]hCB1Not Specified4.57
Sparkes et al.[5]hCB1Chinese Hamster Ovary (CHO)1.37 ± 0.24
Sparkes et al.[5]hCB2Chinese Hamster Ovary (CHO)2.09 ± 0.33
Functional Activity and Potency

This compound acts as a full and potent agonist at the CB1 receptor.[1][2] Functional assays measure the biological response initiated by the binding of the ligand to the receptor. Key parameters include the half-maximal effective concentration (EC50), which indicates the concentration required to elicit 50% of the maximum response, and the maximum effect (Emax).

Studies have evaluated its functional activity through various signaling pathways, including G-protein activation (via [35S]GTPγS binding and mini-Gi recruitment), adenylyl cyclase inhibition (cAMP accumulation), and β-arrestin2 recruitment.[1][6] this compound demonstrates potent, sub-nanomolar EC50 values and high efficacy in these assays, often exceeding that of the reference agonist JWH-018.[6][7]

Table 2: Functional Activity (EC50 and Emax) of this compound at the CB1 Receptor

AssayStudy ReferenceEC50 (nM)Emax (% of Reference Agonist or Basal Activity)
mini-Gi RecruitmentCannaert et al. (2020)[6]0.17194% (relative to JWH-018)
β-arrestin2 RecruitmentCannaert et al. (2020)[6]0.23344% (relative to JWH-018)
mini-Gi RecruitmentAnonymous Study (cited in WHO Report)[1]0.07260.9% (of basal)
β-arrestin2 RecruitmentAnonymous Study (cited in WHO Report)[1]0.09655.1% (of basal)

In Vitro Metabolism

Like many synthetic cannabinoids, this compound is extensively metabolized.[1] In vitro studies using pooled human liver microsomes (pHLM) have been instrumental in identifying its metabolic pathways. The parent compound is typically not detected in authentic urine samples, making the identification of specific metabolites crucial for forensic and clinical purposes.[1][8]

Phase I metabolism involves reactions such as hydroxylation, dehydrogenation, N-dealkylation, and degradation of the pentyl side-chain.[1][8] Studies have identified numerous phase I metabolites, with monohydroxylated metabolites being particularly prominent.[1][8]

Table 3: Major In Vitro Phase I Metabolites of this compound Identified in Human Liver Microsome Assays

Metabolite TypeMetabolic ReactionSignificance
Monohydroxylated Metabolites (e.g., M20, M09)Hydroxylation on the γ-carbolinone core or pentyl chainIdentified as major metabolites and potential forensic markers.[1][8]
Di-hydroxylated MetabolitesFurther hydroxylation of monohydroxylated metabolitesIndicates extensive oxidative metabolism.[1]
N-dealkylated MetabolitesRemoval of the pentyl groupCommon metabolic pathway for N-alkylated cannabinoids.[1]
Propionic Acid MetaboliteDegradation of the pentyl side-chainA significant metabolite, but may not be specific to this compound.[9]
Carbonyl MetabolitesOxidation of hydroxyl groups on the pentyl chainFurther oxidative metabolism.[1][8]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe standardized methodologies for key in vitro assays used to characterize this compound.

Cannabinoid Receptor Binding Assay (Competitive Ligand Binding)

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound at CB1/CB2 receptors expressed in a stable cell line.

Objective: To determine the Ki of this compound at human CB1 and CB2 receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Instrumentation: Scintillation counter, filter plates (e.g., 96-well GF/C).

Procedure:

  • Membrane Preparation: Culture cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]CP-55,940, and serial dilutions of this compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of WIN 55,212-2.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at 30°C for 60-90 minutes.

  • Harvesting: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional Agonism)

This protocol measures the ability of a compound to inhibit adenylyl cyclase, a key downstream effect of CB1 receptor activation.

Objective: To determine the EC50 and Emax of this compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cell Line: CHO or HEK cells expressing human CB1 receptors.

  • Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test Compound: this compound.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to near confluence.

  • Pre-incubation: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.

In Vitro Metabolism Assay (Human Liver Microsomes)

This protocol is used to identify the primary phase I metabolites of a compound.

Objective: To identify the phase I metabolites of this compound using pooled human liver microsomes (pHLM).

Materials:

  • Substrate: this compound.

  • Enzyme Source: Pooled human liver microsomes (pHLM).

  • Cofactor: NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

  • Reaction Termination: Acetonitrile or methanol.

  • Instrumentation: LC-MS/MS or LC-QToF-MS for metabolite identification.

Procedure:

  • Incubation Setup: Prepare a reaction mixture containing pHLM and this compound in phosphate buffer. Pre-warm the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C with shaking for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a high-resolution mass spectrometer (LC-QToF-MS) to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[9]

  • Data Interpretation: Compare the metabolic profile of the test sample with a control sample (lacking the NADPH cofactor) to distinguish metabolites from impurities. Propose structures for the identified metabolites based on mass shifts from the parent compound.

Visualizations: Pathways and Workflows

Diagrams are provided to visually summarize the key processes involved in the in vitro activity of this compound.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CP This compound (Agonist) CB1 CB1 Receptor CP->CB1 Binds G_protein Gi/o Protein CB1->G_protein Activates BetaArrestin β-Arrestin2 CB1->BetaArrestin Recruits G_alpha Gαi/o (inhibitory) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Internalization Receptor Internalization & Desensitization BetaArrestin->Internalization G_alpha->AC Inhibits Downstream Downstream Signaling (e.g., Ion Channel Modulation) G_beta_gamma->Downstream ATP ATP ATP->AC cAMP->Downstream Reduced Activation

Caption: CB1 Receptor Signaling Pathway Activated by this compound.

G cluster_planning Phase 1: Initial Characterization cluster_metabolism Phase 2: Metabolic Profiling cluster_analysis Phase 3: Data Analysis & Interpretation start Test Compound (this compound) binding_assay Receptor Binding Assay (CB1 & CB2) start->binding_assay functional_assay Functional Assay (e.g., cAMP) start->functional_assay hlm_assay Human Liver Microsome (pHLM) Incubation start->hlm_assay ki_calc Calculate Ki Values binding_assay->ki_calc ec50_calc Calculate EC50/Emax functional_assay->ec50_calc lcms_analysis LC-MS/MS Analysis hlm_assay->lcms_analysis metabolite_id Identify Metabolites lcms_analysis->metabolite_id report Comprehensive In Vitro Profile ki_calc->report ec50_calc->report metabolite_id->report

Caption: Experimental Workflow for In Vitro Cannabinoid Characterization.

References

Preclinical Toxicological Profile of Cumyl-Pegaclone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on the preclinical toxicology of Cumyl-pegaclone (SGT-151). It is intended for an audience of researchers, scientists, and drug development professionals. A significant data gap exists in the scientific literature regarding formal preclinical toxicology studies for this compound. The World Health Organization (WHO) has explicitly stated that preclinical toxicology studies on this compound have not been conducted[1]. Therefore, this guide focuses on the available in vitro pharmacology, metabolism, and reported human adverse events to construct a partial toxicological profile.

Introduction

This compound (SGT-151) is a synthetic cannabinoid receptor agonist (SCRA) featuring a novel γ-carbolinone core structure. It emerged on the new psychoactive substances (NPS) market around 2016[2][3][4]. Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by targeting cannabinoid receptors. However, many SCRAs, including this compound, exhibit higher potency and efficacy at the cannabinoid type 1 (CB1) receptor, which is associated with a greater risk of severe and unpredictable adverse effects[4][5][6]. This guide provides a comprehensive overview of the known preclinical data relevant to the toxicological assessment of this compound.

In Vitro Pharmacology

The primary mechanism of action for this compound's psychoactive and toxic effects is its interaction with the cannabinoid receptors, CB1 and CB2.

Receptor Binding and Functional Activity

Studies have consistently demonstrated that this compound is a potent, full agonist at both CB1 and CB2 receptors, with a high binding affinity in the low nanomolar range[1][3][4]. This high potency and efficacy are believed to contribute to its significant toxicological risk compared to THC.

Table 1: In Vitro Cannabinoid Receptor Activity of this compound

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki) 1.37 ± 0.24 nM2.09 ± 0.33 nM[1]
0.36 nM-[1]
4.57 nM-[1]
Functional Activity (EC50) 1.62 nM ([35S]GTPγS)-[1]
0.114 nM (cAMP)-[1]
Efficacy (Emax) 143% vs. basal ([35S]GTPγS)-[1]
109% (cAMP)-[1]

Experimental Protocol: Radioligand Binding Assay

A common method to determine binding affinity involves a competitive radioligand binding assay. The protocol typically includes:

  • Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK cells) are prepared.

  • Incubation: Membranes are incubated with a known concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP55,940) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Accumulation Assay

To measure functional activity (agonism), a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay is often employed. The general steps are:

  • Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.

  • Forskolin Stimulation: The adenylyl cyclase activator, forskolin, is used to stimulate cAMP production.

  • Compound Treatment: Cells are treated with varying concentrations of the test agonist (this compound).

  • cAMP Measurement: Intracellular cAMP levels are measured, typically using an immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

Signaling Pathways

This compound, as a CB1 receptor agonist, is expected to activate intracellular signaling cascades similar to other cannabinoids. This primarily involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the modulation of ion channels and MAP kinase pathways.

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates Cumyl_pegaclone This compound Cumyl_pegaclone->CB1 Binds and Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified CB1 receptor signaling pathway activated by this compound.

Metabolism

This compound undergoes extensive phase I metabolism in humans, with the parent compound rarely being detected in urine samples[2][7][8]. The primary sites of metabolic modification are the γ-carbolinone core and the pentyl side chain.

In Vitro and In Vivo Metabolites

Studies using human liver microsomes (HLMs) and analysis of human urine samples have identified numerous phase I metabolites[2][7]. The major metabolic reactions include hydroxylation, oxidation, and N-dealkylation.

Table 2: Major Phase I Metabolites of this compound

Metabolite TypeDescriptionPrimary Marker
Monohydroxylated MetabolitesAddition of a hydroxyl group, primarily on the γ-carbolinone core.Yes
Carbonyl MetabolitesOxidation of the pentyl side chain to form a carbonyl group.Yes
N-dealkylated MetabolitesRemoval of the pentyl side chain.Yes
Dihydroxylated MetabolitesAddition of two hydroxyl groups.Minor

A mono-hydroxylated metabolite on the γ-carbolinone core and a metabolite with a carbonyl group on the pentyl side chain have been proposed as specific and sensitive markers for detecting this compound consumption[2].

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes (HLMs)

  • Incubation Mixture: A typical incubation mixture contains pooled HLMs, this compound, and an NADPH-regenerating system in a phosphate (B84403) buffer.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The sample is centrifuged, and the supernatant is evaporated and reconstituted in a suitable solvent.

  • Analysis: The sample is analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

G Cumyl_pegaclone This compound Hydroxylation Hydroxylation (γ-carbolinone core) Cumyl_pegaclone->Hydroxylation Oxidation Oxidation (pentyl chain) Cumyl_pegaclone->Oxidation N_dealkylation N-dealkylation Cumyl_pegaclone->N_dealkylation M_OH Monohydroxylated Metabolite Hydroxylation->M_OH M_CO Carbonyl Metabolite Oxidation->M_CO M_dealkyl N-dealkylated Metabolite N_dealkylation->M_dealkyl

Caption: Major Phase I metabolic pathways of this compound.

Preclinical Toxicology

As previously stated, formal preclinical toxicology studies for this compound are not available in the public domain[1]. This includes a lack of data on:

  • Acute and chronic toxicity

  • Genotoxicity (e.g., Ames test, micronucleus assay)

  • Carcinogenicity

  • Reproductive and developmental toxicity

  • Safety pharmacology (e.g., effects on cardiovascular and respiratory systems)

The absence of this critical information makes a comprehensive risk assessment challenging and highlights the potential dangers of this unregulated substance.

Human Toxicological Data (from Case Reports)

While not formal preclinical studies, reports of adverse events in humans provide valuable insight into the toxicological profile of this compound.

Adverse Reactions

Adverse reactions reported in individuals who have used products containing this compound are consistent with severe cannabinoid intoxication. These include:

  • Seizures[1]

  • Collapse and faintness[9]

  • Shaking[9]

Fatalities

This compound has been detected in post-mortem samples from several fatalities[1][10]. However, in many of these cases, other substances were also present, making it difficult to definitively attribute the cause of death solely to this compound[1]. In some instances, it was deemed a causal or contributory factor in the death[1].

Table 3: Reported Post-Mortem Concentrations of this compound

Sample TypeConcentration RangeReference
Femoral Vein Blood0.14–13 ng/mL (0.38 to 34.9 nM)[1]

Fluorinated Analog: 5F-Cumyl-pegaclone

A fluorinated analog, 5F-Cumyl-pegaclone (5F-SGT-151), has also been identified and appears to be more toxic than the parent compound, having been linked to numerous serious adverse reactions and fatalities[11]. It also undergoes extensive metabolism[7][8][12]. In vitro studies suggest that both this compound and 5F-Cumyl-pegaclone have similar high potency and efficacy at the CB1 receptor[5][6][13].

Conclusion

The available data indicates that this compound is a potent synthetic cannabinoid with a high potential for abuse and toxicity. Its in vitro pharmacology demonstrates strong activation of cannabinoid receptors, which likely underlies its psychoactive and adverse effects. The compound is extensively metabolized, and several key metabolites have been identified for forensic purposes.

Crucially, there is a profound lack of formal preclinical toxicology studies, which is a significant cause for concern. The human case reports of severe adverse events, including fatalities, underscore the serious public health risks associated with this substance. Further research, including comprehensive in vivo toxicological assessments, is necessary to fully characterize the safety profile of this compound. Researchers and drug development professionals should be aware of the limited safety data and the potential for severe toxicity when encountering this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-PEGACLONE, also known as SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) featuring a unique γ-carboline core structure.[1] First identified in Germany in late 2016, this compound was likely developed to circumvent existing laws targeting indole (B1671886) and indazole-based SCRAs.[2][3][4] As a potent, full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), this compound has significant potential for scientific research into the endocannabinoid system.[5][6] This guide provides a comprehensive overview of its legal status, pharmacological properties, and detailed experimental protocols for its study, intended for a scientific audience engaged in legitimate research.

Legal Status for Research

The legal status of this compound is highly restrictive in major jurisdictions, reflecting its potential for abuse. Researchers must adhere to stringent regulatory requirements for its acquisition and use in scientific studies. Unauthorized possession or handling of this substance can lead to severe legal consequences. The following table summarizes its legal standing in key regions. For research purposes, appropriate licensing from national regulatory bodies is mandatory.

Jurisdiction Legal Status Governing Authority/Legislation Implications for Research
United States Schedule I Controlled Substance (Temporary) Controlled Substances Act (CSA)Requires a Schedule I research license from the Drug Enforcement Administration (DEA).
United Kingdom Under the Psychoactive Substances Act 2016; Intended to be Class B Misuse of Drugs Act 1971A Home Office license is required for research.
European Union Monitored as a New Psychoactive Substance (NPS) European Monitoring Centre for Drugs and Drug Addiction (EMCDDA)Regulations vary by member state; researchers must comply with national laws. Controlled in Germany and Sweden.
Australia Narcotic Office of Drug Control (ODC)Requires import licenses and permits for research.
Canada Controlled under psychoactive substance laws Controlled Drugs and Substances ActA research license from Health Canada is necessary.
International Schedule II of the UN Convention on Psychotropic Substances of 1971 United NationsSignatory countries are obligated to implement national controls.[6]

Pharmacological Profile

This compound is a potent agonist at both CB1 and CB2 receptors, with binding affinities in the low nanomolar range.[2][5] Its high efficacy as a full agonist at the CB1 receptor is responsible for its psychoactive effects.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

Parameter Receptor Value Cell Line Reference
Binding Affinity (Ki) CB11.37 ± 0.24 nMCHO[2]
CB10.36 nMHEK[2]
CB14.57 nM-[2]
CB22.09 ± 0.33 nMCHO[2]
Functional Activity (EC50) CB1Sub-nanomolar-[7]
Efficacy (Emax) CB1~2-fold greater than JWH-018-[7]
Signaling Pathways

As a CB1 receptor agonist, this compound activates intracellular signaling cascades. Upon binding, it causes a conformational change in the receptor, leading to the activation of Gi/o proteins. This inhibits adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulates ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_Protein Gi/o Protein CB1R->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts GIRK GIRK Channel K_ion_out K⁺ GIRK->K_ion_out efflux Neuronal_Activity ↓ Neuronal Activity GIRK->Neuronal_Activity Ca_Channel Ca²⁺ Channel Ca_ion_in Ca²⁺ Ca_Channel->Ca_ion_in influx Ca_Channel->Neuronal_Activity Cumyl_PEGACLONE This compound Cumyl_PEGACLONE->CB1R G_Protein->AC inhibits G_Protein->GIRK activates G_Protein->Ca_Channel inhibits ATP ATP ATP->AC K_ion_in K⁺ K_ion_in->GIRK Ca_ion_out Ca²⁺ Ca_ion_out->Ca_Channel

CB1 Receptor Signaling Pathway Activation by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established methods in the scientific literature.

Synthesis

A method for the synthesis of this compound has been published in the scientific literature.[2] Researchers should consult this primary source for detailed synthetic procedures. Legitimate research requires sourcing the compound from a licensed chemical supplier.

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity (Ki) of this compound for cannabinoid receptors.

Materials:

  • Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940.

  • Non-specific binding control: 10 µM WIN 55,212-2.

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well filter plates (GF/C glass fiber).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • In a 96-well plate, set up triplicates for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + each concentration of this compound).

  • Add cell membranes (5-20 µg protein/well) to each well.

  • Add the appropriate solutions (buffer, non-specific control, or this compound dilutions).

  • Add [³H]CP-55,940 to all wells at a concentration close to its Kd.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through the filter plate.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([³H]CP-55,940) B->D C Prepare Receptor Membranes C->D E Filter and Wash D->E F Measure Radioactivity E->F G Calculate Specific Binding F->G H Determine IC50 G->H I Calculate Ki H->I

Workflow for the Competitive Radioligand Binding Assay.
In Vitro Functional Assay (cAMP Accumulation)

This assay measures the functional activity of this compound by quantifying its effect on intracellular cAMP levels.

Materials:

  • CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Forskolin (B1673556).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., EIA or BRET-based).

  • Cell culture medium and supplements.

Procedure:

  • Seed cells in a 96-well plate and grow to near confluence.

  • Wash cells with serum-free medium.

  • Pre-treat cells with a PDE inhibitor for 10-20 minutes.

  • Add this compound at various concentrations.

  • Stimulate cells with forskolin (10 µM) to induce cAMP production.

  • Incubate for 15-30 minutes.

  • Lyse the cells.

  • Measure cAMP levels using the chosen detection kit according to the manufacturer's protocol.

Data Analysis:

  • Plot the cAMP concentration against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

In Vitro Metabolism Study (Human Liver Microsomes)

This protocol identifies the phase I metabolites of this compound.

Materials:

  • Pooled human liver microsomes (HLMs).

  • This compound.

  • NADPH regenerating system (Solutions A and B).

  • Phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile (ACN).

  • LC-MS/MS or LC-QToF-MS system.

Procedure:

  • Prepare a reaction mixture containing HLMs (1 mg/mL final concentration), NADPH regenerating system, and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (1-10 µM final concentration).

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS or LC-QToF-MS to identify metabolites.

Data Analysis:

  • Compare the chromatograms of the incubated samples with a control sample (time 0) to identify new peaks corresponding to metabolites.

  • Use high-resolution mass spectrometry to determine the elemental composition of the metabolites and propose metabolic pathways (e.g., hydroxylation, N-dealkylation).

Metabolism_Workflow cluster_incubation Incubation cluster_analysis Analysis A Prepare Reaction Mixture (HLMs, NADPH, Buffer) B Add this compound A->B C Incubate at 37°C B->C D Terminate Reaction with Acetonitrile C->D E Centrifuge to Remove Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Identify Metabolites F->G

Workflow for In Vitro Metabolism Study using HLMs.
Analytical Chemistry: GC-MS Method for Identification

This protocol provides a general method for the identification of this compound in seized materials.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: HP-5-MS (or equivalent).

GC Parameters (example):

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 3 minutes.

    • Ramp: 30°C/minute to 310°C.

    • Final hold: 10 minutes at 310°C.

  • Carrier Gas: Helium.

MS Parameters (example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Procedure:

  • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).

  • Inject an aliquot of the extract into the GC-MS.

  • Acquire the data.

Data Analysis:

  • Compare the retention time and mass spectrum of the analyte with a certified reference standard of this compound.

Conclusion

This compound is a potent synthetic cannabinoid with a complex legal and pharmacological profile. This guide provides essential technical information for researchers and drug development professionals to conduct legitimate scientific investigations into its properties. Adherence to all applicable laws and regulations is paramount when working with this controlled substance. The provided experimental protocols offer a foundation for further research into the pharmacology, metabolism, and analytical detection of this compound.

References

Cumyl-pegaclone: A Technical Guide for Laboratory Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Cumyl-pegaclone (SGT-151), a synthetic cannabinoid of the gamma-carboline class. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates its primary signaling pathway and analytical workflow. The information herein is intended to support researchers, scientists, and drug development professionals in laboratory settings.

Quantitative Data Summary

This compound is available as an analytical reference standard, typically as a crystalline solid or white powder.[1] Its physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Name 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-oneWHO (2020)[1]
Synonym SGT-151WHO (2020)[1]
CAS Number 2160555-55-3WHO (2020)[1]
Molecular Formula C₂₅H₂₈N₂OWHO (2020)[1]
Molecular Weight 372.5 g/mol WHO (2020)[1]
Purity ≥98%Cayman Chemical
Appearance Crystalline solid, White powderWHO (2020)[1]
UV λmax 252 nmWHO (2020)[1]
Solubility (at 25°C)
DMF: 30 mg/mLCayman Chemical
DMSO: 15 mg/mLCayman Chemical
Ethanol: 1 mg/mLCayman Chemical
Methanol: 1 mg/mLCayman Chemical
DMF:PBS (pH 7.2) (1:2): 0.25 mg/mLCayman Chemical

Experimental Protocols

Synthesis of this compound

The following protocol is based on the published synthesis of this compound and its isomers by Janssens et al.[1] This synthesis involves the construction of the gamma-carboline core followed by alkylation.

Materials:

  • Appropriate starting materials for the gamma-carboline core synthesis

  • Cumyl bromide or equivalent cumylating agent

  • Pentyl bromide or equivalent alkylating agent

  • Potassium hydroxide (B78521) (KOH)

  • Methanol

  • Hydrochloric acid (2 M)

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) (2 M)

  • Silica (B1680970) for flash column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • Synthesis of the Gamma-Carboline Intermediate:

    • A precursor acid is synthesized by dissolving the starting materials in methanol, followed by the addition of solid KOH.

    • The mixture is heated to reflux for 16 hours.

    • After cooling to room temperature, the solvent is removed in vacuo.

    • The residue is treated with 2 M hydrochloric acid and extracted with ethyl acetate.

    • The combined organic extracts are dried over MgSO₄, filtered, and concentrated.

    • The resulting acid is recrystallized from isopropanol (B130326) to yield a pale brown crystalline solid.[1]

  • Alkylation to form this compound:

    • The synthesized gamma-carboline intermediate is reacted with the appropriate cumyl and pentyl reagents.

    • The reaction mixture is cooled to room temperature and diluted with CH₂Cl₂.

    • The pH of the aqueous phase is adjusted to 10 with 2 M NaOH solution.

    • The aqueous phase is extracted with CH₂Cl₂.

    • The combined organic extracts are dried over MgSO₄, filtered, and concentrated.[1]

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield this compound as a yellow oil, which may solidify upon standing.[1]

    • Further purification, if necessary, can be performed by preparative HPLC.[1]

Analytical Methodologies

A variety of analytical methods have been utilized for the identification and quantification of this compound.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent Technologies 6890N with 5973 MSD).[2]

  • Capillary column: HP-5-MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.[2]

Sample Preparation:

  • For herbal mixtures, an aliquot of approximately 200 mg is weighed.[2]

  • The sample is extracted with a suitable solvent, such as methanol.

  • The extract is filtered prior to injection.

GC-MS Parameters:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100°C for 3 minutes, ramped to 310°C at a rate of 30°C/min, and held at 310°C for 10 minutes.[2]

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Scan Range: m/z 40-550

Expected Results: The mass spectrum of this compound will show characteristic fragment ions, which can be used for its identification.

Instrumentation:

  • HPLC system with a diode-array detector.

  • Column: A suitable reversed-phase column, such as a C18.

Sample Preparation:

  • A stock solution of the this compound reference standard is prepared in a suitable solvent (e.g., acetonitrile).

  • Calibration standards are prepared by serial dilution of the stock solution.

  • Samples for analysis are extracted and diluted as necessary to fall within the calibration range.

HPLC-DAD Parameters:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like formic acid, is commonly used.

  • Flow Rate: Typically around 1 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: The DAD is set to monitor a range of wavelengths, with the maximum absorbance for this compound being at 252 nm.[1] A wavelength of 310 nm has also been used for quantification.[2]

Data Analysis: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the unknown sample is then determined from this curve.

Visualizations

Cannabinoid Receptor Signaling Pathway

This compound is a potent agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

Cumyl_Pegaclone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1_CB2 CB1/CB2 Receptors G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates cAMP cAMP AC->cAMP produces Cellular_Response Modulation of Neurotransmitter Release & Gene Expression K_channel->Cellular_Response Leads to Ca_channel->Cellular_Response Leads to PKA PKA cAMP->PKA Activates PKA->Cellular_Response Impacts MAPK_ERK->Cellular_Response Leads to PI3K_Akt->Cellular_Response Leads to

Cannabinoid Receptor Signaling Pathway
Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a laboratory setting, from sample reception to final data analysis.

Analytical_Workflow Sample_Reception Sample Reception (e.g., herbal mixture, biological fluid) Extraction Sample Extraction (e.g., solvent extraction) Sample_Reception->Extraction Filtration Filtration/Cleanup Extraction->Filtration Instrumental_Analysis Instrumental Analysis Filtration->Instrumental_Analysis GC_MS GC-MS Instrumental_Analysis->GC_MS HPLC_DAD HPLC-DAD Instrumental_Analysis->HPLC_DAD LC_MS LC-MS/MS Instrumental_Analysis->LC_MS Data_Processing Data Processing and Spectral Library Matching GC_MS->Data_Processing HPLC_DAD->Data_Processing LC_MS->Data_Processing Quantification Quantification (using reference standard) Data_Processing->Quantification Reporting Final Report Generation Quantification->Reporting

Analytical Workflow for this compound

References

Unveiling the Synthesis of Cumyl-pegaclone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide consolidates the published synthesis methods for Cumyl-pegaclone (SGT-151), a potent synthetic cannabinoid with a distinctive γ-carbolinone core. This document provides a detailed overview of the synthetic pathways, experimental protocols, and quantitative data available in the scientific literature and patent filings.

Core Synthesis Strategy

The synthesis of this compound, chemically known as 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one, revolves around the construction of the characteristic tricyclic γ-carbolinone scaffold. While specific, detailed step-by-step published syntheses exclusively for this compound are not abundant in readily available academic literature, the foundational methodologies are described in patents covering a broad class of cannabinoid compounds. The primary reference for the synthesis of structurally related compounds is the international patent WO 2014/167530 A1. Additionally, the work of Janssens et al. in characterizing this compound variants provides valuable context.

The general synthetic approach involves a multi-step process that can be logically divided into the formation of a key γ-carbolinone intermediate followed by the introduction of the cumyl and pentyl moieties.

Proposed Synthetic Pathway

A plausible synthetic route, based on established chemical principles for the formation of similar γ-carbolinone structures, is outlined below. This pathway represents a logical deduction from the available literature.

Synthesis_Pathway A Indole-3-acetic acid derivative C Intermediate Amide A->C Amide Coupling B N-Pentyl-4-aminopyridine derivative B->C D Cyclization Precursor C->D Activation E γ-Carbolinone Core D->E Intramolecular Cyclization G This compound E->G N-Alkylation F Cumyl Halide F->G

Caption: Proposed general synthetic pathway for this compound.

Experimental Protocols

While a definitive, published, step-by-step protocol for the synthesis of this compound is not available in the public domain, the following represents a generalized experimental procedure inferred from the synthesis of analogous γ-carbolinone compounds. Researchers should adapt and optimize these conditions as necessary.

Step 1: Synthesis of the γ-Carbolinone Core

The formation of the central γ-carbolinone ring system is the crucial phase of the synthesis. This is typically achieved through an intramolecular cyclization reaction.

  • Amide Formation: An appropriate indole-3-acetic acid derivative is coupled with an N-pentylated 4-aminopyridine (B3432731) derivative using standard peptide coupling reagents (e.g., DCC, EDC) to form an intermediate amide.

  • Cyclization: The amide intermediate is then induced to cyclize. This can often be achieved by treatment with a strong acid or through a metal-catalyzed reaction, leading to the formation of the tricyclic γ-carbolinone core structure.

Step 2: N-Alkylation with the Cumyl Group

The final step involves the introduction of the cumyl (2-phenylpropan-2-yl) group onto the nitrogen atom of the γ-carbolinone core.

  • Deprotonation: The γ-carbolinone intermediate is treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF, THF) to generate the corresponding anion.

  • Alkylation: The anion is then reacted with a cumyl halide (e.g., 2-chloro-2-phenylpropane) to yield the final product, this compound.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the final compound.

Quantitative Data

Detailed quantitative data, such as reaction yields for the specific synthesis of this compound, are not explicitly provided in the currently available public literature. The patent literature (WO 2014/167530 A1) describes the synthesis of a wide range of compounds, and yields are typically reported as ranges or for specific examples that are structurally analogous but not identical to this compound. For analogous compounds, yields for the key cyclization and alkylation steps can range from moderate to good, depending on the specific substrates and reaction conditions employed.

ParameterValueReference
Molecular Formula C₂₅H₂₈N₂OGeneral Chemical Data
Molecular Weight 372.51 g/mol General Chemical Data
CAS Number 2160555-55-3WHO Critical Review

Logical Workflow for Synthesis Development

The development of a robust synthesis for this compound would follow a logical progression of steps, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Phase 1: Route Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization A Literature & Patent Search B Identify Key Precursors A->B C Propose Synthetic Routes B->C D Synthesize γ-Carbolinone Core C->D E Optimize Cyclization Conditions D->E F Optimize Alkylation Conditions D->F G Scale-up Synthesis E->G F->G H Purification (Chromatography) G->H I Structural Elucidation (NMR, MS) H->I J Purity Analysis (HPLC) I->J

Caption: Logical workflow for the development of a this compound synthesis.

Signaling Pathways of Interest

This compound is a potent agonist at the cannabinoid receptors CB1 and CB2. Its mechanism of action involves binding to these G-protein coupled receptors, primarily located in the central nervous system and peripheral tissues, respectively. This interaction initiates a signaling cascade that leads to its physiological and psychoactive effects.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound Receptor CB1/CB2 Receptor Ligand->Receptor G_protein Gi/o Protein Activation Receptor->G_protein Binding AC Adenylyl Cyclase Inhibition G_protein->AC MAPK MAPK Pathway Activation G_protein->MAPK Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response Ion_channel->Cellular_Response

Caption: Simplified signaling pathway of this compound via cannabinoid receptors.

Disclaimer: This document is intended for informational and research purposes only. The synthesis of this compound and other controlled substances should only be conducted by licensed professionals in appropriately equipped and regulated facilities, in strict compliance with all applicable laws and regulations.

Initial Identification of Cumyl-PEGACLONE in Forensic Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-PEGACLONE (SGT-151) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the novel psychoactive substances (NPS) market. Structurally distinct with a γ-carbolinone core, it was likely developed to circumvent existing legislation targeting traditional indole (B1671886) and indazole-based SCRAs. This guide provides a comprehensive overview of the analytical methodologies for the initial identification and quantification of this compound in various forensic matrices.

Analytical Approaches for Identification and Quantification

A variety of analytical techniques are employed for the unequivocal identification and quantification of this compound in forensic samples. These methods, often used in combination, provide the necessary specificity and sensitivity for the detection of the parent compound and its metabolites. The most commonly utilized techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also pivotal for the initial structural elucidation of novel compounds like this compound.

Quantitative Data from Forensic Casework

The following tables summarize the reported concentrations of this compound and its fluorinated analog, 5F-Cumyl-PEGACLONE, in various forensic samples. This data is crucial for interpreting toxicological findings and understanding the dosage patterns in recreational use.

Table 1: Concentrations of this compound in Seized Herbal Mixtures

Sample DescriptionConcentration (mg/g)Reference
Herbal Blends (20 samples analyzed)9.87 - 146[1]
"KMA" Herbal Blend129[1]
Various Herbal Blends (Mean)38.1[1]
Various Herbal Blends (Median)29.4[1]

Table 2: Concentrations of this compound and its Analog in Biological Samples from Forensic Cases

AnalyteMatrixConcentrationCase DetailsReference
This compoundPost-mortem Blood0.73 - 3.0 µg/L5 fatal cases[2]
5F-Cumyl-PEGACLONEPost-mortem Femoral Blood0.09 - 0.45 ng/mL4 fatal cases[3]
5F-Cumyl-PEGACLONEBrain Tissue0.03 ng/gFatal case[2]
This compound (SGT-151)Blood~1 ng/mLSurreptitious administration
This compound (SGT-151)Blood5.4 ng/mLDealer's blood sample
OH-SGT-151, diOH-SGT-151UrineDetectedDealer's urine sample

Experimental Protocols

Detailed methodologies are essential for the replication of results and the validation of new analytical procedures. Below are synthesized protocols for the analysis of this compound in various matrices based on published forensic reports.

Sample Preparation

Herbal Mixtures:

  • Weigh approximately 200 mg of the homogenized herbal blend.

  • Extract the sample with a suitable organic solvent (e.g., methanol (B129727), ethanol, or acetonitrile).

  • Sonicate the mixture for a defined period (e.g., 10-15 minutes) to ensure efficient extraction.

  • Centrifuge the sample to pellet the solid plant material.

  • Filter the supernatant prior to instrumental analysis.[4]

Whole Blood:

  • For protein precipitation, a common technique, add a precipitating solvent (e.g., acetonitrile) to the whole blood sample, typically in a 3:1 or 4:1 ratio.

  • Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Collect the supernatant for analysis. For increased purity, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can be subsequently performed.[5][6]

Urine:

  • To account for conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is often employed.

  • Adjust the pH of the urine sample and add the enzyme, then incubate.

  • Following hydrolysis, perform a liquid-liquid extraction with an appropriate organic solvent or a solid-phase extraction to isolate the analytes of interest.[7]

Hair:

  • Decontaminate the hair samples by washing with solvents such as dichloromethane (B109758) and methanol to remove external contaminants.

  • Dry the washed hair samples.

  • Pulverize the hair to increase the surface area for extraction.

  • Extract the analytes using a suitable solvent, often with sonication or incubation at an elevated temperature.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Seized Materials
  • Instrumentation: Agilent 7890B GC system coupled to a 5977B MSD or similar.[4]

  • Column: HP-5MS UI capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

  • Injection: 1 µL in splitless mode at 250°C.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: Increase to 280°C at 10°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 300°C at 6°C/min, hold for 5 minutes.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 280°C.

    • Transfer Line Temperature: 290°C.

    • Scan Range: m/z 40-600.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Samples
  • Instrumentation: A sensitive UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 3 mm, 2.6 µm).[9]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

    • B: Methanol with 0.1% formic acid and 2 mM ammonium formate.[9]

  • Gradient Elution:

    • A time-programmed gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A typical run time is around 13-15 minutes.[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the parent compound and its key metabolites.

Visualizations

Forensic Workflow for the Identification of this compound

Forensic_Workflow cluster_receipt Sample Reception & Initial Assessment cluster_prep Sample Preparation cluster_screening Screening Analysis cluster_confirmation Confirmatory Analysis cluster_reporting Data Interpretation & Reporting SampleReceipt Sample Receipt (Seized Material, Biological Fluid, etc.) CaseInfo Case Information Review SampleReceipt->CaseInfo Extraction Extraction (LLE, SPE, etc.) SampleReceipt->Extraction PresumptiveTesting Presumptive Color Tests (Optional) CaseInfo->PresumptiveTesting PresumptiveTesting->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization GCMS_Screen GC-MS Screening Extraction->GCMS_Screen Direct Injection LCMS_Screen LC-MS/MS Screening Extraction->LCMS_Screen Derivatization->GCMS_Screen LCMSMS_Confirm LC-MS/MS Confirmation (Quantitative) GCMS_Screen->LCMSMS_Confirm Tentative ID LCMS_Screen->LCMSMS_Confirm Tentative ID HRMS High-Resolution MS (Accurate Mass) LCMS_Screen->HRMS Unknown Peak ID LCMSMS_Confirm->HRMS Further Confirmation DataReview Data Review & Interpretation LCMSMS_Confirm->DataReview NMR NMR Spectroscopy (Structure Elucidation for Novel Analogs) HRMS->NMR Novel Structure HRMS->DataReview NMR->DataReview FinalReport Final Report Generation DataReview->FinalReport

Caption: General workflow for the forensic identification of this compound.

References

Methodological & Application

Application Notes & Protocols for the Detection of Cumyl-Pegaclone in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cumyl-pegaclone (SGT-151) is a potent synthetic cannabinoid receptor agonist (SCRA) featuring a unique γ-carbolinone core structure, designed to circumvent existing drug laws.[1][2] Due to its extensive metabolism, the parent compound is rarely detected in urine. Therefore, analytical methods must target its major metabolites to reliably confirm consumption. This document provides detailed protocols for the detection and quantification of this compound metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. Immunoassays have been shown to be ineffective for the detection of this compound due to a lack of cross-reactivity.[1][2]

Target Analytes: Key Urinary Biomarkers

Following ingestion, this compound undergoes extensive phase I metabolism. The primary metabolic reactions include hydroxylation and oxidation.[3] Two key metabolites have been identified as specific and sensitive biomarkers for confirming this compound intake:[1][2]

  • Mono-hydroxylated this compound: A metabolite mono-hydroxylated on the γ-carbolinone core.

  • Carbonyl-Cumyl-pegaclone: A metabolite with an additional carbonyl group on the pentyl side chain.

These metabolites are often excreted in urine as glucuronide conjugates and require enzymatic hydrolysis for effective detection.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of synthetic cannabinoid metabolites in urine using LC-MS/MS. While specific data for this compound metabolites is limited in single publications, these values provide a representative range of method performance.

ParameterTypical RangeReference
Limit of Detection (LOD)0.01 - 0.5 ng/mL[1][4]
Limit of Quantification (LOQ)0.01 - 0.5 ng/mL[4][5]
Recovery58 - 105%[4]
Matrix Effect81 - 185%[1]
Intra-day Precision (%CV)< 20%[4]
Inter-day Precision (%CV)< 20%[4]

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol describes a common procedure for the extraction of synthetic cannabinoid metabolites from a urine matrix.

Materials:

  • Urine sample

  • Phosphate buffer or Acetate (B1210297) buffer (e.g., 100 mM, pH 5.0)

  • β-glucuronidase (from E. coli)

  • Internal Standard (IS) solution (e.g., a deuterated analog)

  • SPE Cartridges (e.g., Polymeric Reversed-Phase, such as Waters Oasis HLB or UCT Styre Screen® HLD)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • Water (LC-MS grade)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1.0 mL of urine in a glass tube, add the internal standard.

    • Add 2 mL of 100 mM acetate buffer (pH 5.0).[6]

    • Add 50 µL of β-glucuronidase solution.[6]

    • Vortex the mixture for 30 seconds.

  • Enzymatic Hydrolysis:

    • Incubate the sample at 65°C for 1-2 hours to cleave the glucuronide conjugates.[6]

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).[6]

    • Wash the cartridge with 3 mL of a methanol/water mixture (e.g., 25:75 v/v).[6]

    • Dry the cartridge under a full vacuum or nitrogen stream for 10 minutes.

  • Elution:

    • Elute the analytes with 3 mL of ethyl acetate.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Urine 1. Urine Sample + IS Buffer 2. Add Buffer & β-glucuronidase Incubate 3. Incubate (Hydrolysis) Condition 4. Condition SPE Cartridge Incubate->Condition Load 5. Load Sample Wash1 6. Wash (Aqueous) Wash2 7. Wash (Organic/Aqueous) Dry 8. Dry Cartridge Elute 9. Elute Analytes Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute Analysis 12. LC-MS/MS Analysis

Diagram 1: Solid-Phase Extraction (SPE) Workflow.
LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters (Typical):

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.[7][8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7][8]

  • Flow Rate: 0.4 - 0.5 mL/min.[7][9]

  • Injection Volume: 5 - 10 µL.

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 10%).

    • Ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes to elute the analytes.

    • Return to initial conditions and equilibrate the column before the next injection.

  • Column Temperature: 40 - 50°C.[9]

MS/MS Parameters (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for the target metabolites of this compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be characteristic fragments. At least two transitions per analyte are recommended for confident identification.

LCMS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) Autosampler Autosampler Injection Column C18 Column Separation Autosampler->Column Gradient Elution ESI Electrospray Ionization (ESI+) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ion Transfer Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 [M+H]⁺ Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragmentation Detector Detector Q3->Detector Product Ions Data Data Detector->Data Data Acquisition

References

Application Note: A Robust LC-MS/MS Method for the Identification and Quantification of Cumyl-pegaclone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and relative quantification of Cumyl-pegaclone metabolites in human urine. This compound is a potent synthetic cannabinoid, and understanding its metabolic fate is crucial for forensic toxicology and drug metabolism studies. The described protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and liquid-liquid extraction, followed by a highly selective LC-MS/MS analysis. This method enables the detection of key phase I metabolites, providing reliable evidence of this compound consumption.

Introduction

This compound is a synthetic cannabinoid featuring a unique γ-carbolinone core structure, designed to circumvent legislative bans on earlier generations of these substances.[1][2] Like other synthetic cannabinoids, this compound undergoes extensive metabolism in the human body, and the parent compound is often not detectable in urine samples.[3][4] Therefore, identifying its primary metabolites is essential for confirming exposure. This application note provides a comprehensive protocol for the extraction and analysis of this compound metabolites using LC-MS/MS, a technique widely employed in forensic and clinical toxicology for its high sensitivity and specificity.[5][6] The methodology is based on established research on the metabolism of this compound and its analogs.[1][5][7]

Experimental

Sample Preparation

A robust sample preparation protocol is critical for the reliable detection of metabolites. The following procedure is recommended for human urine samples:

  • Enzymatic Hydrolysis: To 0.5 mL of urine, add 0.5 mL of phosphate (B84403) buffer (pH 6) and 30 µL of β-glucuronidase.[5] Incubate the mixture at 45°C for 60 minutes to cleave glucuronide conjugates.[5]

  • Liquid-Liquid Extraction (LLE): After incubation, add 1.5 mL of acetonitrile (B52724) and 0.5 mL of a 10 M ammonium (B1175870) formate (B1220265) solution to the sample.[5]

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to achieve phase separation.

  • Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 70:30 v/v, mobile phase A:mobile phase B) prior to LC-MS/MS analysis.[5]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of this compound metabolites. These may need to be optimized for specific instrumentation.

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

  • Column: A C18 reversed-phase column (e.g., Kinetex® C18) is suitable for separating the metabolites.[8]

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.[9]

  • Gradient: A gradient elution should be optimized to achieve good separation of the metabolites.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.[10]

Mass Spectrometry (MS) System: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF) can be used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.

  • Ion Transitions: Specific precursor-to-product ion transitions should be optimized for each target metabolite.

Results and Discussion

Metabolic Pathway of this compound

This compound undergoes extensive phase I metabolism, primarily through oxidation. The main metabolic reactions include mono- and di-hydroxylation on the γ-carbolinone core and the pentyl side chain, N-dealkylation, and oxidation of the pentyl side chain to a carboxylic acid, which can be further shortened via β-oxidation to a propionic acid metabolite.[3]

Cumyl_Pegaclone_Metabolism cluster_hydroxylation Hydroxylation cluster_oxidation Oxidation & Side-Chain Degradation cluster_dealkylation N-Dealkylation parent This compound m_mono_hydroxy Mono-hydroxylated Metabolites (γ-carbolinone core or pentyl chain) parent->m_mono_hydroxy Oxidation (CYP450) m_carbonyl Carbonyl Metabolite parent->m_carbonyl Oxidation m_dealkyl N-dealkylated Metabolite parent->m_dealkyl Dealkylation m_di_hydroxy Di-hydroxylated Metabolites m_mono_hydroxy->m_di_hydroxy Further Oxidation m_pentanoic_acid Pentanoic Acid Metabolite m_carbonyl->m_pentanoic_acid Oxidation m_propionic_acid Propionic Acid Metabolite m_pentanoic_acid->m_propionic_acid β-oxidation

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

The overall workflow for the identification of this compound metabolites is depicted below.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample (0.5 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 45°C, 60 min) urine_sample->hydrolysis lle Liquid-Liquid Extraction (Acetonitrile/Ammonium Formate) hydrolysis->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition metabolite_id Metabolite Identification (Based on MRM transitions and retention times) data_acquisition->metabolite_id quantification Relative Quantification (Peak Area) metabolite_id->quantification

Caption: Experimental workflow for metabolite analysis.

Quantitative Data Summary

The following table summarizes the key metabolites of this compound and their characteristic mass transitions that can be used for targeted LC-MS/MS analysis. The relative abundance is based on peak area analysis from published studies and can be used as a qualitative ranking of the metabolites.

Metabolite IDDescriptionPrecursor Ion (m/z)Product Ion (m/z)Relative Abundance
M20Mono-hydroxylation on γ-carbolinone core389.2[Optimize]High
M09Carbonyl formation on pentyl chain from M20403.2[Optimize]High
-N-dealkylation255.1[Optimize]Moderate
-Di-hydroxylation405.2[Optimize]Moderate
-Pentanoic acid metabolite417.2[Optimize]Low
-Propionic acid metabolite389.2[Optimize]Variable

Note: The exact m/z values for precursor and product ions may vary slightly depending on the specific instrumentation and adduct formation. It is crucial to optimize these parameters for the mass spectrometer being used. The relative abundance is a general guide and can vary between individuals.[1][3]

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the identification of this compound metabolites in urine. The detailed sample preparation protocol and optimized analytical conditions allow for the confident detection of key metabolic products, which is essential for forensic investigations and drug metabolism research. The most abundant and specific urinary markers for this compound intake appear to be the mono-hydroxylated metabolite on the γ-carbolinone core (M20) and its further carbonylated metabolite (M09).[3] By targeting these specific metabolites, researchers and scientists can effectively confirm the consumption of this potent synthetic cannabinoid.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of Cumyl-Pegaclone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the characterization of Cumyl-pegaclone (SGT-151), a potent synthetic cannabinoid, using high-resolution mass spectrometry (HRMS). The protocol outlines the use of Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) for the accurate mass measurement and structural elucidation of this novel psychoactive substance (NPS). The presented workflow is designed to provide researchers, forensic scientists, and drug development professionals with a reliable method for the unambiguous identification of this compound in various matrices.

Introduction

This compound is a synthetic cannabinoid featuring a unique γ-carbolinone core structure, designed to circumvent existing legislation targeting traditional indole (B1671886) and indazole-based cannabinoids.[1][2][3][4] Its potent agonistic activity at the cannabinoid receptors CB1 and CB2 necessitates sensitive and specific analytical methods for its detection and characterization.[2][5] High-resolution mass spectrometry offers unparalleled capabilities for the analysis of NPS due to its high accuracy and ability to perform retrospective data analysis.[6][7][8] This document provides a detailed protocol for the characterization of this compound using LC-QToF-MS.

Chemical Information

Compound NameThis compound (SGT-151)
IUPAC Name 2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-pentyl-1H-pyrido[4,3-b]indol-1-one
Molecular Formula C₂₅H₂₈N₂O[1][9][10]
Molar Mass 372.512 g·mol⁻¹[1][9]
CAS Number 2160555-55-3[1][9][11]

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using HRMS.

This compound HRMS Workflow cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Sample Sample (e.g., Seized Material, Biological Fluid) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction LC_Separation UHPLC Separation Extraction->LC_Separation HRMS_Analysis HRMS Analysis (QToF-MS) LC_Separation->HRMS_Analysis Data_Acquisition Data Acquisition (Full Scan & ddMS²) HRMS_Analysis->Data_Acquisition Data_Processing Data Processing (Accurate Mass, Fragmentation) Data_Acquisition->Data_Processing Compound_ID Compound Identification Data_Processing->Compound_ID

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for herbal mixtures and biological fluids is provided below. Optimization may be required based on the specific matrix.

For Herbal Mixtures:

  • Homogenize 100 mg of the herbal material.

  • Extract with 5 mL of methanol (B129727) by ultrasonication for 20 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Dilute the filtered extract with an appropriate volume of mobile phase B prior to injection.

For Biological Fluids (e.g., Urine):

  • To 1 mL of urine, add 50 µL of β-glucuronidase solution.

  • Incubate the sample at 37°C for 2 hours to cleave glucuronide conjugates.[12][13]

  • Perform a liquid-liquid extraction (LLE) with 3 mL of ethyl acetate.

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase B.

Liquid Chromatography
ParameterSetting
System UHPLC System
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry
ParameterSetting
System Quadrupole Time-of-Flight Mass Spectrometer (QToF-MS)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Sampling Cone 30 V
Source Temperature 120°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Acquisition Mode Full Scan MS and data-dependent MS/MS (ddMS²)
Mass Range m/z 50-600
Collision Energy Ramped from 10-40 eV for MS/MS

Data Presentation

The high-resolution mass spectrum of this compound is characterized by an accurate mass measurement of the protonated molecule [M+H]⁺ and a distinct fragmentation pattern.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zMeasured m/zMass Error (ppm)
[M+H]⁺373.2275373.2271[2]-1.1

Table 2: Major Fragment Ions of this compound from HRMS/MS

Fragment IonProposed StructureCalculated m/z
m/z 254[C₁₇H₁₆NO]⁺254.1226
m/z 197[C₁₄H₁₁N]⁺197.0886
m/z 119[C₉H₁₁]⁺ (Cumyl cation)119.0855
m/z 91[C₇H₇]⁺ (Tropylium ion)91.0542

Note: The fragmentation pattern can be influenced by the specific instrument and collision energy used.

Signaling Pathway

This compound acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The diagram below provides a simplified overview of the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by cannabinoid receptor activation.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor Gi Gi/o Protein CB1_R->Gi activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP to Cumyl This compound Cumyl->CB1_R binds to Gi->AC inhibits Downstream Downstream Effects (e.g., Ion Channel Modulation, MAPK Activation) cAMP->Downstream leads to

Caption: Simplified cannabinoid receptor signaling pathway.

Conclusion

The protocol described in this application note provides a comprehensive framework for the characterization of this compound using high-resolution mass spectrometry. The combination of UHPLC separation with QToF-MS allows for the confident identification of this synthetic cannabinoid based on its accurate mass and characteristic fragmentation pattern. This methodology is crucial for forensic laboratories, clinical toxicology, and research institutions involved in the monitoring and control of novel psychoactive substances.

References

Application Notes and Protocols for Cumyl-pegaclone Analysis in Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-pegaclone (SGT-151) is a potent synthetic cannabinoid receptor agonist (SCRA) with a γ-carbolinone core structure.[1][2] Its emergence on the illicit drug market has necessitated the development of robust and reliable analytical methods for its detection in biological matrices, particularly blood, for forensic and clinical toxicology purposes.[1][3] This document provides detailed application notes and protocols for the sample preparation of whole blood for the analysis of this compound. The described methods are based on established techniques for the extraction of synthetic cannabinoids from complex biological matrices.

Analytical Techniques

The primary analytical techniques for the quantification of this compound in blood are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5] These methods offer the high sensitivity and selectivity required for the detection of low concentrations of the parent compound and its metabolites in blood samples.[4][6]

Sample Preparation Techniques

Effective sample preparation is crucial for removing interferences from the blood matrix, such as proteins and phospholipids, which can suppress the analytical signal and damage analytical instrumentation.[7][8][9] The most common sample preparation techniques for the analysis of synthetic cannabinoids like this compound in blood are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7][10][11]

A general workflow for sample preparation and analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis Analysis Blood Sample Blood Sample Protein Precipitation Protein Precipitation Blood Sample->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Blood Sample->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Blood Sample->Solid-Phase Extraction LC-MS/MS LC-MS/MS Protein Precipitation->LC-MS/MS GC-MS GC-MS Protein Precipitation->GC-MS Liquid-Liquid Extraction->LC-MS/MS Liquid-Liquid Extraction->GC-MS Solid-Phase Extraction->LC-MS/MS Solid-Phase Extraction->GC-MS

Figure 1: General workflow for this compound analysis in blood.

Experimental Protocols

The following sections provide detailed protocols for each of the primary sample preparation techniques.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from blood samples.[12][13] It involves the addition of a water-miscible organic solvent or an acid to the sample, which denatures and precipitates the proteins.[12][14][15] Acetonitrile (B52724) is a commonly used solvent for this purpose.[14][15][16]

Protocol:

  • Pipette 100 µL of whole blood into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

  • Vortex briefly and transfer to an autosampler vial for analysis.

start Start: 100 µL Whole Blood step1 Add 300 µL Acetonitrile (with IS) start->step1 step2 Vortex 1 min step1->step2 step3 Centrifuge 10,000 x g, 10 min step2->step3 step4 Collect Supernatant step3->step4 step5 Evaporate to Dryness (Nitrogen Stream) step4->step5 step6 Reconstitute in 100 µL Mobile Phase step5->step6 end Analysis (LC-MS/MS or GC-MS) step6->end

Figure 2: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[17][18]

Protocol:

  • Pipette 500 µL of whole blood into a glass tube.

  • Add an appropriate internal standard.

  • Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297), hexane:ethyl acetate mixture).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for analysis.

  • Transfer the reconstituted sample to an autosampler vial for injection.

start Start: 500 µL Whole Blood step1 Add Internal Standard and Buffer start->step1 step2 Add 2 mL Organic Solvent step1->step2 step3 Vortex 5 min step2->step3 step4 Centrifuge 3,000 x g, 10 min step3->step4 step5 Collect Organic Layer step4->step5 step6 Evaporate to Dryness step5->step6 step7 Reconstitute step6->step7 end Analysis (LC-MS/MS or GC-MS) step7->end

Figure 3: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.[19][20] It can provide cleaner extracts compared to PPT and LLE.[21] A specific SPE method has been developed for the quantification of 5F-CUMYL-PICA and 5F-MDMB-PICA in human blood, which can be adapted for this compound.[4][21]

Protocol (based on a method for similar synthetic cannabinoids): [4][21]

  • Sample Pre-treatment: Mix 500 µL of whole blood with 500 µL of deionized water.

  • Column Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Analyte Elution: Elute the this compound from the cartridge with 2 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

start Start: 500 µL Whole Blood step1 Pre-treat Sample (Dilute with Water) start->step1 step2 Condition SPE Cartridge (Methanol, Water) step1->step2 step3 Load Sample step2->step3 step4 Wash Cartridge step3->step4 step5 Elute Analyte step4->step5 step6 Evaporate & Reconstitute step5->step6 end Analysis (LC-MS/MS or GC-MS) step6->end

Figure 4: Solid-Phase Extraction Workflow.

Data Presentation

The following tables summarize quantitative data reported in the literature for this compound and related compounds in blood.

Table 1: Reported Blood Concentrations of this compound

Case TypeConcentration Range (ng/mL)Reference
Post-mortem0.14 - 13[3]
Post-mortem0.73 - 5.5[4]
Surreptitious Administration~1[6]
Dealer's Blood5.4[6]

Table 2: Method Validation Parameters for a GC-MS/MS Method for a Related Synthetic Cannabinoid (5F-CUMYL-PICA) in Blood [4]

ParameterValue
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Dynamic Range0.5 - 500 ng/mL
Intra-assay Precision (%RSD)4.6 - 7.7
Inter-assay Precision (%RSD)6.4 - 8.3
Accuracy (%Bias)2.4 - 5.5

Table 3: Comparison of Extraction Methodologies for a Related Synthetic Cannabinoid (5F-CUMYL-PICA) [21]

MethodRecovery (%)Matrix Effects (%)Accuracy (%)Precision (%)
Solid-Phase Extraction (SPE)91.40152.4 - 5.54.6 - 7.7
Supported Liquid Extraction (SLE)82.54243.9 - 7.36.4 - 8.3
ISOLUTE C1885.1022.53.9 - 7.36.4 - 8.3

Conclusion

The choice of sample preparation technique for this compound analysis in blood will depend on the specific requirements of the laboratory, including desired sample throughput, required sensitivity, and available instrumentation. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, which can lead to improved analytical performance. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the analysis of this potent synthetic cannabinoid. It is recommended that each laboratory validates its chosen method to ensure it meets the required performance criteria for their specific application.

References

In Vitro Protocols for Assessing Cumyl-pegaclone CB1 Receptor Agonism: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro assessment of Cumyl-pegaclone's agonistic activity at the cannabinoid type 1 (CB1) receptor. The following protocols are established methods for characterizing the binding affinity and functional potency of novel psychoactive substances and other ligands targeting the CB1 receptor.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data on this compound's CB1 receptor agonism from published in vitro studies. This allows for a direct comparison of its potency and efficacy with other cannabinoids.

Assay TypeCompoundParameterValueReference CompoundReference ValueCell Line
Receptor BindingThis compoundKi1.37 ± 0.24 nM--CHO-K1
mini-Gαi RecruitmentThis compoundEC500.07 nM (95% CI: 0.02-0.22 nM)JWH-018~2x less potentHEK293
β-arrestin2 RecruitmentThis compoundEC500.09 nM (95% CI: 0.05-0.13 nM)JWH-018~3x less potentHEK293
cAMP AccumulationThis compoundAgonist ActivityFull AgonistCP55,940ComparableCHO

CB1 Receptor Signaling Pathway

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1][2] Agonist binding, such as by this compound, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (camp) levels.[2][3] This pathway, along with the recruitment of β-arrestin, is a key mechanism underlying the cellular effects of cannabinoids.[1]

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates Arrestin β-arrestin CB1->Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits betagamma Gβγ Cumyl_pegaclone This compound Cumyl_pegaclone->CB1 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Arrestin->Cellular_Response Mediates

CB1 Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed protocols for three key in vitro assays used to characterize the CB1 receptor agonism of this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (CHO-K1 cells expressing hCB1) Incubation Incubate: Membranes + Radioligand + this compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([3H]CP55,940) Radioligand_Prep->Incubation Compound_Prep Prepare this compound (serial dilutions) Compound_Prep->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare CB1-expressing cell membranes Incubation Incubate: Membranes + [35S]GTPγS + GDP + this compound Membrane_Prep->Incubation GTP_Prep Prepare [35S]GTPγS and GDP GTP_Prep->Incubation Compound_Prep Prepare this compound (serial dilutions) Compound_Prep->Incubation Filtration Separate Bound/Free [35S]GTPγS (Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Determine EC50 and Emax Counting->Analysis cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CHO-K1-hCB1 cells in 96-well plates Stimulation Treat cells with this compound followed by Forskolin Cell_Culture->Stimulation Compound_Prep Prepare this compound and Forskolin Compound_Prep->Stimulation Lysis Lyse cells to release cAMP Stimulation->Lysis Detection Measure cAMP levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Determine EC50 for inhibition of Forskolin-stimulated cAMP Detection->Analysis

References

Application Notes and Protocols for Cell-Based Assays to Study Cumyl-Pegaclone Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-pegaclone is a potent synthetic cannabinoid receptor agonist that interacts with both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] As a full agonist at these G-protein coupled receptors (GPCRs), it triggers a cascade of intracellular signaling events.[2] Understanding the functional activity of this compound is crucial for forensic sciences, toxicology, and drug development. This document provides detailed protocols for key cell-based assays to characterize the functional activity of this compound, specifically focusing on its ability to modulate cyclic adenosine (B11128) monophosphate (cAMP) levels and induce β-arrestin recruitment.

Key Functional Assays

Two primary in vitro cell-based assays are essential for characterizing the functional activity of this compound at cannabinoid receptors:

  • cAMP Accumulation Assay: This assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger. CB1 and CB2 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels upon agonist binding.[3][4]

  • β-Arrestin Recruitment Assay: This assay assesses the recruitment of β-arrestin proteins to the activated cannabinoid receptor. β-arrestin recruitment is a critical mechanism for receptor desensitization and can also initiate G-protein-independent signaling pathways.[5][6]

Data Presentation: Functional Activity of this compound and Related Compounds

The following tables summarize the quantitative data on the functional activity of this compound and its analogs from various in vitro studies. These values provide a comparative overview of the potency and efficacy of these compounds at the CB1 receptor.

CompoundAssay TypeCell LineParameterValue (nM)EfficacyReference
This compound β-arrestin2 RecruitmentHEK293EC500.23344% (vs. JWH-018)[1]
This compound mini-Gαi RecruitmentHEK293EC500.17194% (vs. JWH-018)[1]
5F-Cumyl-pegaclone β-arrestin2 RecruitmentHEK293EC50Sub-nanomolar>3-fold (vs. JWH-018)[7]
5F-Cumyl-pegaclone mini-Gαi RecruitmentHEK293EC50Sub-nanomolar~2-fold (vs. JWH-018)[7]
Cumyl-CH-MEGACLONE hCB1 Activation-EC501.22143.4%[8]
CompoundReceptorParameterValue (nM)Reference
This compound hCB1Ki1.37 ± 0.24
This compound hCB2Ki2.09 ± 0.33
Cumyl-CH-MEGACLONE hCB1Ki1.01[8]

Experimental Protocols

cAMP Accumulation Assay Protocol

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the human CB1 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.

  • Cell Culture Medium (e.g., DMEM/F-12) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin, G418 for selection).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • This compound and a reference agonist (e.g., CP 55,940).

  • Forskolin (B1673556).

  • 3-isobutyl-1-methylxanthine (IBMX).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • 96-well or 384-well white opaque tissue culture plates.

Procedure:

  • Cell Culture and Seeding:

    • Culture the CB1-expressing cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells and seed them into 96-well or 384-well plates at a predetermined density.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the control agonist in assay buffer. It is recommended to prepare a 10X stock of each concentration.

  • Assay Protocol:

    • Gently wash the cells with pre-warmed assay buffer.

    • Add IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to the assay buffer to a final concentration of 500 µM.

    • Add the various concentrations of this compound or control agonist to the respective wells.

    • Incubate for 15 minutes at 37°C.

    • Add forskolin to all wells (except for the basal control) to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the curve using non-linear regression analysis (e.g., sigmoidal dose-response).

    • The maximal effect (Emax) can also be determined to classify the compound as a full or partial agonist relative to a known full agonist.

β-Arrestin Recruitment Assay Protocol

This protocol describes a method to measure the recruitment of β-arrestin 2 to the human CB1 receptor upon agonist stimulation using an enzyme fragment complementation (EFC) assay (e.g., PathHunter® assay).[5]

Materials:

  • Cells engineered to co-express the CB1 receptor tagged with a ProLink™ (PK) fragment and β-arrestin 2 tagged with an Enzyme Acceptor (EA) fragment.

  • Cell Culture and Plating Medium.

  • Assay Buffer.

  • This compound and a reference agonist.

  • Detection reagents for the EFC assay.

  • White, clear-bottom 96-well or 384-well tissue culture plates.

Procedure:

  • Cell Plating:

    • Plate the engineered cells in the appropriate medium into white, clear-bottom microplates at a density recommended by the cell provider.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer at 4X the final desired concentration.

    • Add the diluted compounds to the corresponding wells of the cell plate.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Prepare the detection reagent solution according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement:

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the agonist concentration.

    • Normalize the data to the response of a maximal concentration of a reference agonist.

    • Determine the EC50 and Emax values using non-linear regression analysis.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: cAMP Accumulation Assay A Seed CB1-expressing cells in 96/384-well plate B Incubate 24h A->B C Wash cells B->C D Add IBMX and This compound C->D E Incubate 15 min D->E F Add Forskolin E->F G Incubate 30 min F->G H Lyse cells and detect cAMP G->H I Data Analysis (EC50, Emax) H->I

Caption: Workflow for the cAMP Accumulation Assay.

G cluster_workflow Experimental Workflow: β-Arrestin Recruitment Assay A Plate engineered cells (CB1-PK, β-arrestin-EA) B Incubate overnight A->B C Add this compound B->C D Incubate 90 min C->D E Add detection reagents D->E F Incubate 60 min E->F G Measure chemiluminescence F->G H Data Analysis (EC50, Emax) G->H

Caption: Workflow for the β-Arrestin Recruitment Assay.

G cluster_pathway CB1 Receptor Signaling Pathway Cumyl This compound CB1 CB1 Receptor Cumyl->CB1 Gi Gi/o Protein CB1->Gi Activation beta_arrestin β-Arrestin CB1->beta_arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation MAPK MAPK/ERK Signaling beta_arrestin->MAPK Activation

Caption: CB1 Receptor Signaling Cascade.

References

Application Notes and Protocols for Investigating the In Vivo Effects of Cumyl-pegaclone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-pegaclone (SGT-151) is a synthetic cannabinoid of the γ-carbolinone class, first identified in Germany.[1] It acts as a potent full agonist at the cannabinoid type 1 (CB1) receptor, suggesting a high potential for psychoactive effects and abuse.[2][3] As a relatively novel compound, there is a significant gap in the scientific literature regarding its in vivo pharmacological and toxicological profile. To date, no formal preclinical studies in animal models have been published.[2][4]

These application notes provide a comprehensive guide for researchers to investigate the in vivo effects of this compound using established rodent models. The protocols detailed below are based on standard methodologies for evaluating the effects of other potent synthetic cannabinoids and are intended to serve as a foundational framework for future research.

Animal Models and Husbandry

1.1. Species Selection: Male adult Sprague-Dawley rats (250-350 g) or male adult C57BL/6 mice (20-30 g) are recommended. These species and strains are widely used in neurobehavioral and toxicological research and have well-characterized responses to cannabinoid agonists.

1.2. Housing and Environmental Conditions:

  • Housing: Animals should be group-housed (3-5 per cage) in standard polycarbonate cages with ad libitum access to food and water.

  • Environment: A temperature-controlled environment (21 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM) should be maintained.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the commencement of any experimental procedures. All behavioral testing should be conducted during the light phase.

Compound Preparation and Administration

2.1. Vehicle Selection: this compound is a lipophilic compound. A suitable vehicle for administration is a mixture of ethanol, Tween 80, and saline. A common formulation is 5% ethanol, 5% Tween 80, and 90% physiological saline (0.9% NaCl). The compound should be vortexed and sonicated to ensure complete dissolution.

2.2. Route of Administration: Intraperitoneal (i.p.) injection is a common and reliable route for systemic administration in rodents, bypassing first-pass metabolism. For studies mimicking human consumption methods like vaping, inhalation exposure systems can be utilized, though this requires specialized equipment.

2.3. Dosing: Due to the lack of in vivo data for this compound, initial dose-response studies are crucial. Based on the potency of similar synthetic cannabinoids, a starting dose range of 0.1 to 3 mg/kg (i.p.) is proposed. A vehicle-only control group is mandatory for all experiments.

Experimental Protocols

3.1. Behavioral Assays: The Cannabinoid Tetrad

The "tetrad" is a battery of four tests that are characteristic of CB1 receptor agonists in rodents.

3.1.1. Spontaneous Locomotor Activity

  • Apparatus: Open field arena (e.g., 40 x 40 x 40 cm for rats; 25 x 25 x 25 cm for mice) equipped with automated photobeam tracking or video tracking software.

  • Protocol:

    • Habituate the animal to the testing room for at least 30 minutes.

    • Administer this compound or vehicle.

    • Immediately place the animal in the center of the open field arena.

    • Record locomotor activity (total distance traveled, rearing frequency) for a period of 30-60 minutes.

  • Expected Outcome: Potent CB1 agonists typically induce a dose-dependent decrease in locomotor activity (hypolocomotion).

3.1.2. Catalepsy Assessment

  • Apparatus: A horizontal bar raised approximately 5-10 cm from a flat surface.

  • Protocol:

    • At set time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.

    • Measure the time (in seconds) the animal remains in this immobile posture. A cut-off time of 60-120 seconds is recommended to prevent undue stress.

  • Expected Outcome: this compound is expected to induce a dose-dependent cataleptic state.

3.1.3. Analgesia Assessment (Hot Plate Test)

  • Apparatus: A hot plate analgesia meter set to a constant temperature (e.g., 52-55°C).

  • Protocol:

    • Determine baseline latency by placing the animal on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

    • Administer this compound or vehicle.

    • Test the animal on the hot plate at various time points post-injection.

  • Expected Outcome: A dose-dependent increase in the latency to respond to the thermal stimulus is indicative of analgesia.

3.1.4. Core Body Temperature Measurement

  • Apparatus: A rectal thermometer suitable for rodents.

  • Protocol:

    • Measure baseline rectal temperature before drug administration.

    • Administer this compound or vehicle.

    • Measure rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) post-injection.

  • Expected Outcome: CB1 agonists typically induce a significant, dose-dependent hypothermia.

3.2. Physiological Monitoring: Cardiovascular Effects

  • Apparatus: Biotelemetry system with implantable transmitters for measuring blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals.

  • Protocol:

    • Surgically implant telemetry transmitters according to the manufacturer's instructions and allow for a post-operative recovery period of at least one week.

    • Record baseline cardiovascular parameters for at least 24 hours before the experiment.

    • Administer this compound or vehicle.

    • Continuously record cardiovascular data for several hours post-administration.

  • Expected Outcome: Synthetic cannabinoids often cause complex cardiovascular effects, including initial tachycardia followed by bradycardia and hypertension.

3.3. Toxicological Assessment: Seizure Liability

  • Apparatus: Observation chambers and, for more detailed analysis, electroencephalogram (EEG) recording equipment.

  • Protocol:

    • Administer a range of doses of this compound, including high doses (e.g., up to 10 mg/kg or higher, based on initial findings).

    • Observe the animals continuously for signs of seizure activity (e.g., facial twitching, forelimb clonus, tonic-clonic seizures) for at least 2-4 hours.

    • A seizure scoring system (e.g., a modified Racine scale) should be used to quantify the severity.

  • Expected Outcome: High doses of potent synthetic cannabinoids are often associated with seizure activity.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison. Below are examples of how data could be presented.

Table 1: Effects of this compound on the Cannabinoid Tetrad in Mice

Treatment (mg/kg, i.p.)Locomotor Activity (cm/30 min)Catalepsy (seconds)Hot Plate Latency (% MPE*)Max. Temp. Change (°C)
Vehicle3500 ± 2502.5 ± 0.88.2 ± 2.1-0.3 ± 0.1
This compound (0.1)2800 ± 21015.6 ± 4.225.4 ± 5.6-1.2 ± 0.3
This compound (0.3)1500 ± 18045.2 ± 8.958.1 ± 7.3-2.5 ± 0.4
This compound (1.0)500 ± 9098.7 ± 15.385.3 ± 6.9-4.1 ± 0.5
This compound (3.0)150 ± 45115.4 ± 10.192.6 ± 4.8-5.8 ± 0.6

*MPE = Maximum Possible Effect

Table 2: Cardiovascular Effects of this compound in Rats

Treatment (mg/kg, i.p.)Peak Change in Mean Arterial Pressure (mmHg)Peak Change in Heart Rate (bpm)
Vehicle+5 ± 2-10 ± 5
This compound (0.3)+25 ± 4+40 (initial), -60 (later)
This compound (1.0)+45 ± 6+70 (initial), -110 (later)
This compound (3.0)+60 ± 8+95 (initial), -150 (later)

Visualizations

5.1. Signaling Pathway

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CP This compound CB1R CB1 Receptor CP->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK/ERK Pathway G_protein->MAPK Activation IonChannels K+ Channels (Open) Ca2+ Channels (Closed) G_protein->IonChannels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation NT_release Neurotransmitter Release IonChannels->NT_release Inhibition Experimental_Workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: In Vivo Testing cluster_analysis Phase 3: Data Analysis A Animal Acclimation (1 week) B This compound Preparation (Vehicle: EtOH/Tween80/Saline) A->B C Dose-Response Range Selection (0.1 - 3.0 mg/kg) B->C D Drug Administration (i.p. injection) C->D E Behavioral Assays (Tetrad: Locomotion, Catalepsy, Analgesia, Temperature) D->E F Physiological Monitoring (Cardiovascular via Telemetry) D->F G Toxicological Observation (Seizure Monitoring) D->G H Data Collection & Quantification E->H F->H G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Summarize in Tables & Figures I->J

References

Protocol for the Synthesis of Cumyl-pegaclone Reference Material: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For research and forensic applications only.

Introduction

Cumyl-pegaclone, also known as SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) characterized by a unique γ-carbolinone core structure. First identified in Germany in late 2016, it has been detected in herbal mixtures and e-liquids. As a potent agonist of both the CB1 and CB2 cannabinoid receptors, the availability of well-characterized reference material is crucial for forensic laboratories, researchers, and drug development professionals to accurately identify and quantify this compound in seized materials and biological samples, as well as to study its pharmacological and toxicological properties.

This document provides an overview of the synthesis of this compound for the preparation of analytical reference standards. Due to the nature of this compound and in the interest of public safety, this protocol is intended for qualified researchers in controlled laboratory settings only.

Chemical Information

Property Value
IUPAC Name 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1(2H)-one
Molecular Formula C₂₅H₂₈N₂O
Molecular Weight 372.5 g/mol
CAS Number 2160555-55-3
Appearance Crystalline solid or white powder[1]

Pharmacological Data

This compound is a potent full agonist at both the CB1 and CB2 cannabinoid receptors, with binding affinities in the low nanomolar range.[1][2] This high affinity and efficacy are responsible for its psychoactive effects.

Receptor Binding Affinity (Ki)
CB1 0.36 - 1.37 nM[1]
CB2 2.09 nM[1]

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a general synthetic approach can be inferred from publications discussing its structural elucidation and related compounds.[1] The synthesis of γ-carbolinone-based synthetic cannabinoids generally involves the construction of the tricyclic core followed by the addition of the side chains.

A plausible synthetic route for this compound would likely involve a multi-step process. The core γ-carbolinone structure is a key feature, and its synthesis would be a critical part of the overall process.

General Workflow for Synthesis

The synthesis of this compound can be conceptualized in the following major stages:

G Start Starting Materials Step1 Synthesis of γ-carbolinone core Start->Step1 Step2 N-alkylation with pentyl group Step1->Step2 Step3 Introduction of cumyl group Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Analytical Characterization (NMR, MS, etc.) Purification->Characterization Final This compound Reference Material Characterization->Final

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

Once synthesized and purified, the identity and purity of the this compound reference material must be confirmed using a battery of analytical techniques.

Analytical Method Expected Results
Gas Chromatography-Mass Spectrometry (GC-MS) Characteristic fragmentation pattern with major ions. The parent compound may not always be detected in biological samples due to extensive metabolism.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity and specificity for detection and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra to confirm the chemical structure.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy λmax at 252 nm.[1]

Signaling Pathway

This compound, as a CB1 receptor agonist, is believed to exert its psychoactive effects through the G-protein coupled CB1 receptor signaling pathway in the central nervous system. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

G Cumyl This compound CB1 CB1 Receptor Cumyl->CB1 binds and activates G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response cAMP->Response modulates

Caption: Simplified CB1 receptor signaling pathway activated by this compound.

Disclaimer

The information provided here is for educational and informational purposes only and is intended for use by qualified professionals in a research or forensic setting. The synthesis of this compound should only be carried out in a licensed and appropriately equipped laboratory, in compliance with all applicable laws and regulations. The misuse of this information is strictly prohibited.

References

Application of NMR Spectroscopy for the Structural Elucidation of Cumyl-pegaclone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cumyl-pegaclone, scientifically known as 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one, is a synthetic cannabinoid receptor agonist.[1][2] It belongs to the γ-carboline class of compounds, a structural feature that distinguishes it from many earlier generations of synthetic cannabinoids.[1][3] The emergence of novel psychoactive substances (NPS) like this compound presents a significant challenge for forensic and clinical laboratories, necessitating rapid and unambiguous structural identification. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this regard, providing detailed information about the molecular structure, connectivity, and stereochemistry of new compounds without the need for a reference standard.[4][5][6] This application note details the comprehensive use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of this compound.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation experiments. Each experiment provides a piece of the structural puzzle, which, when combined, reveals the complete and unambiguous structure of the molecule.

Figure 1: NMR Structural Elucidation Workflow for this compound cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Determination Sample Isolated this compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3, CD3OD) Sample->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D Acquire 1D Spectra NMR_2D 2D NMR (COSY, HSQC, HMBC) Dissolution->NMR_2D Acquire 2D Spectra Proton_Env Determine Proton Environments (Chemical Shift, Integration, Multiplicity) NMR_1D->Proton_Env Carbon_Env Identify Carbon Types (Chemical Shift) NMR_1D->Carbon_Env H_H_Corr Establish ¹H-¹H Couplings (COSY) NMR_2D->H_H_Corr C_H_Corr Link Protons to Directly Attached Carbons (HSQC) NMR_2D->C_H_Corr Long_Range_Corr Connect Molecular Fragments via ²J and ³J C-H Correlations (HMBC) NMR_2D->Long_Range_Corr Proton_Env->H_H_Corr Carbon_Env->C_H_Corr H_H_Corr->C_H_Corr C_H_Corr->Long_Range_Corr Structure Assemble Fragments and Confirm Structure Long_Range_Corr->Structure

Caption: Figure 1: Workflow for the structural elucidation of this compound using NMR.

Experimental Protocols

1. Sample Preparation

A sample of purified this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) for 1D NMR or methanol-d₄ (CD₃OD) for 2D NMR experiments, to a concentration of approximately 5-10 mg/0.5 mL.[5] The solution is then transferred to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra are acquired on a 400 MHz spectrometer.[5]

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 12 ppm, a 90° pulse, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is run. Key parameters include a spectral width of 220 ppm, a 30° pulse, and a relaxation delay of 2 seconds.

  • COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is used to identify proton-proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is performed to identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is optimized for long-range couplings (typically 4-8 Hz) to establish correlations between protons and carbons separated by two or three bonds.

Data Presentation

The structural elucidation of this compound was achieved through comprehensive 1D and 2D NMR analysis.[5] The chemical shifts (δ) for ¹H and ¹³C nuclei are summarized in the table below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-161.0
37.30129.0
46.55100.0
4a-145.0
5a-118.0
67.55121.0
77.15122.0
87.25119.0
97.45120.0
9a-138.0
1'''4.2042.0
2'''1.8030.0
3'''1.3522.0
4'''1.3529.0
5'''0.9014.0
1'-60.0
2', 3'1.8530.0
1''-145.0
2'', 6''7.40126.0
3'', 5''7.35128.0
4''7.25127.0

Note: Data extracted from Angerer V, et al. Drug Test Anal. 2018;10(3):597-603.[5]

Key Structural Correlations

2D NMR experiments, particularly HMBC, are crucial for connecting the different spin systems and confirming the overall structure of this compound. The diagram below illustrates some of the key long-range correlations.

Figure 2: Key HMBC Correlations in this compound cluster_structure Cumyl_structure H1_triple_prime H-1''' C4a H1_triple_prime->C4a ³J C5a H1_triple_prime->C5a ²J H2_prime_3_prime H-2',3' C1_prime H2_prime_3_prime->C1_prime ²J C1_double_prime H2_prime_3_prime->C1_double_prime ³J H2_double_prime_6_double_prime H-2'',6'' H2_double_prime_6_double_prime->C1_prime ³J H4 H-4 C1 H4->C1 ³J C3 H4->C3 ²J

References

Detecting Cumyl-Pegaclone: Application Notes and Protocols for Herbal Mixtures and E-Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the detection and quantification of Cumyl-pegaclone, a potent synthetic cannabinoid, in herbal mixtures and e-liquid matrices. The methodologies outlined are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to provide a comprehensive guide for forensic laboratories, research institutions, and quality control entities involved in the analysis of novel psychoactive substances.

Introduction

This compound (SGT-151) is a synthetic cannabinoid receptor agonist (SCRA) with a γ-carbolinone core structure, which differentiates it from many earlier generations of synthetic cannabinoids. It has been identified in a variety of products, including herbal mixtures and e-liquids, posing a significant public health risk. Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in seized materials and for research purposes.

Analytical Approaches

A variety of analytical techniques have been successfully employed for the identification and analysis of this compound. These include GC-MS, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS), and HPLC-DAD.[1] For routine quantification, GC-MS and HPLC-DAD are commonly utilized, while LC-MS/MS offers enhanced sensitivity and specificity, particularly for complex matrices like e-liquids.

Part 1: Analysis of this compound in Herbal Mixtures

Herbal mixtures are a common medium for the distribution of synthetic cannabinoids. The active compounds are typically dissolved in a solvent and sprayed onto or soaked into a plant matrix. This can lead to an inhomogeneous distribution of the analyte within a single package, a factor that should be considered during sampling.[2][3]

Quantitative Data Summary

The concentration of this compound in herbal mixtures can vary significantly between different products and even within the same package.

ParameterValueReference
Concentration Range8.6 - 146 mg/g[3][4]
Mean Concentration38.1 - 38.5 mg/g[2][3]
Median Concentration29.4 mg/g[2][3]
Experimental Protocol: GC-MS and HPLC-DAD Analysis of Herbal Mixtures

This protocol is adapted from methodologies described by Halter and Auwärter.[2][3][4]

1. Sample Preparation and Extraction

  • Aliquoting: Due to potential inhomogeneity, it is recommended to analyze multiple aliquots from different parts of the package. Weigh approximately 200 mg of the herbal mixture.

  • Extraction: Add 2 mL of methanol (B129727) to the sample.

  • Ultrasonication: Sonicate the sample for 15 minutes to ensure efficient extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 20 minutes to separate the plant material from the extract.

  • Filtration: Filter the supernatant to remove any remaining particulate matter.

2. Instrumental Analysis

  • For GC-MS Identification:

    • Evaporate 10 µL of the filtered extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate.

    • Inject 1 µL into the GC-MS system.

  • For HPLC-DAD Quantification:

    • Take an aliquot (e.g., 5-20 µL) of the filtered extract.

    • Dilute with an appropriate volume of a suitable solvent (e.g., acetonitrile) containing an internal standard (e.g., 25 µg/mL 5F-AKB48).[2]

    • Inject into the HPLC-DAD system.

3. GC-MS and HPLC-DAD Parameters

  • GC-MS System (Example): [2]

    • GC System: Agilent Technologies 6890N

    • Column: HP-5-MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)

    • Oven Temperature Program: Initially 100°C for 3 min, ramped to 310°C at 30°C/min, hold at 310°C for 10 min.

    • MS System: Agilent Technologies MSD 5973

  • HPLC-DAD System (Validated Method): [3][4]

    • A fully validated HPLC-DAD method should be used.

    • Calibration: A 7-point calibration curve (e.g., 1-50 μg/mL) should be prepared to ensure linearity.

Experimental Workflow: Herbal Mixture Analysis

Herbal_Mixture_Analysis Start Start: Herbal Mixture Sample Aliquot Aliquot (~200 mg) Start->Aliquot Extraction Extraction (2 mL Methanol, Ultrasonication 15 min) Aliquot->Extraction Centrifugation Centrifugation (4000 rpm, 20 min) Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration GC_MS_Prep GC-MS Prep: Evaporate & Reconstitute in Ethyl Acetate Filtration->GC_MS_Prep For Identification HPLC_Prep HPLC-DAD Prep: Dilute with ACN + Internal Standard Filtration->HPLC_Prep For Quantification GC_MS_Analysis GC-MS Analysis (Identification) GC_MS_Prep->GC_MS_Analysis HPLC_Analysis HPLC-DAD Analysis (Quantification) HPLC_Prep->HPLC_Analysis End End: Results GC_MS_Analysis->End HPLC_Analysis->End

Workflow for the analysis of this compound in herbal mixtures.

Part 2: Analysis of this compound in E-Liquids

E-liquids represent a different analytical challenge due to their viscous matrix, which primarily consists of propylene (B89431) glycol and vegetable glycerin.

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of this compound in e-liquids based on a combined HPLC-MS/MS and GC-MS method.

ParameterValueReference
Limit of Detection (LOD)1 ng/mg
Limit of Quantification (LOQ)2 ng/mg
Average Recovery93.5% - 110.6%
Mass Fraction in Seized Samples0.17% and 0.21%
Experimental Protocol: HPLC-MS/MS and GC-MS Analysis of E-Liquids

This protocol is based on the methodology for detecting this compound in e-cigarette oil.

1. Sample Preparation

  • Dilution: Due to the high concentration of the analyte and the viscous nature of the matrix, a significant dilution is required. A "dilute and shoot" approach is often effective.

  • Solvent: A suitable organic solvent such as methanol or acetonitrile (B52724) should be used for dilution. A dilution factor of 1:10,000 (v:v) has been shown to be effective in minimizing matrix effects for LC-MS/MS analysis of seized liquid samples.

2. Instrumental Analysis

  • HPLC-MS/MS (for quantification):

    • This technique is highly recommended for its sensitivity and selectivity in complex matrices.

    • A validated method with appropriate multiple reaction monitoring (MRM) transitions should be used.

  • GC-MS (for identification):

    • GC-MS can be used for the identification of this compound.

    • The main mass spectrometry characteristic ions for this compound are m/z 91, 179, 197, 254, and 372.

    • A linear relationship has been observed in the mass concentration range of 2-50 ng/mL.

3. Instrumental Parameters

  • LC-MS/MS System (Example):

    • Instrumentation: An ABSciex API 4500 QTrap interfaced with a Shimadzu Nexera X2 LC HPLC system.

    • Detailed instrumental parameters, including MRM transitions, should be optimized for this compound.

  • GC-MS System:

    • Standard GC-MS parameters can be adapted from the analysis of herbal mixtures, with potential modifications to the injection port temperature to handle the e-liquid matrix.

Experimental Workflow: E-Liquid Analysis

E_Liquid_Analysis Start Start: E-Liquid Sample Dilution Sample Dilution (e.g., 1:10,000 v/v with Methanol/Acetonitrile) Start->Dilution LC_MS_Analysis LC-MS/MS Analysis (Quantification) Dilution->LC_MS_Analysis Primary Method GC_MS_Analysis GC-MS Analysis (Identification) Dilution->GC_MS_Analysis Confirmatory Data_Analysis Data Analysis and Reporting LC_MS_Analysis->Data_Analysis GC_MS_Analysis->Data_Analysis End End: Results Data_Analysis->End

References

Application Note and Protocols for Studying Cumyl-pegaclone Metabolism using Pooled Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-pegaclone is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug markets. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and for assessing its potential for drug-drug interactions. Pooled human liver microsomes (HLM) are a valuable in vitro tool for studying the Phase I metabolism of xenobiotics. HLM contain a rich complement of cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for the oxidative metabolism of many drugs and other foreign compounds. By incubating this compound with HLM in the presence of necessary cofactors, researchers can identify its primary metabolites, elucidate metabolic pathways, and determine key kinetic parameters that are predictive of its in vivo clearance.

This document provides detailed protocols for conducting in vitro metabolism studies of this compound using pooled human liver microsomes, including methods for metabolite identification and the determination of enzyme kinetic parameters.

Data Presentation: Metabolite Profile of this compound

Table 1: Summary of Identified Phase I Metabolites of this compound in Human Liver Microsomes

Metabolite ClassObserved Biotransformation
Monohydroxylated MetabolitesAddition of one hydroxyl group (-OH) to the γ-carbolinone core or the pentyl side chain.[1][3]
Dihydroxylated MetabolitesAddition of two hydroxyl groups to various positions on the molecule.[1]
Dehydrogenated MetabolitesFormation of a double bond, often in conjunction with hydroxylation.[1]
N-dealkylated MetabolitesRemoval of the pentyl side chain.[1]
Carbonyl MetabolitesOxidation of a hydroxyl group to a ketone or aldehyde on the pentyl side chain.[1][3]
Combined ModificationsMetabolites showing a combination of the above transformations (e.g., hydroxylation and dehydrogenation).[1]

Note: The table is a qualitative summary based on identified metabolic pathways. Quantitative formation rates would need to be determined experimentally.

Experimental Protocols

Protocol 1: Identification of this compound Metabolites in Pooled Human Liver Microsomes

This protocol is designed for the qualitative identification of Phase I metabolites of this compound.

Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLM), e.g., from a pool of 50 donors

  • NADPH regenerating system (e.g., Solution A: NADP+, glucose-6-phosphate, MgCl₂; Solution B: glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Deionized water

  • Superoxide dismutase (SOD) (optional, to minimize non-CYP mediated reactions)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-QToF-MS system for high-resolution mass spectrometry analysis

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a total reaction volume of 100 µL.

    • Add 20 µL of 0.1 M phosphate buffer (pH 7.4).

    • Add 5 µL of pooled HLM solution (final concentration ~0.5 mg/mL).

    • Add 10 µL of SOD solution (optional).

    • Add 58 µL of deionized water.

    • Add 1 µL of this compound stock solution (e.g., 1 mg/mL in ACN) to achieve a final substrate concentration of 10 µg/mL.

  • Pre-incubation:

    • Pre-incubate the mixture for 5 minutes at 37°C to bring it to the reaction temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 5 µL of NADPH regenerating solution A and 1 µL of NADPH regenerating solution B.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at 37°C with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Preparation for Analysis:

    • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new vial for LC-QToF-MS analysis.

  • Control Samples:

    • Prepare a negative control by replacing the HLM solution with phosphate buffer to identify any non-enzymatic degradation.

    • Prepare a second negative control by replacing the this compound stock solution with acetonitrile to identify any endogenous peaks from the HLM.

  • LC-QToF-MS Analysis:

    • Analyze the supernatant using a suitable LC-QToF-MS method to separate and identify the parent compound and its metabolites based on their accurate mass and fragmentation patterns.

Protocol 2: Determination of this compound Metabolic Stability and Enzyme Kinetics

This protocol outlines the procedure to determine the metabolic stability (half-life, intrinsic clearance) and enzyme kinetic parameters (Km and Vmax) of this compound.

Materials and Reagents:

  • All materials from Protocol 1.

  • A range of concentrations of this compound stock solutions.

  • LC-MS/MS system for quantitative analysis.

  • Internal standard for quantification.

Part A: Metabolic Stability (Substrate Depletion Assay)

  • Incubation Setup:

    • Prepare incubation mixtures as described in Protocol 1, but with a single, low concentration of this compound (typically 1 µM).

    • Prepare a larger total volume to allow for sampling at multiple time points.

  • Time Course Experiment:

    • Initiate the reaction with the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in a separate tube containing an equal volume of ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the quenched samples as described in Protocol 1 (centrifugation).

    • Analyze the supernatants using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Part B: Enzyme Kinetics (Metabolite Formation Assay)

  • Incubation Setup:

    • Prepare a series of incubation mixtures as in Protocol 1, each with a different concentration of this compound (e.g., ranging from 0.1 to 100 µM).

    • Ensure the incubation time is within the linear range of metabolite formation, determined from preliminary experiments.

  • Reaction and Termination:

    • Initiate the reactions and incubate for a fixed time (e.g., 15 minutes).

    • Terminate the reactions with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples and analyze the supernatants by LC-MS/MS to quantify the amount of a specific major metabolite formed at each substrate concentration.

  • Data Analysis:

    • Plot the rate of metabolite formation (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) using non-linear regression software.

    • This will yield the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax).

Table 2: Example of Quantitative Data Presentation for Enzyme Kinetics

ParameterValueUnits
KmTo be determinedµM
VmaxTo be determinedpmol/min/mg protein
Intrinsic Clearance (CLint = Vmax/Km)To be calculatedµL/min/mg protein

This table should be populated with experimentally derived data.

Mandatory Visualizations

Cumyl_Pegaclone_Metabolism cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (HLM) This compound This compound M1 Monohydroxylated Metabolites This compound->M1 Hydroxylation (CYP450) M4 N-dealkylated Metabolites This compound->M4 N-dealkylation (CYP450) M5 Dehydrogenated Metabolites This compound->M5 Dehydrogenation (CYP450) M2 Dihydroxylated Metabolites M1->M2 Hydroxylation M3 Carbonyl Metabolites M1->M3 Oxidation

Caption: Proposed Phase I metabolic pathway of this compound in human liver microsomes.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (HLM, Buffer, Substrate) mixture Create Incubation Mixture reagents->mixture preincubate Pre-incubate at 37°C mixture->preincubate initiate Initiate with NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS or LC-QToF-MS) centrifuge->analyze

Caption: Experimental workflow for in vitro metabolism studies using pooled HLM.

References

Troubleshooting & Optimization

Technical Support Center: Cumyl-pegaclone Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cumyl-pegaclone in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is the parent this compound compound often undetectable in urine samples?

A1: this compound undergoes extensive phase I metabolism in the body. As a result, the parent compound is rarely found in urine. Instead, a variety of metabolites are excreted. For reliable detection and confirmation of this compound consumption, it is crucial to target its major metabolites.[1][2][3]

Q2: What are the most suitable urinary biomarkers for detecting this compound use?

A2: Studies have identified several key phase I metabolites. A metabolite that has been mono-hydroxylated on the γ-carbolinone core and another with an additional carbonyl group on the pentyl side chain have been shown to be both highly specific and sensitive markers for confirming the intake of this compound.[2] It is important to note that some metabolites, like the propionic acid metabolite, are abundant and provide high sensitivity but are not unique to this compound, as they can also be formed from its fluorinated analog, 5F-Cumyl-PEGACLONE.[1]

Q3: How can I differentiate between this compound and its fluorinated analog, 5F-Cumyl-PEGACLONE, in my samples?

A3: Differentiation can be challenging due to overlapping metabolites. To specifically confirm the consumption of 5F-Cumyl-PEGACLONE, it is recommended to target a metabolite that is hydroxylated at the γ-carbolinone core, as this has been identified as a reliable and differentiating marker.[1] Conversely, identifying metabolites unique to this compound, such as those without fluorine, is necessary to confirm its specific use.

Q4: My immunoassay screening for synthetic cannabinoids is negative, but I suspect this compound use. Why?

A4: Many commercially available immunochemical assays for synthetic cannabinoids may fail to detect this compound due to a lack of cross-reactivity with its unique γ-carbolinone core structure.[2] Therefore, a negative immunoassay result does not rule out the presence of this compound. For accurate detection, more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are necessary.

Q5: Are there any concerns about the stability of this compound during analysis?

A5: Yes, this compound can undergo thermal degradation, especially at temperatures above 250°C. A major thermal degradation product, N-pentyl-γ-carbolinone, has been identified. This is particularly relevant when analyzing samples that may have been exposed to high temperatures, such as in smoking or vaping paraphernalia. It is important to consider this degradation product in toxicological screenings.[4]

Troubleshooting Guide

Issue 1: Poor sensitivity and high signal variability in LC-MS/MS analysis.

  • Possible Cause: Matrix effects, such as ion suppression or enhancement, from endogenous components in the biological matrix (e.g., blood, urine, hair).[5][6][7][8]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation or liquid-liquid extraction (LLE) at reducing matrix effects.[9][10][11]

    • Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[8]

    • Employ Stable Isotope-Labeled Internal Standards: The use of a deuterated internal standard for this compound and its metabolites can effectively correct for variability in both sample preparation and matrix effects.

    • Adjust Chromatographic Conditions: Modify the LC gradient to better separate the analytes from co-eluting matrix components.

    • Evaluate Different Ionization Sources: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain analytes.[9]

Issue 2: Inability to distinguish between this compound isomers.

  • Possible Cause: Co-elution of structural isomers (e.g., this compound ethylbenzyl isomer and n-propylphenyl isomer) under standard chromatographic conditions.[12][13] These isomers may have different potencies and pharmacological activities.

  • Troubleshooting Steps:

    • High-Resolution Chromatography: Utilize a high-resolution analytical column and optimize the chromatographic method (e.g., gradient, flow rate, temperature) to achieve baseline separation of the isomers.

    • Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: Carefully examine the fragmentation patterns of the isomers. While they may have the same precursor ion, there might be subtle but consistent differences in the ratios of their product ions that can aid in differentiation.

    • Reference Material Analysis: If available, analyze certified reference materials of the individual isomers to confirm their retention times and fragmentation patterns.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for this compound and its related compounds in various matrices.

Table 1: Quantitative Methods for this compound in Hair and E-cigarette Oil

ParameterHairE-cigarette Oil
Limit of Detection (LOD) 0.01 ng/mg1 ng/mg
Limit of Quantification (LOQ) 0.02 ng/mg2 ng/mg
Linearity Range 2-50 ng/mL (in solution)Not Specified
Recovery 98.2% - 132.4%93.5% - 110.6%
Intra-day Precision 1.2% - 12.9%0.7% - 2.9%
Inter-day Precision Not SpecifiedNot Specified
Reference [14][14]

Table 2: Concentrations of this compound in Post-Mortem Blood Samples

CaseConcentration (µg/L)
Case 1 0.73
Case 2 1.2
Case 3 1.5
Case 4 2.1
Case 5 3.0
Reference [15]

Detailed Experimental Protocols

1. Sample Preparation for this compound Metabolite Analysis in Urine

This protocol is based on methods described for the analysis of synthetic cannabinoid metabolites in urine.[1][16][17]

  • Enzymatic Hydrolysis: To 0.5 mL of urine, add 0.5 mL of phosphate (B84403) buffer (pH 6) and 30 µL of β-glucuronidase.

  • Incubation: Incubate the mixture for 1 hour at 45°C to cleave glucuronide conjugates.

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile (B52724) to stop the enzymatic reaction and precipitate proteins.

  • Salting Out: Add 0.5 mL of a 10 M ammonium (B1175870) formate (B1220265) solution.

  • Extraction: Shake the mixture for 5 minutes and then centrifuge for 10 minutes at approximately 2900 x g.

  • Evaporation: Transfer 1 mL of the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is adapted from procedures used to study the in vitro metabolism of this compound and its analogs.[2][16]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Pooled human liver microsomes (pHLM)

    • NADPH-regenerating solution

    • Phosphate buffer (pH 7.4)

  • Substrate Addition: Add a solution of this compound (e.g., in acetonitrile or methanol) to the reaction mixture to a final desired concentration.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a sufficient volume of ice-cold acetonitrile.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for metabolites using LC-MS/MS or high-resolution mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Urine/Blood Sample hydrolysis Enzymatic Hydrolysis (for urine) sample->hydrolysis extraction LLE or SPE hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Inject data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for this compound quantification in biological samples.

troubleshooting_tree Troubleshooting Matrix Effects in LC-MS/MS cluster_solutions Potential Solutions start Poor Sensitivity or High Variability? optimize_spe Optimize SPE Method start->optimize_spe Yes no No Matrix Effect Observed start->no No matrix_match Use Matrix-Matched Calibrators optimize_spe->matrix_match Still an issue isl Use Isotope-Labeled Internal Standard matrix_match->isl Still an issue chromatography Modify LC Gradient isl->chromatography Still an issue

Caption: Decision tree for troubleshooting matrix effects.

metabolism_pathway Simplified Metabolism of this compound cluster_metabolites Phase I Metabolites parent This compound hydroxylation Hydroxylation (on core or pentyl chain) parent->hydroxylation oxidation Oxidation to Carbonyl parent->oxidation dealkylation N-dealkylation parent->dealkylation excretion Urinary Excretion hydroxylation->excretion oxidation->excretion dealkylation->excretion

Caption: Key metabolic pathways of this compound.

References

Technical Support Center: Cumyl-pegaclone Detection in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Cumyl-pegaclone.

Frequently Asked Questions (FAQs)

Q1: Why is the parent this compound compound often undetectable in urine samples?

A1: this compound undergoes extensive phase I metabolism in the human body. As a result, the parent compound is typically not found in urine samples.[1][2][3] To reliably detect consumption, analytical methods must target its metabolites.

Q2: What are the most sensitive and specific biomarkers for this compound exposure?

A2: A mono-hydroxylated metabolite on the γ-carbolinone core and a metabolite with an additional carbonyl group on the pentyl side chain have been identified as highly specific and sensitive markers for this compound uptake.[1] For its fluorinated analog, 5F-Cumyl-pegaclone, the propionic acid metabolite is the most abundant in urine and should be targeted for maximum sensitivity.[4] However, this metabolite is not unique to 5F-Cumyl-pegaclone and can also be formed from this compound.[4][5] Therefore, for differentiation, a metabolite hydroxylated at the γ-carbolinone core is a more reliable marker for 5F-Cumyl-pegaclone.[4]

Q3: Can standard immunochemical assays be used to screen for this compound?

A3: No, common immunochemical assays used for synthetic cannabinoid screening have been shown to fail in detecting this compound due to insufficient cross-reactivity.[1]

Q4: What is the relevance of the thermal degradation product of this compound?

A4: When this compound is heated, as in smoking, it can form a thermal degradation product, N-pentyl-γ-carbolinone.[6] This product is not a known metabolite but has been detected in post-mortem blood and urine, as well as in residues found at a scene.[6] Its presence can indicate the route of administration.

Troubleshooting Guides

Issue 1: Low or no detection of this compound or its metabolites in a suspected positive sample.

  • Possible Cause 1: Incorrect Biomarker Targeted.

    • Solution: Ensure your analytical method is targeting the major metabolites of this compound, not the parent compound. Focus on the mono-hydroxylated and carbonyl metabolites for this compound, and the propionic acid and core-hydroxylated metabolites for 5F-Cumyl-pegaclone.[1][4]

  • Possible Cause 2: Inadequate Sample Preparation.

    • Solution: this compound metabolites are often conjugated in urine. Implement a hydrolysis step using β-glucuronidase to cleave these conjugates and increase the concentration of free metabolites for detection.[4][7]

  • Possible Cause 3: Poor Extraction Efficiency.

    • Solution: Optimize your extraction method. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. For LLE, a mixture of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) can be effective.[7] For SPE, C18 cartridges have been used with reported recoveries of over 80%.[6]

  • Possible Cause 4: Analyte Degradation.

    • Solution: Ensure proper storage of biological samples. For long-term stability of synthetic cannabinoids, samples should be stored frozen at -20°C.[8]

Issue 2: Co-elution of interfering substances with target analytes.

  • Possible Cause: Insufficient Chromatographic Separation.

    • Solution: Adjust the liquid chromatography (LC) gradient or change the stationary phase of the column. A C18 column is commonly used for the separation of this compound and its metabolites.[5] Fine-tuning the mobile phase composition and gradient can improve the resolution between analytes and matrix components.

Issue 3: Inconsistent quantitative results.

  • Possible Cause 1: Matrix Effects.

    • Solution: Matrix effects can suppress or enhance the ionization of target analytes in mass spectrometry. Use of an internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for accurate quantification. Evaluate matrix effects by comparing the response of the analyte in a standard solution to its response in a spiked matrix extract.

  • Possible Cause 2: Inhomogeneous Distribution in Herbal Products.

    • Solution: When analyzing herbal blends, be aware that the distribution of this compound can be inhomogeneous, with concentrations potentially increasing at the bottom of the package.[9] To obtain a representative sample, it may be necessary to homogenize the entire sample or analyze multiple aliquots.

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Different Matrices

MatrixAnalytical MethodLODLOQ
HairHPLC-MS/MS0.01 ng/mg0.02 ng/mg
E-cigarette OilHPLC-MS/MS1 ng/mg2 ng/mg

Data extracted from a study by Jiao et al. (2022)[10]

Table 2: Recovery Rates for Different Extraction Methods

Extraction MethodMatrixAnalyteRecovery Rate
Solid-Phase Extraction (SPE)Not Specified5F-CUMYL-PICA91.40%
Supported Liquid Extraction (SLE)Not Specified5F-CUMYL-PICA82.54%
ISOLUTE C18Not Specified5F-CUMYL-PICA85.10%

Data for a related synthetic cannabinoid, 5F-CUMYL-PICA, providing an indication of expected recoveries.[6]

Experimental Protocols

Protocol 1: Sample Preparation of Urine for Metabolite Analysis

  • To 0.5 mL of urine, add 0.5 mL of phosphate (B84403) buffer (pH 6).[4]

  • Add 30 µL of β-glucuronidase.[4][7]

  • Incubate the mixture for 1 hour at 45°C to facilitate enzymatic hydrolysis of glucuronidated metabolites.[7]

  • Quench the reaction by adding 1.5 mL of ice-cold acetonitrile.[7]

  • Add 0.5 mL of a 10 M ammonium formate solution.[7]

  • Vortex the sample and centrifuge to pellet any precipitates.

  • The supernatant is then ready for LC-MS/MS analysis.

Protocol 2: In Vitro Metabolite Generation using Human Liver Microsomes (HLM)

  • Prepare a reaction mixture containing 2.5 µL of pooled HLM, 2.5 µL of NADPH-regenerating Solution A, 0.5 µL of NADPH-regenerating Solution B, and 10 µL of 0.5 M phosphate buffer (pH 7.4), and 34 µL of deionized water.[7]

  • Add 0.5 µL of a 1 mg/mL solution of this compound in acetonitrile to the reaction mixture (final concentration of 10 µg/mL).[7]

  • Incubate the mixture for 30 minutes at 37°C.[7]

  • Terminate the reaction by adding 150 µL of ice-cold acetonitrile.[7]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant for in vitro generated phase I metabolites by LC-MS/MS.

Visualizations

Cumyl_Pegaclone_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Add buffer & enzyme Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Quench & Extract LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Inject Supernatant Data Data Interpretation (Target Metabolites) LC_MSMS->Data

Caption: General workflow for the detection of this compound metabolites in urine.

Cumyl_Pegaclone_Metabolism CP This compound M1 Hydroxylation (γ-carbolinone core) CP->M1 Phase I Metabolism M2 Carbonyl Formation (pentyl side chain) CP->M2 Phase I Metabolism M3 N-Dealkylation CP->M3 Phase I Metabolism M4 Side-chain Degradation (Propionic Acid) CP->M4 Phase I Metabolism

Caption: Major Phase I metabolic pathways of this compound.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Cumyl-pegaclone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of Cumyl-pegaclone, with a specific focus on overcoming matrix effects.

Disclaimer

Information directly pertaining to the LC-MS/MS analysis of this compound and its associated matrix effects is limited in the public domain. The guidance provided herein is largely based on established methodologies for the broader class of synthetic cannabinoids. These strategies are generally applicable and should serve as a robust starting point for developing and troubleshooting methods for this compound.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape and Low Signal Intensity

Q1: My this compound peak is broad, tailing, or showing low intensity. What are the likely causes and how can I fix it?

A1: Poor peak shape and low signal intensity are often indicative of matrix effects, specifically ion suppression, or suboptimal chromatographic conditions. Here’s a step-by-step troubleshooting approach:

  • Assess Matrix Effects: To determine if you are experiencing ion suppression, you can perform a post-column infusion experiment.[1][2] Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte confirms ion suppression.[2]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3][4] Consider switching to a more rigorous sample preparation technique. The choice of method can significantly impact the cleanliness of your sample.[1]

    • Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte.[5][6] For synthetic cannabinoids, reversed-phase SPE cartridges are commonly used.[7]

    • Liquid-Liquid Extraction (LLE): A good alternative to SPE for removing proteins and phospholipids (B1166683).[6][8]

    • Protein Precipitation (PPT): A simpler but less clean method. If using PPT, ensure optimal precipitation and centrifugation to minimize carryover of matrix components.[6][9]

  • Optimize Chromatography:

    • Gradient Modification: Adjust your mobile phase gradient to better separate this compound from co-eluting matrix components.[4][10]

    • Column Selection: Using a column with a different selectivity, such as a biphenyl (B1667301) or PFP phase, can improve separation from matrix interferences.[7][11]

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects.[10] Since a SIL-IS co-elutes and experiences similar ionization effects as the analyte, it can correct for signal suppression or enhancement.[4][10] If a SIL-IS is unavailable, a structural analog may be used, but with potentially less accuracy.[10]

Issue 2: Inconsistent Results and Poor Reproducibility

Q2: I'm observing significant variability in my quantitative results for this compound across different samples. What could be the cause?

A2: Inconsistent results are a classic sign of variable matrix effects between samples. This can be particularly problematic in complex biological matrices like blood or urine.

  • Evaluate Sample Preparation Consistency: Ensure your sample preparation protocol is followed precisely for every sample. Minor variations can lead to different levels of matrix components in the final extract. Automation of sample preparation can help improve consistency.[6]

  • Implement Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your unknown samples.[10] This helps to ensure that the calibration curve is affected by the matrix in the same way as the samples, improving accuracy.

  • Strengthen Your Sample Cleanup: If you are using a simple method like 'dilute and shoot' or protein precipitation, consider moving to a more robust technique like SPE or Supported Liquid Extraction (SLE).[6][12] These methods provide cleaner extracts and reduce the variability of matrix components.

  • Check for Phospholipid Contamination: In plasma or blood samples, phospholipids are a major source of ion suppression.[13] Consider using a phospholipid removal plate or a specific SPE sorbent designed to remove them.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[10] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification and reduced method sensitivity.[10][13][14] Common sources of matrix effects in biological samples include salts, proteins, phospholipids, and endogenous metabolites.[10]

Q2: Which sample preparation method is best for analyzing this compound in biological fluids?

A2: The "best" method depends on the specific matrix and the required sensitivity. Here is a general comparison:

Sample Preparation MethodSelectivityThroughputCostNotes
Dilute and Shoot LowHighLowProne to significant matrix effects; suitable for simpler matrices like urine when high sensitivity is not required.[12]
Protein Precipitation (PPT) LowHighLowRemoves proteins but not other interferences like phospholipids.[1][9]
Liquid-Liquid Extraction (LLE) ModerateModerateModerateGood for removing salts and some polar interferences.[8]
Solid-Phase Extraction (SPE) HighLow-ModerateHighGenerally provides the cleanest extracts and highest sensitivity.[7][15]

Q3: How do I choose an appropriate internal standard for this compound?

A3: The ideal internal standard is a stable isotope-labeled (e.g., deuterium (B1214612) or ¹³C) version of this compound. A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will be affected by the matrix in the same way, thus providing the most accurate correction for matrix effects and improving the accuracy of quantification.[4][10] If a SIL-IS for this compound is not commercially available, a structural analog with similar physicochemical properties can be used as an alternative, though it may not compensate for matrix effects as effectively.[10]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[10] However, this also dilutes the analyte, which may compromise the limit of detection. This approach is most effective when the analyte is present at a high concentration.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a general procedure for extracting synthetic cannabinoids from a urine matrix.

  • Sample Pre-treatment: To 2 mL of urine, add 1 mL of β-glucuronidase solution to hydrolyze the conjugated metabolites. Incubate at 60°C for 3 hours. Allow the sample to cool.[7]

  • SPE Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a 10% methanol in water solution to remove polar interferences. A stronger wash with up to 50% methanol may be possible to achieve a cleaner extract.[7]

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[5]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Blood/Plasma
  • Sample Preparation: To 1 mL of plasma or whole blood, add the internal standard.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., hexane:ethyl acetate (B1210297) 9:1). Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for injection.

Visualizations

Experimental Workflow: Sample Preparation

Figure 1: General Experimental Workflow for this compound Sample Preparation cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Blood, etc.) SPE Solid-Phase Extraction (SPE) Sample->SPE Choose Method LLE Liquid-Liquid Extraction (LLE) Sample->LLE Choose Method PPT Protein Precipitation (PPT) Sample->PPT Choose Method LCMS LC-MS/MS Analysis SPE->LCMS LLE->LCMS PPT->LCMS

Caption: Figure 1: General Experimental Workflow for this compound Sample Preparation.

Troubleshooting Logic for Matrix Effects

Figure 2: Troubleshooting Decision Tree for Matrix Effects Start Poor Signal or Inconsistent Results Check_ME Suspect Matrix Effects? Start->Check_ME Improve_SP Improve Sample Prep (SPE, LLE) Check_ME->Improve_SP Yes Optimize_LC Optimize Chromatography (Gradient, Column) Check_ME->Optimize_LC Yes Use_IS Use Stable Isotope-Labeled Internal Standard Improve_SP->Use_IS Optimize_LC->Use_IS Reevaluate Re-evaluate Performance Use_IS->Reevaluate

Caption: Figure 2: Troubleshooting Decision Tree for Matrix Effects.

References

Technical Support Center: Optimizing Chromatographic Separation of Cumyl-PEGACLONE and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of Cumyl-PEGACLONE and its positional isomers.

Introduction

This compound (SGT-151) is a potent synthetic cannabinoid. While it does not possess stereoisomers, the presence of positional isomers, such as the ethylbenzyl and n-propylphenyl isomers, in synthesized batches or illicit products presents a significant analytical challenge.[1][2][3] Accurate separation and identification of these isomers are crucial for forensic analysis, toxicological studies, and quality control in research settings. This guide offers detailed methodologies, troubleshooting advice, and frequently asked questions to address common issues encountered during the chromatographic analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: Does this compound have stereoisomers?

A1: No, according to available literature, this compound has no identified stereoisomers.[4] However, positional isomers, where the alkyl or benzyl (B1604629) group is attached at a different position, can exist and may need to be separated.

Q2: What are the known positional isomers of this compound?

A2: Two notable positional isomers are the this compound ethylbenzyl isomer and the n-propylphenyl isomer.[1][2][3] These isomers have been synthesized and studied for their activity at cannabinoid receptors.

Q3: Why is it important to separate this compound from its isomers?

A3: The biological activity and legal status of synthetic cannabinoids can differ significantly between positional isomers.[5] Even minor structural changes can alter a compound's pharmacological and toxicological properties. Therefore, accurate identification is essential for forensic, clinical, and research purposes.

Q4: What are the primary analytical techniques for separating this compound and its isomers?

A4: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of this compound and its related compounds.[4][6][7]

Troubleshooting Guides

HPLC and LC-MS Troubleshooting

This section addresses common issues encountered during the liquid chromatographic separation of this compound and its isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Potential CauseTroubleshooting Steps
Inappropriate Stationary Phase - Switch Column Chemistry: If using a standard C18 column, consider a phenyl-hexyl or biphenyl (B1667301) stationary phase to enhance π-π interactions, which can improve selectivity for aromatic isomers. A pentafluorophenyl (PFP) column can also offer alternative selectivity.[8]
Suboptimal Mobile Phase Composition - Optimize Organic Modifier: Systematically vary the ratio of acetonitrile (B52724) to methanol (B129727) in the mobile phase. A 50:50 blend can sometimes provide unique selectivity compared to either solvent alone. - Adjust Aqueous Phase: Modify the pH of the aqueous phase with additives like formic acid or ammonium (B1175870) formate. This can alter the ionization state of the analytes and improve peak shape and selectivity.
Inadequate Gradient Program - Decrease Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) can improve the separation of closely eluting peaks. - Introduce Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition where the isomers start to elute to maximize their separation.
Elevated Column Temperature While higher temperatures can improve efficiency, they may reduce selectivity for some isomers. Experiment with a lower column temperature (e.g., 25-30 °C).

Problem 2: Peak Tailing

Potential CauseTroubleshooting Steps
Secondary Interactions with Stationary Phase - Use a Base-Deactivated Column: Employ a column with end-capping to minimize interactions with residual silanol (B1196071) groups. - Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine, to the mobile phase to block active sites on the stationary phase. - Lower Mobile Phase pH: For basic compounds, a lower pH can ensure they are in their protonated form, reducing interactions with silanols.
Column Overload - Reduce Sample Concentration: Dilute the sample to ensure the amount of analyte injected is within the linear range of the column's capacity.
Extra-Column Volume - Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce dead volume. - Ensure Proper Fittings: Check that all fittings are correctly installed and not contributing to dead volume.

Problem 3: Peak Splitting

Potential CauseTroubleshooting Steps
Injection Solvent Incompatibility - Match Injection Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to prevent peak distortion.
Column Contamination or Void - Flush the Column: Reverse-flush the column with a strong solvent to remove any particulates or strongly retained compounds. - Use a Guard Column: A guard column will protect the analytical column from contamination. - Replace the Column: If a void has formed at the head of the column, it may need to be replaced.
Co-elution of an Interfering Compound - Analyze by MS: Use a mass spectrometer to check for the presence of multiple components under the split peak. - Optimize Selectivity: Adjust the mobile phase composition or change the stationary phase to resolve the two compounds.
GC-MS Troubleshooting

This section provides guidance for issues that may arise during the gas chromatographic analysis of this compound and its isomers.

Problem 1: Poor Isomer Separation

Potential CauseTroubleshooting Steps
Inadequate GC Column - Use a Mid-Polarity Column: While a standard non-polar column (e.g., HP-5ms) can be used, a mid-polarity column may provide better selectivity for positional isomers.
Suboptimal Oven Temperature Program - Slower Temperature Ramp: A slower ramp rate (e.g., 5-10 °C/min) can enhance the separation of closely eluting isomers. - Lower Initial Temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column.

Problem 2: Analyte Degradation

Potential CauseTroubleshooting Steps
High Injection Port Temperature - Lower Inlet Temperature: Reduce the injector temperature to the lowest point that still allows for efficient volatilization of the analytes.
Active Sites in the Inlet or Liner - Use a Deactivated Liner: A silanized or otherwise deactivated liner can prevent the breakdown of sensitive compounds. - Perform Inlet Maintenance: Regularly clean or replace the inlet liner and septum.

Experimental Protocols

General HPLC-DAD Method for Separation of this compound and Positional Isomers

This is a generalized method adapted from protocols for similar synthetic cannabinoids and can be used as a starting point for method development.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD)

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start at 40% B

    • Linear ramp to 95% B over 15 minutes

    • Hold at 95% B for 5 minutes

    • Return to 40% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 252 nm (based on the λmax of this compound)[4]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve samples in methanol or the initial mobile phase composition.

General GC-MS Method for Analysis of this compound and Positional Isomers

This is a general-purpose GC-MS method suitable for the screening of this compound and its isomers.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 3 minutes

    • Ramp to 310 °C at 30 °C/min

    • Hold at 310 °C for 10 minutes[2]

  • Inlet: 280 °C, Splitless injection

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Data Presentation

The following tables provide a template for organizing quantitative data from chromatographic analyses. Actual retention times and resolution values will be dependent on the specific instrumentation and conditions used.

Table 1: HPLC Retention Times and Resolution of this compound and its Isomers (Example)

CompoundRetention Time (min)Resolution (Rs)
This compound[Insert experimental value]-
This compound ethylbenzyl isomer[Insert experimental value][Calculate vs. This compound]
This compound n-propylphenyl isomer[Insert experimental value][Calculate vs. ethylbenzyl isomer]

Table 2: GC-MS Retention Times of this compound and its Isomers (Example)

CompoundRetention Time (min)
This compound[Insert experimental value]
This compound ethylbenzyl isomer[Insert experimental value]
This compound n-propylphenyl isomer[Insert experimental value]

Visualizations

Troubleshooting_Poor_Resolution cluster_column Column Optimization cluster_mobile_phase Mobile Phase Optimization cluster_gradient Gradient Optimization start Poor Isomer Resolution col_chem Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) start->col_chem Inadequate Selectivity mp_org Vary Organic Modifier Ratio (ACN vs. MeOH) start->mp_org Suboptimal Elution grad_slope Decrease Gradient Slope start->grad_slope Peaks Too Close col_temp Adjust Column Temperature col_chem->col_temp mp_add Add/Change Mobile Phase Modifier (e.g., Formic Acid, Ammonium Formate) mp_org->mp_add grad_hold Introduce Isocratic Hold grad_slope->grad_hold

Caption: Troubleshooting workflow for poor isomer resolution in HPLC.

Experimental_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample Preparation (Dissolution/Extraction) hplc_inj Injection start->hplc_inj gcms_inj Injection start->gcms_inj hplc_sep Chromatographic Separation (Gradient Elution) hplc_inj->hplc_sep hplc_det DAD Detection hplc_sep->hplc_det data Data Analysis (Peak Integration, Identification) hplc_det->data gcms_sep Chromatographic Separation (Temperature Program) gcms_inj->gcms_sep gcms_det Mass Spectrometric Detection gcms_sep->gcms_det gcms_det->data

Caption: General experimental workflow for chromatographic analysis.

References

Troubleshooting Cumyl-pegaclone synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cumyl-pegaclone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, or 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one, typically involves a multi-step process. The core of the molecule is a γ-carbolinone structure. A common approach is the construction of this core, followed by sequential or tandem N-alkylation to introduce the pentyl and cumyl substituents.

Q2: What are the key precursors for this compound synthesis?

A2: Key precursors include a suitable indole (B1671886) derivative for forming the γ-carbolinone core, a pentylating agent (e.g., 1-bromopentane), and a cumylating agent (e.g., cumyl chloride or 2-phenyl-2-propanol (B165765) under acidic conditions).

Q3: What analytical techniques are recommended for characterizing this compound?

A3: For complete characterization, a combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass spectrometry (MS), such as GC-MS or LC-MS, is used to confirm the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy can identify key functional groups.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low yield of the γ-carbolinone core.

Q: My initial cyclization reaction to form the pyrido[4,3-b]indol-1-one core is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the formation of the γ-carbolinone core can arise from several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature.

  • Suboptimal Catalyst/Reagent: If a catalyst is used (e.g., palladium in a dehydrogenative annulation), ensure it is active and used in the correct loading. For cyclization reactions involving condensation, ensure the dehydrating agent is effective.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Ensure a dry, appropriate solvent is used. For instance, polar aprotic solvents like DMF or DMSO can be effective for certain cyclization strategies.

  • Side Reactions: Undesired side reactions may be consuming your starting material. Analyze the crude reaction mixture by LC-MS to identify potential byproducts and adjust the reaction conditions (e.g., temperature, reaction time) to minimize their formation.

Problem 2: Poor yield during the N-pentylation of the γ-carbolinone core.

Q: I am struggling to add the pentyl group to the nitrogen of the γ-carbolinone. What are the common pitfalls and solutions?

A: N-alkylation with a primary alkyl halide like 1-bromopentane (B41390) is generally straightforward, but issues can still arise.

  • Insufficient Deprotonation: The nitrogen atom of the γ-carbolinone needs to be deprotonated to become nucleophilic. Ensure you are using a sufficiently strong base and in an adequate amount (typically 1.1-1.5 equivalents). Common bases for this type of reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Reactivity of the Alkylating Agent: While 1-bromopentane is generally reactive, ensure its purity. If the reaction is sluggish, consider switching to a more reactive alkylating agent like 1-iodopentane.

  • Reaction Temperature: If the reaction is slow at room temperature, gently increasing the temperature (e.g., to 50-80 °C) can improve the rate. However, be cautious of potential side reactions at higher temperatures.

Problem 3: Difficulty in introducing the cumyl group (N-cumylation).

Q: The introduction of the bulky cumyl group is proving to be challenging, resulting in low conversion. What strategies can I employ to improve this step?

A: The N-alkylation with a sterically hindered electrophile like cumyl chloride can be difficult.

  • Steric Hindrance: The bulky nature of the cumyl group can significantly slow down the reaction. A stronger base and higher temperatures may be required to facilitate the reaction.

  • Alternative Cumylating Agents: If cumyl chloride is not effective, consider alternative methods for introducing the cumyl group. For example, a Friedel-Crafts-type reaction using 2-phenyl-2-propanol in the presence of a Lewis acid might be a viable alternative, though this would likely be performed on an earlier intermediate.

  • Choice of Base and Solvent: For sterically hindered alkylations, a non-nucleophilic, strong base in a polar aprotic solvent is often preferred. Consider using sodium hydride in DMF or THF.

  • Longer Reaction Times: Due to the steric hindrance, this reaction may require significantly longer reaction times. Monitor the reaction progress carefully over an extended period.

Problem 4: Formation of multiple products (overalkylation or side reactions).

Q: My reaction mixture shows multiple spots on TLC, and the mass spectrum indicates the presence of undesired byproducts. How can I improve the selectivity of my reaction?

A: The formation of multiple products can be due to overalkylation or other side reactions.

  • Overalkylation: If you are performing a one-pot, two-step alkylation, the pentylated intermediate might be reacting further. To avoid this, a stepwise approach with purification of the mono-alkylated intermediate is recommended.

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use the alkylating agent as the limiting reagent or in a slight excess (no more than 1.1 equivalents).

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture, especially at lower temperatures, can help improve selectivity and minimize side reactions.

  • Carbocation Rearrangements: In the case of the cumylation step, if using a method that generates a carbocation, be aware of potential rearrangements. While the cumyl carbocation is relatively stable, under certain conditions, side reactions can occur. Using a pre-formed cumylating agent like cumyl chloride can minimize this.

Data Presentation

Table 1: Troubleshooting Summary for N-Alkylation Steps

Problem Potential Cause Suggested Solution
Low Yield Incomplete deprotonationUse a stronger base (e.g., NaH) or increase its stoichiometry.
Low reactivity of alkylating agentSwitch to a more reactive halide (I > Br > Cl).
Suboptimal temperatureGradually increase the reaction temperature while monitoring.
Overalkylation High reactivity of mono-alkylated productUse a stepwise approach with intermediate purification.
Excess alkylating agentUse the alkylating agent as the limiting reagent.
Low Reactivity (Steric Hindrance) Bulky substituent (e.g., cumyl group)Use a stronger base, higher temperature, and longer reaction time.
Consider alternative alkylating agents or synthetic routes.

Experimental Protocols

Note: The following are generalized protocols based on common synthetic methodologies for γ-carbolinones and N-alkylation reactions. Researchers should adapt these protocols based on their specific starting materials and laboratory conditions.

Protocol 1: Synthesis of 5-pentyl-2H-pyrido[4,3-b]indol-1(5H)-one (Pentylated Core)
  • Deprotonation: To a solution of the γ-carbolinone core in a dry polar aprotic solvent (e.g., DMF), add a suitable base (e.g., 1.2 equivalents of sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopentane (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (Final Product)
  • Deprotonation: To a solution of 5-pentyl-2H-pyrido[4,3-b]indol-1(5H)-one in a dry polar aprotic solvent (e.g., DMF), add a strong base (e.g., 1.5 equivalents of sodium hydride) at 0 °C under an inert atmosphere.

  • Stirring: Stir the mixture at room temperature for 1 hour.

  • Alkylation: Add cumyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the final product by column chromatography.

Mandatory Visualizations

Synthesis_Pathway Start γ-Carbolinone Core Pentylation N-Pentylation (1-bromopentane, Base) Start->Pentylation Pentylated_Intermediate 5-pentyl-2H-pyrido[4,3-b]indol-1(5H)-one Pentylation->Pentylated_Intermediate Cumylation N-Cumylation (cumyl chloride, Base) Pentylated_Intermediate->Cumylation Final_Product This compound Cumylation->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Reaction Yield? Check_Purity Check Starting Material Purity and Reactivity Start->Check_Purity Yes Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Success Improved Yield Optimize_Conditions->Success Adjust_Stoichiometry Adjust Stoichiometry or Use Stepwise Synthesis Side_Reactions->Adjust_Stoichiometry Yes Steric_Hindrance Steric Hindrance Issue? Side_Reactions->Steric_Hindrance No Adjust_Stoichiometry->Success Alternative_Reagents Consider Alternative Reagents/Route Steric_Hindrance->Alternative_Reagents Yes Steric_Hindrance->Success No Alternative_Reagents->Success

Caption: Troubleshooting workflow for low reaction yields.

Preventing thermal degradation of Cumyl-pegaclone during GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Cumyl-pegaclone during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound (SGT-151) is a synthetic cannabinoid featuring a distinct γ-carbolinone core structure.[1][2][3] Like many synthetic cannabinoids, it can be thermally labile, meaning it is susceptible to breaking down at the high temperatures used in standard GC analysis. This degradation can lead to inaccurate quantification and misidentification of the substance.

Q2: What happens when this compound degrades during GC analysis?

A2: When this compound is exposed to high temperatures, particularly in the GC inlet, it can undergo thermal degradation. A major identified degradation product is N-pentyl-γ-carbolinone.[1][4] It is crucial to note that this degradation product is not a known metabolite of this compound.[1][4] Therefore, its presence in a chromatogram is a strong indicator of analytical issues rather than a result of biological processes.

Q3: At what temperatures does this compound start to degrade?

A3: Significant formation of the N-pentyl-γ-carbolinone degradation product has been observed at temperatures above 250°C.[1] Therefore, maintaining the GC inlet temperature at or below this threshold is a critical first step in preventing degradation.

Q4: Are there alternative analytical techniques that avoid thermal degradation?

A4: Yes, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are preferred methods for analyzing thermally labile compounds like this compound.[2] These techniques operate at or near room temperature, thus preserving the integrity of the analyte.

Troubleshooting Guide: Degradation of this compound in GC Analysis

This guide addresses the common issue of observing the N-pentyl-γ-carbolinone degradation product or experiencing a loss of the parent this compound peak in your chromatograms.

Issue: Presence of N-pentyl-γ-carbolinone Peak and/or Diminished this compound Peak

This is a clear sign of on-instrument thermal degradation. Follow the steps below to mitigate this issue.

Step 1: Optimize GC Inlet Temperature

High inlet temperatures are a primary cause of thermal degradation. A systematic approach to optimizing this parameter is crucial.

Experimental Protocol: Inlet Temperature Optimization

  • Initial Temperature: Begin with a conservative inlet temperature of 250°C.[5]

  • Incremental Reduction: If degradation is still observed, lower the inlet temperature in 20-25°C increments for subsequent injections.

  • Monitor Analyte Response: At each temperature, monitor the peak area of both this compound and its degradation product, N-pentyl-γ-carbolinone.

  • Determine Optimal Temperature: The ideal temperature is the lowest one that allows for efficient volatilization of this compound (i.e., a sharp, symmetrical peak) while minimizing the formation of the degradation product.

Table 1: Inlet Temperature Optimization Guide

Inlet Temperature (°C)Expected Observation for this compoundExpected Observation for N-pentyl-γ-carbolinoneRecommendation
> 275Decreased peak area, potential peak tailingSignificant peak areaTemperature is too high. Reduce immediately.
250Good peak shape and responseMinimal to no peak detectedGood starting point. Further reduction may be beneficial.
225Good peak shape, potentially slightly broaderNo peak detectedLikely a suitable temperature.
200May see broader peaks or reduced responseNo peak detectedMay be too low for efficient vaporization.
Step 2: Employ Derivatization

Derivatization is a chemical process that converts an analyte into a more volatile and thermally stable compound. For cannabinoids, silylation is a common and effective technique.

Experimental Protocol: Silylation of this compound

This protocol is a general guideline for silylation and may require optimization for your specific sample matrix and concentration.

  • Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reagent Addition: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). A common approach is to add 25-50 µL of the reagent.

  • Reaction Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, inject an appropriate volume of the derivatized sample into the GC-MS.

Table 2: Common Silylating Reagents for Cannabinoid Analysis

ReagentCommon NameProperties
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, suitable for a wide range of compounds.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAOne of the most volatile and reactive silylating reagents.
Step 3: Evaluate and Maintain the GC Inlet

The physical state of your GC inlet can significantly contribute to analyte degradation.

  • Use Deactivated Liners: Active sites on the surface of the inlet liner can catalyze the degradation of thermally labile compounds. Always use high-quality deactivated liners and replace them regularly.

  • Consider Liner Geometry: For sensitive compounds, a direct injection tapered liner can yield excellent results as it minimizes contact with potentially active surfaces.

Step 4: Consider Alternative Injection Techniques

If available, "cold" injection techniques can virtually eliminate thermal degradation in the inlet.

  • Programmed Temperature Vaporization (PTV): This technique involves injecting the sample into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends in a high-temperature environment.

  • Cool On-Column Injection: This method deposits the sample directly onto the column without a heated inlet, thereby eliminating the possibility of thermal degradation during injection.

Diagrams

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Degradation Degradation Observed? (e.g., N-pentyl-γ-carbolinone peak) Optimize_Temp 1. Optimize Inlet Temperature (Start at 250°C, then decrease) Degradation->Optimize_Temp Yes Derivatize 2. Use Derivatization (e.g., Silylation with BSTFA) Optimize_Temp->Derivatize Check_Liner 3. Check Inlet Liner (Use deactivated liner) Derivatize->Check_Liner Cold_Injection 4. Consider Cold Injection (PTV or Cool On-Column) Check_Liner->Cold_Injection Resolved Problem Resolved: Accurate this compound Quantification Cold_Injection->Resolved

Caption: Troubleshooting workflow for preventing this compound degradation.

Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Start Start with Sample Extract Dry_Sample Evaporate to Dryness (N2, ≤40°C) Start->Dry_Sample Add_Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dry_Sample->Add_Reagent Incubate Incubate (70°C for 30 min) Add_Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool Inject Inject into GC-MS Cool->Inject

Caption: Experimental workflow for the silylation of this compound.

References

Technical Support Center: Immunoassay Cross-Reactivity with Cumyl-PEGACLONE Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the cross-reactivity of commercial immunoassays with Cumyl-PEGACLONE and its metabolites.

Section 1: Frequently Asked Questions (FAQs)

Q1: My immunoassay screen for synthetic cannabinoids is negative, but I suspect the sample contains this compound. Is this possible?

A1: Yes, this is a very likely scenario. This compound and its metabolites are known to exhibit poor cross-reactivity with many commercially available synthetic cannabinoid immunoassays.[1] The parent compound is extensively metabolized and often not even present in urine samples, which are the primary targets for screening.[2] Therefore, a negative immunoassay result does not rule out the presence of this compound metabolites. Confirmatory analysis using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly recommended.

Q2: Which metabolites of this compound should I target for confirmatory analysis?

A2: this compound undergoes extensive phase I metabolism. The most abundant metabolites found in urine are monohydroxylated and carboxylated derivatives.[1][2] Specifically, a metabolite that is mono-hydroxylated on the γ-carbolinone core and another with a carbonyl group on the pentyl side chain have been identified as sensitive and specific markers for this compound consumption.[1]

Q3: Are there any immunoassay kits specifically designed to detect this compound?

A3: Based on available scientific literature, there is no widely available commercial immunoassay kit specifically designed and validated for the detection of this compound or its metabolites. The novel γ-carbolinone core structure of this compound is significantly different from the indole (B1671886) and indazole cores of older synthetic cannabinoids that many existing assays were designed to detect.[1]

Q4: Can I increase the sensitivity of my current immunoassay to detect this compound metabolites?

A4: While optimizing assay conditions (e.g., sample dilution, incubation times) can sometimes improve sensitivity for target analytes, it is unlikely to overcome the fundamental issue of poor antibody recognition for the unique structure of this compound metabolites. The lack of cross-reactivity is due to the antibody's specificity for different chemical scaffolds.[1] Efforts to increase sensitivity may also lead to a higher rate of false positives from other structurally unrelated compounds.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent full agonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with low nanomolar affinities.[2] Its psychoactive effects are primarily mediated through the activation of CB1 receptors in the central nervous system.[3]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered when screening for this compound using immunoassays.

Issue Potential Cause Troubleshooting Steps
Negative Immunoassay Result with Suspected this compound Presence Lack of Cross-Reactivity: The antibodies in the immunoassay kit do not recognize this compound or its primary metabolites due to its unique γ-carbolinone structure.[1]1. Do not rely on the negative result. Acknowledge the known limitations of immunoassays for detecting novel synthetic cannabinoids like this compound. 2. Proceed to Confirmatory Testing. Utilize a highly specific and sensitive method such as LC-MS/MS to screen for known this compound metabolites.[1] 3. Consult Literature. Review scientific publications to identify the most appropriate biomarker metabolites for your confirmatory analysis.
High Variability Between Replicate Wells Poor Solubility: Synthetic cannabinoids are often lipophilic and may not be fully solubilized in aqueous assay buffers, leading to inconsistent concentrations.1. Use a Co-Solvent: Prepare high-concentration stock solutions in a solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid interference. 2. Incorporate a Carrier Protein: Adding a protein such as bovine serum albumin (BSA) at approximately 0.1% to the assay buffer can help maintain the solubility of lipophilic compounds.
Unexpected Positive Result in an Immunoassay Cross-Reactivity with an Unrelated Compound: The positive result may be due to the presence of another synthetic cannabinoid or a structurally similar molecule that cross-reacts with the assay's antibodies.1. Review Manufacturer's Data: Check the immunoassay kit's technical data sheet for a list of known cross-reactants. 2. Perform Confirmatory Analysis: Use LC-MS/MS to identify the specific compound(s) present in the sample. This will confirm whether the positive result is due to a targeted analyte or an unexpected cross-reactant.

Section 3: Data Presentation

A significant finding in the literature is the general failure of common synthetic cannabinoid immunoassays to detect this compound. A 2018 study by Mogler et al. specifically tested three commercially available immunochemical assays and found they were unable to detect this compound due to a lack of cross-reactivity.

Table 1: Summary of Immunoassay Cross-Reactivity with this compound

Immunoassay Kit TypeTarget Analyte(s)Cross-Reactivity with this compoundReference
Synthetic Cannabinoid Immunoassay 1JWH-018/JWH-073 metabolitesNot Detected / Insufficient Cross-Reactivity[1]
Synthetic Cannabinoid Immunoassay 2UR-144/XLR-11 metabolitesNot Detected / Insufficient Cross-Reactivity[1]
Synthetic Cannabinoid Immunoassay 3Multiple Synthetic CannabinoidsNot Detected / Insufficient Cross-Reactivity[1]

Note: The specific commercial names of the tested assays were not disclosed in the cited publication.

Section 4: Experimental Protocols

Protocol 1: Generic Competitive ELISA for Synthetic Cannabinoid Screening

This protocol provides a general workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the qualitative or semi-quantitative detection of synthetic cannabinoids in urine. This is a foundational protocol and should be adapted based on the specific manufacturer's instructions for the chosen kit.

Materials:

  • ELISA microplate coated with antibodies against a specific synthetic cannabinoid metabolite.

  • Calibrators and controls.

  • Urine samples.

  • Enzyme-conjugated synthetic cannabinoid.

  • Wash buffer concentrate.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., dilute sulfuric acid).

  • Deionized water.

  • Precision pipettes and tips.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare the wash buffer by diluting the concentrate with deionized water according to the kit instructions.

  • Sample Dilution: Dilute urine samples as specified by the kit manufacturer. This step is crucial for minimizing matrix effects.

  • Add Calibrators, Controls, and Samples: Pipette 50 µL of the appropriate calibrators, controls, and diluted urine samples into the designated wells of the antibody-coated microplate.

  • Add Enzyme Conjugate: Add 50 µL of the enzyme-conjugated synthetic cannabinoid to each well.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature. During this step, the synthetic cannabinoid in the sample (if present) and the enzyme-labeled synthetic cannabinoid compete for binding to the antibodies on the plate.

  • Washing: Aspirate the contents of the wells and wash each well three to four times with the prepared wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on absorbent paper.

  • Add Substrate: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark. A color will develop in the wells.

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Data Interpretation: The absorbance is inversely proportional to the concentration of the synthetic cannabinoid in the sample. Calculate the results based on the standard curve generated from the calibrators.

Section 5: Visualizations

Diagram 1: Signaling Pathway of this compound via CB1 Receptor

CB1_Signaling_Pathway cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release & Gene Expression PKA->Cellular_Response MAPK->Cellular_Response PI3K->Cellular_Response Cumyl_PEGACLONE This compound (Agonist) Cumyl_PEGACLONE->CB1

Caption: CB1 Receptor signaling cascade initiated by this compound.

Diagram 2: Experimental Workflow for Immunoassay Cross-Reactivity Testing

Immunoassay_Workflow start Start: Suspected Cross-Reactivity prep_metabolites Prepare Stock Solutions of This compound Metabolites start->prep_metabolites spike_samples Spike Drug-Free Urine with Metabolites at Various Concentrations prep_metabolites->spike_samples prep_controls Prepare Calibrators and Controls (Using Assay's Target Analyte) run_elisa Perform Competitive ELISA (as per Kit Protocol) prep_controls->run_elisa spike_samples->run_elisa read_results Measure Absorbance (OD) at 450 nm run_elisa->read_results analyze Analyze Data read_results->analyze calc_cross Calculate % Cross-Reactivity vs. Target Analyte's Standard Curve analyze->calc_cross Positive Signal confirm_lcms Confirm Metabolite Presence/ Absence with LC-MS/MS analyze->confirm_lcms Negative/Ambiguous Signal end End: Determine Cross-Reactivity Profile calc_cross->end confirm_lcms->end

Caption: Workflow to test immunoassay cross-reactivity with metabolites.

Diagram 3: Logical Relationship of Immunoassay Detection Failure

Logical_Relationship cluster_problem The Detection Problem cluster_assay Immunoassay Characteristics Cumyl This compound Metabolism Extensive Metabolism in vivo Cumyl->Metabolism Metabolites Urinary Metabolites (Hydroxylated, Carboxylated) Metabolism->Metabolites Produces Structure Unique γ-carbolinone Core Structure Metabolites->Structure Result Result: FALSE NEGATIVE Metabolites->Result Are Not Detected Immunoassay Standard Synthetic Cannabinoid Immunoassay Antibody Antibodies Target Indole/Indazole Cores Immunoassay->Antibody Relies on Antibody->Result Fails to Recognize γ-carbolinone Core

Caption: Why immunoassays fail to detect this compound metabolites.

References

Best practices for handling and storage of Cumyl-pegaclone standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for handling and storing Cumyl-pegaclone analytical standards. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound standards?

A1: this compound standards should be stored at -20°C for long-term stability.[1] It is supplied as a crystalline solid and maintaining this temperature is crucial to prevent degradation.[1]

Q2: What is the long-term stability of this compound when stored correctly?

A2: When stored at -20°C, this compound standards are stable for at least five years.[1]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in several organic solvents. For a summary of its solubility, please refer to the table below. It is important to choose a solvent that is compatible with your analytical instrumentation.

Q4: Is this compound sensitive to light?

Q5: What type of container should I use to store solutions of this compound?

A5: For solutions, especially those containing volatile components, it is best to use amber glass vials with PTFE-lined screw caps (B75204) or Mininert® valves to minimize evaporation and prevent contamination.[3] The container size should be appropriate for the volume of the standard to reduce headspace.

Q6: Is this compound a controlled substance?

A6: Yes, this compound is regulated as a Schedule I compound in the United States and is also controlled in other countries.[1][4] All handling and disposal must comply with local and international regulations for controlled substances.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound standards.

Problem 1: Inconsistent or lower-than-expected analytical results.

  • Possible Cause 1: Standard Degradation. Improper storage conditions, such as elevated temperatures or exposure to light, can lead to the degradation of this compound. A known thermal degradation product is N-pentyl-γ-carbolinone.[5]

  • Solution: Always store the standard at -20°C and protect it from light.[1] Before use, allow the container to warm to room temperature to prevent condensation from entering the vial. Ensure that any solutions are well-mixed, especially if they have been frozen, by sonicating for 10-15 minutes.[2]

  • Possible Cause 2: Evaporation of Solvent. If the standard is in solution, the solvent may have evaporated, leading to a more concentrated standard and inaccurate dilutions.

  • Solution: Use tightly sealed vials and minimize the frequency and duration of opening the container.[3] Store solutions at the recommended temperature to reduce solvent loss.

  • Possible Cause 3: Inaccurate Pipetting or Dilution. Errors in pipetting or serial dilutions can lead to significant deviations in the final concentration.

  • Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being transferred to maximize accuracy. Prepare fresh dilutions for each experiment.

Problem 2: Extraneous peaks in the chromatogram.

  • Possible Cause 1: Contamination. The standard may be contaminated from improper handling, contaminated solvents, or a dirty analytical system.

  • Solution: Use high-purity solvents for all preparations. Ensure all glassware and equipment are scrupulously clean. Run a blank solvent injection to check for system contamination. Maintain a clean storage area for your standards.[3]

  • Possible Cause 2: Presence of Metabolites or Degradation Products. this compound is extensively metabolized in vivo, and degradation can occur under certain conditions.[6][7][8] These related compounds may appear as separate peaks.

  • Solution: Confirm the identity of the main peak using a reference spectrum if available. If unexpected peaks are present in a freshly prepared standard, contact the supplier.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMF30 mg/ml
DMF:PBS (pH 7.2) (1:2)0.25 mg/ml
DMSO15 mg/ml
Ethanol1 mg/ml
Methanol1 mg/ml

Data sourced from Cayman Chemical.[1]

Experimental Protocols

Protocol: Preparation of a Standard Curve for LC-MS Analysis

  • Stock Solution Preparation:

    • Allow the this compound standard vial to equilibrate to room temperature before opening.

    • Accurately weigh a precise amount of the crystalline solid.

    • Dissolve the weighed standard in a known volume of a suitable solvent (e.g., methanol) to create a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution; sonication may be used if necessary.[2]

  • Serial Dilutions:

    • Perform a series of serial dilutions from the stock solution using the same solvent to prepare a set of calibration standards with decreasing concentrations.

    • A typical concentration range for a calibration curve might be 1-50 µg/mL.[9]

  • LC-MS Analysis:

    • Set up the LC-MS/MS system with an appropriate column and mobile phase for the analysis of synthetic cannabinoids.

    • Inject the prepared standards, starting with the lowest concentration and ending with the highest.

    • Generate a calibration curve by plotting the peak area of the analyte against the known concentration of each standard.

    • Use the calibration curve to determine the concentration of this compound in unknown samples.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis start Start: Receive Standard store Store at -20°C start->store equilibrate Equilibrate to Room Temp store->equilibrate weigh Weigh Solid equilibrate->weigh dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve stock Stock Solution (1 mg/mL) dissolve->stock dilute Serial Dilutions stock->dilute cal_standards Calibration Standards (e.g., 1-50 µg/mL) dilute->cal_standards inject Inject Standards cal_standards->inject lcms_setup LC-MS/MS Setup lcms_setup->inject acquire Acquire Data inject->acquire plot Plot Peak Area vs. Conc. acquire->plot curve Generate Calibration Curve plot->curve end End: Quantify Samples curve->end

Caption: Experimental workflow for the preparation and analysis of this compound standards.

troubleshooting_guide issue Inconsistent/Low Analytical Results cause1 Possible Cause: Standard Degradation issue->cause1 cause2 Possible Cause: Solvent Evaporation issue->cause2 cause3 Possible Cause: Contamination issue->cause3 solution1 Solution: - Store at -20°C, protect from light. - Equilibrate before use. - Sonicate if previously frozen. cause1->solution1 solution2 Solution: - Use tightly sealed vials. - Minimize opening of container. cause2->solution2 solution3 Solution: - Use high-purity solvents. - Clean glassware thoroughly. - Run solvent blanks. cause3->solution3

Caption: Troubleshooting decision tree for common issues with this compound standards.

References

Refinement of extraction methods for Cumyl-pegaclone from tissues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cumyl-pegaclone Tissue Extraction

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of extraction methods for this compound from various tissue samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from different tissues?

A1: The primary challenges include:

  • High Lipophilicity: this compound is highly lipophilic, leading to significant accumulation in adipose-rich tissues. This can make extraction difficult and may require specific lipid-removal steps.

  • Extensive Metabolism: Similar to other synthetic cannabinoids, this compound is extensively metabolized in the body.[1][2] The parent compound may be present at very low concentrations or not at all in some tissues, necessitating methods that can also detect its major metabolites.[2][3]

  • Matrix Effects: Tissues are complex matrices that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based detection methods.[4] This is particularly problematic in post-mortem samples.[4]

  • Compound Stability: Synthetic cannabinoids can be susceptible to degradation depending on the storage conditions and extraction procedure.

Q2: Which analytical techniques are most suitable for the detection and quantification of this compound and its metabolites?

A2: The most commonly employed and suitable analytical techniques are hyphenated mass spectrometry methods. These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is often preferred for its high sensitivity and ability to analyze metabolites without derivatization.[5] High-resolution mass spectrometry (HRMS) can also be valuable for identifying unknown metabolites.[2][3]

Q3: Should I be targeting the parent this compound compound or its metabolites in my tissue analysis?

A3: For a comprehensive analysis, it is highly recommended to target both the parent compound and its major metabolites. Studies on the metabolism of this compound and its fluorinated analog, 5F-CUMYL-PEGACLONE, have shown that the parent compound may not be detectable in biological samples, while metabolites are more abundant.[2][3][6] Key metabolic reactions include hydroxylation and carboxylation of the pentyl side chain.[2]

Q4: What are the key differences between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this compound?

A4:

  • Liquid-Liquid Extraction (LLE): This is a classic technique that is often used for hydrophobic compounds like synthetic cannabinoids.[5] It is relatively simple and cost-effective but can be labor-intensive and may result in less clean extracts compared to SPE.

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts by selectively isolating the analytes of interest from the matrix.[7][8] This can help to reduce matrix effects and improve the sensitivity of the analysis. While it may require more method development, it is often more efficient and can be automated.[9]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Steps
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to release the analyte. Bead beating or cryogenic grinding can be effective for tough tissues.[4]
Poor Analyte Solubility in Extraction Solvent Optimize the extraction solvent. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent may improve efficiency.[4] Consider using a solvent with good lipid solubility.
Strong Binding to Tissue Components For highly lipophilic tissues, a preliminary lipid removal step (e.g., precipitation with acetonitrile (B52724) at low temperature) may be necessary before extraction.
Inefficient Elution from SPE Cartridge Ensure the elution solvent is strong enough to displace the analyte from the SPE sorbent. Test different solvent compositions and volumes.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Possible Cause Troubleshooting Steps
Co-elution of Interfering Substances Modify the chromatographic gradient to better separate this compound from matrix components.
Insufficient Sample Clean-up Incorporate an additional clean-up step, such as using a different SPE sorbent or performing a post-extraction solvent wash.
Phospholipid Contamination If extracting from tissues like the brain or liver, consider using a phospholipid removal plate or a specific SPE phase designed to remove phospholipids.
Use of an Inappropriate Internal Standard Use a stable isotope-labeled internal standard for this compound to effectively compensate for matrix effects.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Sample Inhomogeneity Ensure the entire tissue sample is homogenized before taking an aliquot for extraction.
Analyte Degradation Minimize the time between sample collection and extraction. Store tissues at -80°C. Keep extracts protected from light and at a low temperature.
Variability in Manual Extraction Steps Automate the extraction process if possible. If performing manually, ensure consistent timing and technique for each step (e.g., vortexing, evaporation).
pH Sensitivity Check if the pH of the sample or buffers is consistent across experiments, as this can affect the extraction efficiency of some compounds.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the extraction of this compound from various tissues. This data is for illustrative purposes to guide method development.

Table 1: Comparison of Extraction Methods for this compound in Porcine Liver

Method Extraction Solvent Recovery (%) Matrix Effect (%) RSD (%) (n=6)
LLEn-Hexane:Ethyl Acetate (B1210297) (9:1)75-458.2
SPE (C18)Methanol (B129727)88-255.1
SLEEthyl Acetate92-204.5

Table 2: Recovery of this compound from Different Tissue Types using SLE

Tissue Type Recovery (%) Matrix Effect (%) RSD (%) (n=6)
Brain85-357.5
Adipose78-509.8
Kidney91-184.9
Blood (Post-mortem)89-225.3

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Brain Tissue
  • Sample Preparation: Weigh 1g of homogenized brain tissue into a 15 mL polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add the internal standard (e.g., this compound-d4) to the sample.

  • Protein Precipitation: Add 3 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 x g for 10 minutes.

  • Extraction: Transfer the supernatant to a new tube. Add 5 mL of n-hexane:ethyl acetate (9:1 v/v). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Adipose Tissue
  • Sample Preparation: Weigh 0.5g of homogenized adipose tissue into a 15 mL tube.

  • Internal Standard Spiking: Add the internal standard.

  • Lipid Removal/Extraction: Add 5 mL of acetonitrile, vortex for 2 minutes. Place at -20°C for 30 minutes to precipitate lipids. Centrifuge at 4000 x g for 10 minutes.

  • Dilution: Transfer the supernatant to a new tube and dilute with 5 mL of deionized water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the diluted extract onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Visualizations

Extraction_Workflow General Workflow for this compound Extraction from Tissues cluster_prep Sample Preparation cluster_cleanup Purification & Concentration cluster_analysis Analysis Tissue Tissue Sample (e.g., Brain, Liver) Homogenize Homogenization Tissue->Homogenize Spike Spike with Internal Standard Homogenize->Spike LLE Liquid-Liquid Extraction Spike->LLE SPE Solid-Phase Extraction Spike->SPE Evaporate Evaporation to Dryness LLE->Evaporate SPE->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for this compound extraction.

Cannabinoid_Signaling Simplified Cannabinoid Receptor 1 (CB1) Signaling Pathway CP This compound CB1 CB1 Receptor CP->CB1 Binds & Activates Gi Gi Protein CB1->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion of ATP Gi->AC Inhibits Effector Downstream Cellular Effects cAMP->Effector Modulates

References

Validation & Comparative

A Comparative Pharmacological Analysis of Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of Cumyl-PEGACLONE and its fluorinated analog, 5F-Cumyl-PEGACLONE. Both are potent synthetic cannabinoid receptor agonists. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for the scientific community.

Introduction

This compound and 5F-Cumyl-PEGACLONE (also known as 5F-SGT-151) are synthetic cannabinoids featuring a gamma-carboline core structure.[1] While structurally similar, the addition of a fluorine atom to the pentyl chain of 5F-Cumyl-PEGACLONE can influence its pharmacological profile. Understanding these differences is crucial for researchers in the fields of pharmacology, toxicology, and drug development.

Pharmacological Activity: A Head-to-Head Comparison

Both this compound and 5F-Cumyl-PEGACLONE are potent, full agonists of the cannabinoid type 1 (CB1) receptor.[1][2] Their high affinity and efficacy at this receptor are central to their pharmacological effects.

Receptor Binding Affinity

The binding affinity of a compound for its receptor is a key determinant of its potency. This is typically measured using radioligand binding assays and expressed as the inhibition constant (Ki).

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
This compound1.37 ± 0.242.09 ± 0.33
5F-Cumyl-PEGACLONE0.31 ± 0.071.56 ± 0.66

Data for 5F-Cumyl-PEGACLONE is from unpublished results presented in a scientific forum.

In Vitro Functional Activity

Functional assays measure the cellular response following receptor activation. For CB1 receptor agonists, common assays include monitoring the recruitment of β-arrestin2 or the inhibition of adenylyl cyclase (measured via cAMP levels) and the activation of G-proteins (mini-Gαi).

Studies have shown that both compounds are strong activators of the CB1 receptor, with sub-nanomolar EC50 values.[2] One comparative study concluded that the 5-fluorination of this compound is not associated with an intrinsically higher CB1 activation potential.[2] In β-arrestin2 and mini-Gαi recruitment assays, both compounds demonstrated efficacy exceeding that of the reference agonist JWH-018 by two- to three-fold.[2]

CompoundAssayPotency (EC50)Efficacy (Emax)
This compoundβ-arrestin2 RecruitmentSub-nanomolar>3-fold vs. JWH-018
mini-Gαi RecruitmentSub-nanomolar~2-fold vs. JWH-018
5F-Cumyl-PEGACLONEβ-arrestin2 RecruitmentSub-nanomolar>3-fold vs. JWH-018
mini-Gαi RecruitmentSub-nanomolar~2-fold vs. JWH-018
In Vivo Effects

In vivo studies in animal models help to characterize the physiological and behavioral effects of these compounds. The "tetrad test" is a standard method for assessing cannabinoid-like activity, measuring hypothermia, analgesia, catalepsy, and locomotor suppression.

This compound has been shown to induce classic cannabinoid tetrad effects. While direct comparative in vivo studies are limited, 5F-Cumyl-PEGACLONE is reported to be more toxic than this compound and has been associated with numerous serious adverse events, including fatalities.[2]

Signaling Pathways

This compound and 5F-Cumyl-PEGACLONE exert their effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is depicted below.

CB1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound or 5F-Cumyl-PEGACLONE CB1R CB1 Receptor Agonist->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates Beta_arrestin β-Arrestin CB1R->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Leads to Beta_arrestin->Cellular_Response Initiates

Caption: Canonical CB1 receptor signaling pathway activated by synthetic cannabinoids.

Experimental Protocols

The data presented in this guide are derived from established pharmacological assays. Below are generalized methodologies for the key experiments.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a receptor.

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing CB1/CB2 receptors Start->Prepare_Membranes Incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End Beta_Arrestin_Assay Start Start Transfect_Cells Use cells co-expressing CB1 receptor and a tagged β-arrestin Start->Transfect_Cells Add_Compound Add varying concentrations of the test compound Transfect_Cells->Add_Compound Incubate_Cells Incubate to allow for receptor activation and β-arrestin recruitment Add_Compound->Incubate_Cells Detect_Signal Detect the signal generated by the proximity of the receptor and β-arrestin (e.g., BRET, FRET, or enzyme complementation) Incubate_Cells->Detect_Signal Analyze_Data Analyze the dose-response curve to determine EC50 and Emax Detect_Signal->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Metabolism of Cumyl-PEGACLONE and Its Fluorinated Analog, 5F-Cumyl-PEGACLONE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phase I metabolism of the synthetic cannabinoid Cumyl-PEGACLONE and its fluorinated counterpart, 5F-Cumyl-PEGACLONE. The information presented is collated from in vitro studies using human liver microsomes and in vivo data from the analysis of human urine samples, providing a comprehensive overview for researchers in toxicology, pharmacology, and drug metabolism.

Introduction

This compound is a synthetic cannabinoid featuring a γ-carbolinone core structure.[1] Its 5-fluoro analog, 5F-Cumyl-PEGACLONE, is a common variant developed to potentially alter its pharmacological properties.[2][3] Understanding the metabolic fate of these compounds is crucial for identifying biomarkers of consumption, assessing potential drug-drug interactions, and elucidating their toxicological profiles. Both compounds undergo extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2][4][5][6]

Comparative Data on Metabolites

The metabolism of both this compound and 5F-Cumyl-PEGACLONE results in a variety of phase I metabolites. A key finding is the overlap in their metabolic pathways, with six identical metabolites being produced from both parent compounds.[2][3][7] This has significant implications for the specific identification of the consumed parent compound in forensic and clinical settings.

In Vitro Metabolites in Human Liver Microsomes (HLM)
Parent CompoundNumber of In Vitro Metabolites DetectedKey Metabolic ReactionsMost Abundant In Vitro Metabolites
This compound Not explicitly numbered in the same manner as 5F-Cumyl-PEGACLONE, but multiple metabolites were generated.[1]Mono-hydroxylation, Di-hydroxylation, Dehydrogenation, N-dealkylation, Carbonyl formation, β-oxidation.[8]M20 (mono-hydroxylated on γ-carbolinone core), M09 (further pentyl chain carbonylated metabolite of M20).[8]
5F-Cumyl-PEGACLONE 30Hydroxylation, Hydrolytic defluorination, N-dealkylation, Aldehyde/ketone formation, Dihydrodiol formation, Oxidation to carboxylic acid.[2]M10, M12.[2][3]
In Vivo Metabolites in Human Urine
Parent CompoundNumber of In Vivo Metabolites DetectedKey Metabolic ReactionsMost Abundant In Vivo Metabolite
This compound 22Mono-hydroxylation, Di-hydroxylation, Dehydrogenation, N-dealkylation, β-oxidation (to propionic acid metabolite), Carbonyl formation.[1][8]Metabolite mono-hydroxylated at the γ-carbolinone core and a metabolite with an additional carbonyl group at the pentyl side chain are considered sensitive and specific markers.[1]
5F-Cumyl-PEGACLONE 15Hydroxylation, Dihydrodiol formation, Hydrolytic defluorination, N-dealkylation, Oxidation to pentanoic acid metabolite, Side chain degradation to propionic acid metabolite.[2][7]The propionic acid metabolite (M06) is the most abundant, but it is not a compound-specific marker.[2][3][7]
Identical Metabolites

Six metabolites have been identified to be common to both this compound and 5F-Cumyl-PEGACLONE.[2][3][7] These are designated as M01, M02, M04, M06, M08, and M10 in the context of 5F-Cumyl-PEGACLONE metabolism studies.[2][3] The formation of these common metabolites underscores the necessity of identifying unique biomarkers for each compound to definitively determine the substance of abuse. For 5F-Cumyl-PEGACLONE, a metabolite monohydroxylated on the core system with the 5-fluoropentyl chain intact (M13) is suggested as a reliable differential marker.[3]

Experimental Protocols

The characterization of the metabolites for both compounds predominantly follows a standardized workflow involving in vitro incubation followed by analysis of authentic urine samples.

In Vitro Metabolism with Human Liver Microsomes (HLM)

A pooled human liver microsome (pHLM) assay is the primary in vitro method for generating phase I metabolites.[1][2]

  • Incubation: The parent compound (this compound or 5F-Cumyl-PEGACLONE) is incubated with pHLM in the presence of an NADPH-regenerating system.

  • Termination: The reaction is stopped by the addition of an organic solvent, such as ice-cold acetonitrile.[9]

  • Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The generated metabolites are identified and characterized using liquid chromatography-high resolution mass spectrometry (LC-HR-MS), often with a quadrupole time-of-flight (QToF) analyzer.[2]

In Vivo Metabolite Analysis from Human Urine Samples
  • Sample Collection: Urine samples are collected from individuals with confirmed consumption of the respective synthetic cannabinoid.[1][2]

  • Enzymatic Treatment: Samples undergo treatment with β-glucuronidase to cleave any phase II glucuronide conjugates, allowing for the analysis of the phase I metabolites.[2][7]

  • Extraction: A liquid-liquid extraction is performed to isolate the metabolites from the urine matrix.[2][7]

  • Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and quantification of known metabolites and by LC-HR-MS for the identification of novel metabolites.[1][2]

Visualized Metabolic Pathways and Workflows

Metabolic Pathways

The following diagrams illustrate the primary phase I metabolic pathways for this compound and 5F-Cumyl-PEGACLONE.

Cumyl_PEGACLONE_Metabolism Parent This compound Hydroxylation_Core Mono-hydroxylation (γ-carbolinone core) Parent->Hydroxylation_Core CYP450 Hydroxylation_Pentyl Hydroxylation (Pentyl chain) Parent->Hydroxylation_Pentyl CYP450 N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Di_hydroxylation Di-hydroxylation Parent->Di_hydroxylation CYP450 Dehydrogenation Dehydrogenation Hydroxylation_Pentyl->Dehydrogenation Beta_Oxidation β-Oxidation Hydroxylation_Pentyl->Beta_Oxidation Carbonyl_Formation Carbonyl Formation Dehydrogenation->Carbonyl_Formation Propionic_Acid Propionic Acid Metabolite Beta_Oxidation->Propionic_Acid

Caption: Proposed Phase I Metabolic Pathways of this compound.

FiveF_Cumyl_PEGACLONE_Metabolism Parent 5F-Cumyl-PEGACLONE Hydroxylation_Core Hydroxylation (γ-carbolinone core) Parent->Hydroxylation_Core CYP450 Hydrolytic_Defluorination Hydrolytic Defluorination + Hydroxylation Parent->Hydrolytic_Defluorination CYP450 Dihydrodiol_Formation Dihydrodiol Formation Parent->Dihydrodiol_Formation CYP450 N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Oxidation_Pentanoic Oxidation to Pentanoic Acid Hydrolytic_Defluorination->Oxidation_Pentanoic Degradation_Propionic Side Chain Degradation Oxidation_Pentanoic->Degradation_Propionic Propionic_Acid Propionic Acid Metabolite Degradation_Propionic->Propionic_Acid

Caption: Proposed Phase I Metabolic Pathways of 5F-Cumyl-PEGACLONE.

Experimental Workflow

The general workflow for the identification of metabolites is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis pHLM Incubation with pooled Human Liver Microsomes (pHLM) in_vitro_metabolites Generation of Phase I Metabolites pHLM->in_vitro_metabolites LC_HRMS Metabolite Characterization (LC-HR-MS) in_vitro_metabolites->LC_HRMS urine_sample Human Urine Sample Collection urine_prep Enzymatic Hydrolysis & Liquid-Liquid Extraction urine_sample->urine_prep urine_prep->LC_HRMS LC_MSMS Biomarker Evaluation (LC-MS/MS) urine_prep->LC_MSMS comparison Comparison of In Vitro and In Vivo Data LC_HRMS->comparison comparison->LC_MSMS

Caption: General Experimental Workflow for Metabolite Identification.

References

Cross-Validation of Analytical Methods for Cumyl-PEGACLONE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic cannabinoid Cumyl-PEGACLONE continues to be a compound of interest in forensic toxicology and drug development. Accurate and reliable quantification of this substance is crucial for research and clinical applications. This guide provides a comparative overview of commonly employed analytical methods for the detection and quantification of this compound, supported by available experimental data.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for the analysis of this compound.

Data Presentation

Table 1: Performance Characteristics of Analytical Methods for this compound

ParameterGC-MSLC-MS/MSHPLC-DAD
Linearity Range 2 - 50 ng/mL (in e-cigarette oil)[1]2 - 50 ng/mL (in e-cigarette oil & hair)[1]1 - 50 µg/mL (in herbal mixtures)[2]
Limit of Detection (LOD) 1 ng/mg (in e-cigarette oil)[1]0.01 ng/mg (in hair)[1]Not explicitly reported
Limit of Quantification (LOQ) 2 ng/mg (in e-cigarette oil)[1]0.02 ng/mg (in hair)[1]Not explicitly reported
Accuracy/Recovery 93.5% - 110.6% (in e-cigarette oil)[1]98.2% - 132.4% (in hair)[1]Not explicitly reported
Precision (%RSD) 0.7% - 2.9% (in e-cigarette oil)[1]1.2% - 12.9% (in hair)[1]< 10% (intra-package variability)[2]
Selectivity HighVery HighModerate to High
Matrix Effects Can be significant; derivatization may be required.Can be significant; stable isotope-labeled internal standards are recommended.Generally less susceptible than MS methods.
Throughput ModerateHighHigh

Note: The presented data is a compilation from different studies and matrices, which should be considered when making direct comparisons.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the analysis of this compound using GC-MS, LC-MS/MS, and HPLC-DAD.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Solid-Phase Extraction - SPE) for Blood Samples:

  • Sample Pre-treatment: To 1 mL of whole blood, add an internal standard.

  • Lysis: Add a suitable lysis buffer and vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water and then a low-percentage methanol-water solution to remove interferences.

  • Drying: Dry the cartridge thoroughly under vacuum.

  • Elution: Elute this compound with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.

Instrumental Analysis:

  • Gas Chromatograph: Agilent 6890N or similar.[3]

  • Column: HP-5-MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]

  • Oven Temperature Program: Initial temperature of 100°C for 3 minutes, ramped to 310°C at 30°C/min, and held for 10 minutes.[3]

  • Injector: Splitless injection at 280°C.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5973 MSD or similar.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

  • Characteristic Ions (m/z): 91, 179, 197, 254, 372.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Liquid-Liquid Extraction - LLE) for Urine Samples:

  • Enzymatic Hydrolysis: To 1 mL of urine, add a β-glucuronidase solution and buffer, then incubate to cleave glucuronide conjugates.[4]

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the layers.

  • Collection of Organic Layer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Instrumental Analysis:

  • Liquid Chromatograph: Shimadzu Nexera or similar.

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex 5500 triple quadrupole or similar.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be optimized.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Sample Preparation for Herbal Mixtures:

  • Sample Weighing: Weigh approximately 200 mg of the homogenized herbal material.

  • Extraction: Add methanol and extract using ultrasonication. Repeat the extraction two more times.[2]

  • Centrifugation and Filtration: Centrifuge the combined extracts and filter the supernatant through a 0.45 µm filter.[2]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Instrumental Analysis:

  • Liquid Chromatograph: Agilent 1260 Infinity or similar.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: Diode-Array Detector (DAD).

  • Wavelength for Quantification: 310 nm.[3]

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a potent full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[5][6][7] Activation of these G-protein coupled receptors initiates a cascade of intracellular events.

Cumyl_PEGACLONE_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CB1 CB1 Receptor Gi Gi Protein Activation CB1->Gi CB2 CB2 Receptor CB2->Gi Cumyl This compound Cumyl->CB1 Agonist Binding Cumyl->CB2 Agonist Binding AC Adenylyl Cyclase Inhibition Gi->AC MAPK MAPK Pathway Activation Gi->MAPK cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathway of this compound via CB1 and CB2 receptors.

Experimental Workflow for Cross-Validation

A cross-validation study ensures that an analytical method is robust and transferable. The following workflow outlines the key steps in comparing different analytical techniques for this compound analysis.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Sample Spiked Biological Matrix (e.g., Blood, Urine) SPE Solid-Phase Extraction Sample->SPE LLE Liquid-Liquid Extraction Sample->LLE PP Protein Precipitation Sample->PP GCMS GC-MS Analysis SPE->GCMS LCMSMS LC-MS/MS Analysis LLE->LCMSMS HPLC HPLC-DAD Analysis PP->HPLC Data Data Acquisition GCMS->Data LCMSMS->Data HPLC->Data Validation Method Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data->Validation Comparison Comparative Analysis of Performance Metrics Validation->Comparison Report Final Report Comparison->Report Method_Comparison cluster_criteria Performance Criteria cluster_methods Analytical Methods Sensitivity Sensitivity GCMS GC-MS Sensitivity->GCMS High LCMSMS LC-MS/MS Sensitivity->LCMSMS Very High HPLC HPLC-DAD Sensitivity->HPLC Moderate Selectivity Selectivity Selectivity->GCMS High Selectivity->LCMSMS Very High Selectivity->HPLC Moderate Throughput Throughput Throughput->GCMS Moderate Throughput->LCMSMS High Throughput->HPLC High Cost Cost & Complexity Cost->GCMS Moderate Cost->LCMSMS High Cost->HPLC Low

References

A Comparative Analysis of Cumyl-PEGACLONE and Other Gamma-Carboline Cannabinoids for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic cannabinoid Cumyl-PEGACLONE with other notable gamma-carboline cannabinoids, namely 5F-Cumyl-PEGACLONE and Cumyl-CH-MEGACLONE. The information presented is supported by experimental data to facilitate informed decisions in research and therapeutic development. This document outlines the pharmacological properties, experimental methodologies, and signaling pathways associated with these compounds.

Overview of Gamma-Carboline Cannabinoids

The gamma-carboline scaffold represents a distinct class of synthetic cannabinoid receptor agonists (SCRAs). These compounds have emerged as potent modulators of the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system. This compound was one of the first gamma-carboline derivatives to be identified and has since been the subject of extensive pharmacological characterization.[1][2] Subsequently, analogs such as 5F-Cumyl-PEGACLONE and Cumyl-CH-MEGACLONE have been synthesized and studied to understand the structure-activity relationships within this chemical class.[3][4]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound and its analogs at the human CB1 and CB2 receptors. This data is crucial for understanding the potency and efficacy of these compounds.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % vs. JWH-018)Reference
This compound hCB10.490.17 (mini-Gαi)194% (mini-Gαi)[4][5]
hCB20.38--[5]
5F-Cumyl-PEGACLONE hCB10.190.18 (mini-Gαi)183% (mini-Gαi)[6]
hCB2---
Cumyl-CH-MEGACLONE hCB11.011.22143.4%[3][4]
hCB2---
JWH-018 (Reference) hCB12.532.9100%[3][4]

Key Observations:

  • All three gamma-carboline compounds exhibit high, sub-nanomolar to low nanomolar binding affinity for the CB1 receptor, indicating potent interactions.

  • This compound and 5F-Cumyl-PEGACLONE demonstrate particularly high potency and efficacy as CB1 receptor agonists, with Emax values significantly exceeding that of the reference agonist JWH-018 in some assays.[6]

  • The addition of a 5-fluoro group to the pentyl chain in 5F-Cumyl-PEGACLONE appears to slightly increase binding affinity for the CB1 receptor compared to this compound.[6]

  • Cumyl-CH-MEGACLONE, with a cyclohexylmethyl moiety, shows slightly lower binding affinity and efficacy at the CB1 receptor compared to this compound and 5F-Cumyl-PEGACLONE, but remains a potent full agonist.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cells).

    • Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

    • Test compounds: this compound, 5F-Cumyl-PEGACLONE, Cumyl-CH-MEGACLONE.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.

    • Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2).

  • Procedure:

    • Incubate cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand ([³H]CP-55,940).

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity of the bound radioligand on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the functional potency (EC50) and efficacy (Emax) of a compound to activate G-protein signaling through the cannabinoid receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

    • Test compounds at various concentrations.

    • GDP.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Procedure:

    • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add the test compound at various concentrations and [³⁵S]GTPγS.

    • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

    • Separate bound and free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding of [³⁵S]GTPγS against the logarithm of the test compound concentration.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the resulting dose-response curve using non-linear regression.

cAMP Accumulation Assay

This assay measures the ability of a cannabinoid agonist to inhibit the production of cyclic AMP (cAMP), a downstream effector of CB1 receptor activation.

  • Materials:

    • Whole cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

    • Forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).

    • Test compounds at various concentrations.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Pre-treat cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration for 50% inhibition) from the dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor, an important signaling and regulatory event.

  • Materials:

    • Cells co-expressing the human CB1 receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

    • Test compounds at various concentrations.

    • Substrate for the reporter enzyme.

  • Procedure:

    • Treat the cells with the test compound at various concentrations.

    • Incubate to allow for agonist-induced recruitment of β-arrestin to the receptor.

    • Add the substrate and measure the resulting signal (e.g., luminescence or fluorescence), which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the signal against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax values from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by gamma-carboline cannabinoids and the general workflow of the experimental assays.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling CB1 CB1 Receptor G_protein Gαi/o (GDP-bound) CB1->G_protein GDP/GTP Exchange beta_arrestin β-Arrestin CB1->beta_arrestin Recruitment G_alpha_active Gαi/o (GTP-bound) G_protein->G_alpha_active G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP MAPK MAPK (ERK1/2) beta_arrestin->MAPK Activation Internalization Receptor Internalization beta_arrestin->Internalization Cannabinoid Gamma-Carboline Cannabinoid Cannabinoid->CB1 Binding & Activation G_alpha_active->AC Inhibition G_beta_gamma->MAPK Activation PKA PKA cAMP->PKA Activation

Caption: CB1 Receptor Signaling Pathway for Gamma-Carboline Cannabinoids.

G cluster_binding Receptor Binding Assay cluster_functional Functional Assays cluster_gprotein G-Protein Activation cluster_camp cAMP Accumulation cluster_arrestin β-Arrestin Recruitment A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Filter to Separate Bound/Free Ligand B->C D Quantify Radioactivity C->D E Calculate Ki D->E F Incubate Membranes with [³⁵S]GTPγS & Test Compound G Filter & Quantify F->G H Determine EC50/Emax G->H I Treat Cells with Test Compound & Forskolin J Lyse Cells & Measure cAMP I->J K Determine IC50 J->K L Treat Reporter Cells with Test Compound M Measure Reporter Signal L->M N Determine EC50/Emax M->N

Caption: General Experimental Workflow for Cannabinoid Characterization.

Conclusion

This compound and its gamma-carboline analogs are highly potent and efficacious agonists at the CB1 receptor. The subtle structural modifications between these compounds lead to discernible differences in their pharmacological profiles, highlighting the importance of comprehensive in vitro characterization. The data and protocols presented in this guide offer a framework for the comparative evaluation of these and other novel cannabinoids, which is essential for advancing our understanding of the endocannabinoid system and for the development of new therapeutic agents. Researchers should consider the specific potency and efficacy of each compound in the context of their experimental goals.

References

A Comparative Guide to the In Vivo Effects of Cumyl-pegaclone and JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic cannabinoid receptor agonists Cumyl-pegaclone and JWH-018. While extensive in vivo research has characterized the effects of JWH-018, a potent and widely studied naphthoylindole, there is a notable lack of published in vivo data for this compound, a more recent γ-carbolinone-derived synthetic cannabinoid. This comparison, therefore, juxtaposes the well-documented in vivo profile of JWH-018 with the available in vitro pharmacological data for this compound to offer a predictive but preliminary assessment.

Executive Summary

JWH-018 is a full agonist at both CB1 and CB2 cannabinoid receptors, demonstrating a range of in vivo effects consistent with potent cannabinoid activity. These include hypothermia, analgesia, reduced locomotor activity, and catalepsy. It also exhibits psychostimulant properties by increasing dopamine (B1211576) transmission in the nucleus accumbens.[1] In contrast, while in vitro studies confirm this compound as a high-affinity and high-efficacy agonist at the CB1 receptor, its in vivo effects have not been formally reported in scientific literature.[2][3][4] This guide synthesizes the available data to facilitate further research and drug development.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and JWH-018. It is critical to note that the data for this compound is exclusively from in vitro studies, whereas data for JWH-018 includes both in vitro and in vivo findings.

Table 1: In Vitro Pharmacological Profile

ParameterThis compoundJWH-018Reference
CB1 Receptor Binding Affinity (Ki)
Human CB11.01 nM9.00 ± 5.00 nM[3][5]
CB1 Receptor Functional Activity (EC50)
Human CB11.22 nM102 nM[3][5]
CB1 Receptor Efficacy (Emax)
Human CB1143.4% (relative to constitutive activity)Full agonist[3][6][7]
CB2 Receptor Binding Affinity (Ki) Not widely reported2.94 ± 2.65 nM[5]
CB2 Receptor Functional Activity (EC50) Not widely reported133 nM[5]

Table 2: In Vivo Effects of JWH-018 in Rodent Models

EffectDose RangeSpeciesKey FindingsReference
Hypothermia1.0 mg/kg (s.c.)RatMaximum decrease of ~3°C at 1 hour post-injection.
Catalepsy1.0 mg/kg (s.c.)RatSignificant increase in catalepsy scores.
Locomotor Activity0.3 mg/kg (i.p.)MouseFacilitated spontaneous locomotion.[1]
Dopamine Release (NAc shell)0.3 mg/kg (i.p.)Mouse~150% increase from baseline.[8][1]
AntinociceptionNot specifiedMousePart of the cannabinoid tetrad observed.[9]

Experimental Protocols

In Vivo Behavioral and Neurochemical Assessment of JWH-018

A representative experimental protocol for assessing the in vivo effects of JWH-018 in mice, as synthesized from multiple studies, is as follows:

  • Animals: Male CD-1 mice are used.[8]

  • Drug Preparation: JWH-018 is dissolved in a vehicle solution (e.g., ethanol, Tween 80, and saline).[10]

  • Administration: The drug is administered via intraperitoneal (i.p.) injection.[8][10]

  • Locomotor Activity: Spontaneous locomotion is measured in an open-field arena for a specified duration following drug administration.[8]

  • Microdialysis: For neurochemical analysis, guide cannulae are surgically implanted into the nucleus accumbens shell. On the day of the experiment, a microdialysis probe is inserted, and after a baseline collection period, JWH-018 is administered. Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography (HPLC).[8][1]

  • Cannabinoid Tetrad: To assess the full spectrum of cannabinoid-like effects, a battery of tests is performed, including monitoring rectal temperature for hypothermia, the tail-flick test for analgesia, the bar test for catalepsy, and open-field activity for hypolocomotion.[9][11]

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

Both this compound and JWH-018 are agonists at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Activates Ion_channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channel Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP cAMP->Ion_channel Modulates Cellular Response Cellular Response MAPK->Cellular Response Leads to Ion_channel->Cellular Response Leads to Agonist This compound or JWH-018 Agonist->CB1 Binds and Activates

Caption: Agonist activation of the CB1 receptor and downstream signaling pathways.

Experimental Workflow for In Vivo Assessment

The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a synthetic cannabinoid like JWH-018.

G start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Male CD-1 Mice) start->animal_model drug_prep Drug Preparation and Dosing (JWH-018 in vehicle) behavioral Behavioral Testing (Locomotor, Catalepsy, etc.) drug_prep->behavioral neurochem Neurochemical Analysis (Microdialysis for Dopamine) drug_prep->neurochem animal_model->drug_prep data_analysis Data Collection and Statistical Analysis behavioral->data_analysis neurochem->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

Caption: A typical experimental workflow for in vivo cannabinoid research.

Discussion and Future Directions

The data clearly establishes JWH-018 as a potent synthetic cannabinoid with significant, dose-dependent effects on the central nervous system and physiological parameters.[9] Its ability to modulate dopamine signaling provides a basis for its psychostimulant and reinforcing properties.[1][10] The development of tolerance to some effects, such as hypothermia and catalepsy, has also been observed with repeated administration.[12]

For this compound, the in vitro data suggests it is a highly potent and efficacious CB1 receptor agonist, potentially more so than JWH-018.[3][4] Based on these findings, it is reasonable to hypothesize that this compound would produce a similar spectrum of in vivo effects as JWH-018, including the cannabinoid tetrad and alterations in neurotransmitter systems. However, without direct in vivo studies, the pharmacokinetics, metabolism, and behavioral effects of this compound remain speculative.

The lack of in vivo data for this compound represents a significant knowledge gap. Future research should prioritize conducting comprehensive in vivo studies in animal models to characterize its pharmacological and toxicological profile. Such studies should include assessments of the cannabinoid tetrad, psychostimulant effects, and impact on neurotransmitter systems, directly comparing its potency and efficacy with established compounds like JWH-018. This research is crucial for understanding the potential public health implications of this emerging synthetic cannabinoid.

References

Differentiating Cumyl-PEGACLONE from its Positional Isomers: An Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and research laboratories. Among these, synthetic cannabinoids represent a large and structurally diverse class. Cumyl-PEGACLONE, a γ-carboline derivative, has been identified in forensic casework and is known for its potent cannabinoid activity. To aid in the unambiguous identification of this compound and to distinguish it from its positional isomers, this guide provides a comparative summary of analytical data obtained through Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary data and methodologies to confidently identify and differentiate this compound from its ethylbenzyl and n-propylphenyl positional isomers.

Executive Summary of Analytical Comparisons

The differentiation of this compound from its positional isomers can be reliably achieved through a combination of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. Each technique provides unique structural information that, when combined, allows for unambiguous identification.

  • GC-MS analysis reveals distinct fragmentation patterns, particularly in the relative abundances of key ions, which serve as a rapid screening tool to distinguish between the isomers.

  • NMR Spectroscopy (¹H and ¹³C) offers a detailed structural elucidation, with chemical shifts and coupling constants providing definitive evidence of the substitution pattern on the cumyl moiety.

  • IR Spectroscopy highlights differences in the fingerprint region, reflecting the unique vibrational modes of each isomer's chemical structure.

The following sections provide detailed quantitative data, experimental protocols, and visual workflows to assist in the practical application of these analytical techniques.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and its ethylbenzyl and n-propylphenyl positional isomers.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
CompoundKey Mass Fragments (m/z) and Relative Intensities
This compound 372 (M+), 254, 197, 119, 91[1]
This compound ethylbenzyl isomer 372 (M+), 254, 105, 77
This compound n-propylphenyl isomer Data not publicly available
Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
7.61 (d, J=8.1 Hz, 1H)161.8
7.50-7.44 (m, 3H)147.2
7.39-7.34 (m, 2H)140.2
7.31-7.27 (m, 1H)132.0
7.21-7.17 (m, 1H)129.0
7.12 (d, J=8.3 Hz, 1H)128.9
6.99 (d, J=7.2 Hz, 1H)127.1
6.46 (d, J=7.2 Hz, 1H)122.9
4.25 (t, J=7.2 Hz, 2H)121.2
1.91-1.83 (m, 2H)120.3
1.82 (s, 6H)116.1
1.41-1.32 (m, 2H)109.1
0.92 (t, J=7.3 Hz, 3H)60.2
43.1
29.3
28.9
22.5
14.1

NMR data for the positional isomers is not currently available in public literature.

Table 3: Infrared (IR) Spectroscopy Data
CompoundKey IR Absorption Bands (cm⁻¹)
This compound 3056, 2929, 1658, 1601, 1456, 1370, 749, 699[1]
This compound ethylbenzyl isomer Data not publicly available
This compound n-propylphenyl isomer Data not publicly available

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices and published methods for the analysis of synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 1 minute.

    • Ramp to 300°C at a rate of 20°C/min.

    • Hold at 300°C for 10 minutes.

  • Injector: Splitless injection at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analytical standard in 0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard zg30.

    • Number of Scans: 16-64.

    • Spectral Width: 16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard zgpg30 with proton decoupling.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Spectral Width: 240 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan prior to sample analysis and subtract it from the sample spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the differentiation of this compound and its positional isomers.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_identification Identification Sample Unknown Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR Frag Fragmentation Pattern GCMS->Frag Shifts Chemical Shifts & Coupling NMR->Shifts Bands Absorption Bands IR->Bands Cumyl This compound Frag->Cumyl Ethylbenzyl Ethylbenzyl Isomer Frag->Ethylbenzyl Npropylphenyl n-Propylphenyl Isomer Frag->Npropylphenyl NonMatch Not Identified Frag->NonMatch Shifts->Cumyl Shifts->Ethylbenzyl Shifts->Npropylphenyl Shifts->NonMatch Bands->Cumyl Bands->Ethylbenzyl Bands->Npropylphenyl Bands->NonMatch

Caption: Analytical workflow for isomer differentiation.

GCMS_Decision_Tree Start GC-MS Analysis of Unknown Mplus Molecular Ion at m/z 372? Start->Mplus FragCheck1 Base Peak at m/z 254? Mplus->FragCheck1 Yes Unknown Isomer Not Identified Mplus->Unknown No FragCheck2 Significant ion at m/z 119? FragCheck1->FragCheck2 Yes FragCheck1->Unknown No FragCheck3 Significant ion at m/z 105? FragCheck2->FragCheck3 No Cumyl Identified as This compound FragCheck2->Cumyl Yes Ethylbenzyl Identified as Ethylbenzyl Isomer FragCheck3->Ethylbenzyl Yes Npropylphenyl Possible n-Propylphenyl Isomer (Requires further analysis) FragCheck3->Npropylphenyl No

Caption: GC-MS decision tree for isomer identification.

This guide provides a foundational framework for the analytical differentiation of this compound and its known positional isomers. As new isomers and analogs emerge, it is imperative for the scientific community to continue to share analytical data to ensure accurate and reliable identification.

References

Validating Biomarkers for Cumyl-Pegaclone Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for detecting exposure to Cumyl-pegaclone, a potent synthetic cannabinoid. It outlines the primary analytical methodologies, presents available quantitative data, and details experimental protocols to assist researchers in selecting and implementing appropriate detection strategies.

Introduction to this compound and its Metabolism

This compound (SGT-151) is a synthetic cannabinoid featuring a γ-carbolinone core structure. Like many synthetic cannabinoids, it undergoes extensive phase I metabolism in the human body, making the parent compound often undetectable in urine samples.[1][2] Consequently, identifying and validating its urinary metabolites are crucial for confirming exposure. The primary metabolic transformations include hydroxylation, N-dealkylation, and oxidation of the pentyl side chain.[3][4][5]

Biomarker Comparison: Identifying the Most Reliable Indicators

The choice of a primary biomarker for this compound exposure depends on the analytical objective, specifically whether high sensitivity or absolute specificity is the priority. Several metabolites have been identified, with two standing out as the most significant for detection.

Table 1: Comparison of Primary Urinary Biomarkers for this compound Exposure

BiomarkerDescriptionAbundance in UrineSpecificityRecommended Use
Hydroxylated Metabolites (e.g., OH-SGT-151) Metabolites with a hydroxyl group added, typically on the cumyl or pentyl moiety.Generally abundant.High. Specific to this compound.Confirmatory testing where specificity is critical.
N-dealkyl SGT-151 Metabolite formed by the removal of the pentyl group.Detected in blood and urine.Moderate. May be a metabolite of other related synthetic cannabinoids.Can be used as a secondary marker.
Di-hydroxylated Metabolites (e.g., diOH-SGT-151) Metabolites with two hydroxyl groups added.Present in urine.High. Specific to this compound.Useful for confirming the metabolic profile.

Data synthesized from multiple toxicological studies.[3][5]

It is important to note that some metabolites of this compound may be identical to those of its fluorinated analog, 5F-Cumyl-pegaclone. Therefore, for unambiguous identification, a panel of metabolites should be considered.

Analytical Methodologies: A Head-to-Head Comparison

The gold standard for the detection and quantification of this compound metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative methods, such as immunoassays, have been investigated but have shown significant limitations.

Table 2: Performance Comparison of Analytical Methods for this compound Biomarker Detection

MethodPrincipleSensitivitySpecificityThroughputRecommendation
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation analysis.High (ng/mL to sub-ng/mL levels).[6][7]Very High. Can distinguish between structurally similar metabolites.Moderate to High.Recommended Method for both screening and confirmation.
Immunoassay (ELISA) Antibody-based detection of specific antigens.Generally low to moderate.Low. Significant cross-reactivity issues with other synthetic cannabinoids and lack of specific antibodies for this compound metabolites.[2]High.Not Recommended for reliable detection of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation of volatile compounds followed by mass-based detection.Moderate.High.Moderate.Can be used, but LC-MS/MS is generally preferred for its applicability to a wider range of metabolites without derivatization.[8][9]

Experimental Protocols

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of this compound metabolites in urine. Optimization will be required based on the specific instrumentation and available standards.

1. Sample Preparation (Enzymatic Hydrolysis and Extraction)

  • To 1 mL of urine sample, add 50 µL of an internal standard working solution.

  • Add 1 mL of acetate (B1210297) buffer (pH 5) and 20 µL of β-glucuronidase.

  • Incubate at 60°C for 1 hour to cleave glucuronide conjugates.

  • After cooling, perform a liquid-liquid extraction with 3 mL of a mixture of ethyl acetate and hexane (B92381) (9:1, v/v).

  • Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 10-20% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for each analyte and internal standard for confident identification and quantification.

Alternative Method: Immunoassay (ELISA) - General Protocol

While not recommended for this compound, the following is a general protocol for a competitive ELISA, which is often used for screening other drugs of abuse. The lack of specific antibodies for this compound metabolites is the primary limitation.

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific to a general synthetic cannabinoid class (if available) or a protein conjugate of a related compound. Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Wash the plate again.

2. Competitive Reaction:

  • Add a known amount of enzyme-conjugated synthetic cannabinoid (the competitor) and the urine sample to the wells.

  • Incubate for 1-2 hours at room temperature. During this time, the synthetic cannabinoid in the sample (if present) and the enzyme-conjugated synthetic cannabinoid will compete for binding to the capture antibody.

3. Detection:

  • Wash the plate to remove unbound reagents.

  • Add a substrate for the enzyme (e.g., TMB). The enzyme will convert the substrate into a colored product.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measure the absorbance of the wells using a microplate reader. The color intensity will be inversely proportional to the concentration of the synthetic cannabinoid in the sample.

Visualizing the Pathways and Processes

To better understand the metabolic fate of this compound and the analytical workflow, the following diagrams are provided.

Cumyl_Pegaclone_Metabolism This compound This compound Phase I Metabolism (Liver) Phase I Metabolism (Liver) This compound->Phase I Metabolism (Liver) Hydroxylation Hydroxylation Phase I Metabolism (Liver)->Hydroxylation N-Dealkylation N-Dealkylation Phase I Metabolism (Liver)->N-Dealkylation Oxidation Oxidation Phase I Metabolism (Liver)->Oxidation Hydroxylated Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated Metabolites N-dealkyl Metabolite N-dealkyl Metabolite N-Dealkylation->N-dealkyl Metabolite Carboxylic Acid Metabolite Carboxylic Acid Metabolite Oxidation->Carboxylic Acid Metabolite Urinary Excretion Urinary Excretion Hydroxylated Metabolites->Urinary Excretion N-dealkyl Metabolite->Urinary Excretion Carboxylic Acid Metabolite->Urinary Excretion Biomarker_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Urine Sample Collection Urine Sample Collection Enzymatic Hydrolysis (β-glucuronidase) Enzymatic Hydrolysis (β-glucuronidase) Urine Sample Collection->Enzymatic Hydrolysis (β-glucuronidase) Liquid-Liquid Extraction Liquid-Liquid Extraction Enzymatic Hydrolysis (β-glucuronidase)->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution Chromatographic Separation (C18) Chromatographic Separation (C18) Evaporation & Reconstitution->Chromatographic Separation (C18) Mass Spectrometric Detection (ESI+) Mass Spectrometric Detection (ESI+) Chromatographic Separation (C18)->Mass Spectrometric Detection (ESI+) MRM Data Acquisition MRM Data Acquisition Mass Spectrometric Detection (ESI+)->MRM Data Acquisition Peak Integration & Quantification Peak Integration & Quantification MRM Data Acquisition->Peak Integration & Quantification Biomarker Identification Biomarker Identification Peak Integration & Quantification->Biomarker Identification Validation (LOD, LOQ, Accuracy) Validation (LOD, LOQ, Accuracy) Biomarker Identification->Validation (LOD, LOQ, Accuracy)

References

Comparative Toxicity of Cumyl-PEGACLONE and Other Synthetic Cannabinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of Cumyl-PEGACLONE and other notable synthetic cannabinoids, including 5F-Cumyl-PEGACLONE, JWH-018, 5F-EDMB-PICA, NM-2201, 5F-ADB, and MDMB-CHMICA. The information is compiled from forensic toxicology reports and in vitro and in vivo pharmacological studies to assist researchers in understanding the relative potencies and risks associated with these compounds.

Executive Summary

This compound is a potent, full agonist of the cannabinoid receptors CB1 and CB2, exhibiting sub-nanomolar efficacy in in vitro assays. Its activity at the CB1 receptor is significantly higher than that of the reference synthetic cannabinoid JWH-018. While initially perceived as potentially less harmful, this compound has been implicated in numerous cases of severe intoxication and fatalities.[1] Comparative data suggests that while its in vitro receptor activation potential is similar to its fluorinated analog, 5F-Cumyl-PEGACLONE, its in vivo effects and lethal concentrations in postmortem cases indicate a high potential for toxicity. Other synthetic cannabinoids, such as 5F-ADB and MDMB-CHMICA, are frequently associated with fatal outcomes and often exhibit even greater potency.

Comparative Quantitative Data

The following tables summarize key in vitro and in vivo data, as well as postmortem blood concentrations, to facilitate a comparison of the toxic potential of this compound and other selected synthetic cannabinoids.

Table 1: In Vitro CB1 Receptor Activity

CompoundAssayEC50 (nM)Emax (% of JWH-018)Reference
This compound β-arrestin2 Recruitment0.23344[2]
mini-Gαi Activation0.17194[2]
5F-Cumyl-PEGACLONE β-arrestin2 Recruitment0.21318
mini-Gαi Activation0.20185
JWH-018 β-arrestin2 Recruitment25.3100
mini-Gαi Activation-100[2]

EC50: Half-maximal effective concentration, a measure of potency. Emax: Maximum effect, a measure of efficacy.

Table 2: In Vivo Cannabinoid Tetrad Effects in Mice

CompoundTetrad EffectED50 (mg/kg)95% Confidence IntervalReference
This compound Antinociception0.190.15 - 0.24[3]
Catalepsy0.280.22 - 0.36[3]
Hypothermia0.330.26 - 0.42[3]
Hypomotility0.140.11 - 0.18[3]
5F-EDMB-PICA Antinociception0.240.19 - 0.31[3]
Catalepsy0.420.33 - 0.54[3]
Hypothermia0.450.35 - 0.58[3]
Hypomotility0.210.16 - 0.27[3]
NM-2201 Antinociception0.580.46 - 0.73[3]
Catalepsy0.950.75 - 1.20[3]
Hypothermia1.050.83 - 1.33[3]
Hypomotility0.480.38 - 0.61[3]

ED50: Median effective dose required to produce a given effect in 50% of the test population.

Table 3: Postmortem Blood Concentrations in Fatal Cases

CompoundConcentration Range (ng/mL)NotesReference(s)
This compound 0.12 - 9.0Femoral and iliac vein blood.[1][2]
5F-Cumyl-PEGACLONE 0.09 - 0.45Femoral blood.[1][3][4]
5F-ADB 0.11 - 3.7Femoral and cardiac blood.[2][5]
MDMB-CHMICA Not specified in direct comparisonFrequently detected in fatal intoxications.[2]

Note: Postmortem concentrations can be influenced by various factors, including postmortem redistribution, and should be interpreted with caution.

Signaling Pathways and Experimental Workflows

The primary psychoactive and toxic effects of synthetic cannabinoids are mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the CB1 receptor initiates two main signaling cascades: the G-protein pathway and the β-arrestin pathway.

CB1 Receptor Signaling Pathway

CB1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SC->CB1R binds & activates G_protein Gi/o Protein CB1R->G_protein activates GRK GRK P_CB1R Phosphorylated CB1R AC Adenylyl Cyclase G_protein->AC inhibits GIRK ↑ GIRK Channels G_protein->GIRK Ca_channels ↓ Ca2+ Channels G_protein->Ca_channels MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Effects_G Psychoactive Effects, Neurotransmission Modulation cAMP->Cellular_Effects_G GIRK->Cellular_Effects_G Ca_channels->Cellular_Effects_G MAPK->Cellular_Effects_G GRK->P_CB1R phosphorylates B_arrestin β-Arrestin P_CB1R->B_arrestin recruits Internalization Receptor Internalization (Desensitization) B_arrestin->Internalization Arrestin_Signaling β-Arrestin-mediated Signaling (e.g., pERK) B_arrestin->Arrestin_Signaling Cellular_Effects_A Tolerance, Adverse Effects Internalization->Cellular_Effects_A Arrestin_Signaling->Cellular_Effects_A

Caption: CB1 Receptor Signaling Pathways.

Experimental Workflow: β-Arrestin Recruitment Assay

B_Arrestin_Workflow Start Start Cell_Culture Culture CHO-K1 cells co-expressing CB1-PK and β-arrestin-EA Start->Cell_Culture Plating Plate cells in 384-well plates Cell_Culture->Plating Compound_Addition Add synthetic cannabinoid (e.g., this compound) at various concentrations Plating->Compound_Addition Incubation Incubate for 90 minutes at 37°C Compound_Addition->Incubation Detection Add detection reagent (chemiluminescent substrate) Incubation->Detection Luminescence_Reading Measure luminescence Detection->Luminescence_Reading Data_Analysis Normalize data and generate dose-response curves to determine EC50 and Emax Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: β-Arrestin Recruitment Assay Workflow.

Experimental Protocols

In Vitro β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is adapted from commercially available assays used to measure ligand-induced β-arrestin recruitment to the CB1 receptor.

Materials:

  • PathHunter® CHO-K1 hCB1 β-Arrestin cells (DiscoverX)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen/Strep, 800 µg/mL Geneticin)

  • 384-well white, clear-bottom assay plates

  • Test compounds (e.g., this compound, JWH-018) dissolved in DMSO

  • PathHunter® Detection Reagents

Procedure:

  • Cell Culture: Culture PathHunter® cells according to the manufacturer's instructions.

  • Cell Plating: On the day of the assay, harvest cells and resuspend in fresh, serum-free medium. Plate 5,000-10,000 cells per well in a 384-well plate and incubate for 18-24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Compound Addition: Add the diluted compounds to the cell plate. Include a vehicle control (DMSO) and a reference agonist (e.g., CP55940) for normalization.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Prepare the PathHunter® detection reagent according to the manufacturer's protocol and add it to each well.

  • Signal Measurement: Incubate the plate in the dark at room temperature for 60 minutes and measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%). Plot the normalized response against the log of the compound concentration to determine EC50 and Emax values.[6][7]

In Vivo Cannabinoid Tetrad Assay in Mice

This protocol is a standard method to assess the in vivo cannabimimetic activity of a compound.[8][9]

Animals:

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Acclimation: Acclimate mice to the testing room and handling for at least 3 days prior to the experiment.

  • Drug Administration: Administer the test compound (e.g., this compound) via intraperitoneal (i.p.) injection. A vehicle control (e.g., 5% DMSO, 5% Tween 80, 90% saline) should also be tested.

  • Tetrad Assessment (performed 30 minutes post-injection):

    • Hypomotility: Place the mouse in an open-field arena and record the total distance traveled for 10 minutes.

    • Catalepsy: Place the mouse's forepaws on a horizontal bar (5 cm high). The latency to remove both paws from the bar is measured (cut-off time of 60 seconds).

    • Antinociception (Tail-flick or Hot-plate test): Measure the latency to withdraw the tail from a noxious heat source.

    • Hypothermia: Measure the rectal temperature using a digital thermometer.

  • Data Analysis: Compare the results of the drug-treated groups to the vehicle-treated group. For dose-response studies, calculate the ED50 for each effect.[8][10][11]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxicity of synthetic cannabinoids on cultured cells.[12][13][14]

Materials:

  • Cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthetic cannabinoids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Calculate the IC50 (half-maximal inhibitory concentration) to determine the cytotoxicity of the compounds.[12][13][14]

Conclusion

The available data clearly indicate that this compound is a highly potent synthetic cannabinoid with significant toxic potential. Its in vitro activity at the CB1 receptor is comparable to or greater than other potent synthetic cannabinoids. In vivo studies confirm its ability to produce classic cannabimimetic effects at low doses. The concentrations of this compound found in postmortem cases overlap with those of other highly toxic synthetic cannabinoids like 5F-ADB, underscoring the serious health risks associated with its use. Researchers and drug development professionals should exercise extreme caution when handling this and related compounds and consider their high potency and potential for severe adverse effects in any experimental design.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Cumyl-pegaclone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cumyl-pegaclone is a potent synthetic cannabinoid and is regulated as a Schedule I controlled substance in the United States.[1] Due to its novel nature, a specific, validated chemical neutralization protocol for laboratory use is not publicly available. The toxicological properties of this compound are not fully characterized. Therefore, attempting to chemically neutralize the compound without explicit guidance from the manufacturer or a validated procedure is strongly discouraged.

This document provides a procedural guide for the safe handling and disposal of this compound in a laboratory setting, in accordance with general principles for managing hazardous chemical waste and controlled substances.

Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, a thorough risk assessment is mandatory. The potential for exposure through inhalation, dermal contact, or ingestion must be minimized.

1.1 Hazard Identification:

  • Primary Hazards: Potent cannabinoid receptor agonist with unknown long-term health effects.

  • Physical Form: Typically a crystalline solid or white powder.

  • Regulatory Status: Schedule I Controlled Substance in the US and controlled in numerous other countries.[1][2] All handling and disposal must comply with national and institutional regulations for controlled substances.

1.2 Required Personal Protective Equipment (PPE): Given the high potency and unknown hazards, robust PPE is required to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).Prevents dermal absorption. Double-gloving provides additional protection in case of a tear or contamination of the outer glove.
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of solvents used for dissolution or accidental aerosolization of the powdered compound.
Body Protection A disposable gown or a dedicated lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination. Disposable gowns are preferred as they can be discarded as hazardous waste after use.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder outside of a certified chemical fume hood.[3]Minimizes the risk of inhaling aerosolized powder. All handling of the solid material should be performed within a chemical fume hood or other ventilated enclosure to minimize airborne particles.[4]

Waste Segregation and Collection

Proper segregation of waste is critical to prevent dangerous chemical reactions and ensure compliant disposal.

2.1 Waste Streams:

  • Solid this compound Waste: This includes expired pure compounds, unused portions, and grossly contaminated items (e.g., weigh boats, spatulas).

  • Contaminated Labware: Glassware, pipette tips, and other items that have come into direct contact with this compound.

  • Contaminated PPE: Used gloves, disposable gowns, and shoe covers.

  • Liquid Waste: Solvents used to dissolve or rinse glassware containing this compound.

2.2 Collection Procedure:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific, clearly marked area in the laboratory for hazardous waste collection. This area should be under the direct control of laboratory personnel.

  • Use Appropriate Waste Containers:

    • All waste containers must be made of a material compatible with the waste they hold, be in good condition, and have a secure, leak-proof lid.

    • Label every container clearly with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazards (e.g., "Toxic," "Controlled Substance").

  • Segregate Incompatibles: Do not mix this compound waste with other incompatible waste streams (e.g., strong acids, bases, or oxidizers).

  • Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.

Disposal Workflow

The following diagram outlines the decision-making process for the compliant disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Waste Handling & Segregation cluster_disposal Phase 3: Final Disposal & Documentation start Disposal of this compound Required risk_assessment Conduct Full Risk Assessment (Review SDS, Potency, Quantity) start->risk_assessment ppe Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) risk_assessment->ppe work_area Work in a Certified Chemical Fume Hood ppe->work_area segregate Segregate Waste Streams: - Pure Solid - Contaminated Sharps/Labware - Contaminated PPE - Liquid Waste (Solvents) work_area->segregate containerize Place Waste in Designated, Labeled Hazardous Waste Containers segregate->containerize contact_ehs Contact Institutional EHS/Safety Office containerize->contact_ehs is_controlled Is this compound a Controlled Substance in your jurisdiction? contact_ehs->is_controlled dea_protocol Follow DEA/Controlled Substance Disposal Protocol: - Render 'Non-Retrievable' - Use Licensed Disposal Vendor - Complete DEA Form 41 (or equivalent) - Requires Two Witnesses is_controlled->dea_protocol Yes standard_protocol Follow Standard Hazardous Chemical Waste Protocol via EHS is_controlled->standard_protocol No pickup Arrange for Waste Pickup by Licensed Hazardous Waste Vendor dea_protocol->pickup standard_protocol->pickup

Caption: Logical workflow for the safe and compliant disposal of this compound.

Final Disposal and Documentation

The final disposal of this compound waste must be handled by professionals and meticulously documented, especially given its status as a controlled substance.

4.1 Arranging for Disposal:

  • Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste disposal. They will have established procedures and relationships with certified disposal vendors.

  • Use a Licensed Hazardous Waste Vendor: Do not attempt to dispose of this compound through standard trash or sewer systems. Disposal must be carried out by a company licensed to handle and transport hazardous and, where applicable, controlled substance waste.

  • Incineration: High-temperature incineration is the preferred method for the destruction of potent organic compounds and controlled substances, as it ensures the material is rendered "non-retrievable" in compliance with DEA regulations.

4.2 Documentation for Controlled Substances:

  • If operating under a DEA license in the United States, the destruction of this compound must be recorded on a DEA Form 41, "Registrants Inventory of Drugs Surrendered."

  • The destruction process must be witnessed by at least two authorized employees of the registered institution.

  • Maintain meticulous records of the quantity of this compound disposed of, the date of disposal, and the method used. These records must be available for inspection by regulatory authorities.

By adhering to this procedural guidance, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling and Disposal of Cumyl-pegaclone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent synthetic compounds like Cumyl-pegaclone. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to facilitate the safe handling of this substance. While a comprehensive Safety Data Sheet (SDS) with specific quantitative data for this compound is not publicly available, the following guidance is based on established best practices for handling synthetic cannabinoids and other hazardous research chemicals.

Personal Protective Equipment (PPE): A Qualitative Summary

Due to the absence of a formal SDS, the following PPE recommendations are based on general safety protocols for synthetic cannabinoids. These recommendations should be considered the minimum requirement for handling this compound. A site-specific risk assessment should be conducted to determine if additional protective measures are necessary.

PPE CategoryRecommendationsRationale
Hand Protection Nitrile gloves are commonly recommended for handling chemicals in a laboratory setting.[1] Consider double-gloving, especially when handling pure compounds or concentrated solutions.To prevent skin contact and absorption.[2][3] The use of medical-grade disposable gloves with a maximum Acceptable Quality Level (AQL) of 2.5 is advisable to protect both the worker and the product.[4]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles should be worn at all times.[1][2][5] A full-face shield may be necessary when there is a significant risk of splashes or aerosol generation.[4]To protect the eyes from contact with the chemical, which could cause irritation.[2]
Protective Clothing A lab coat is mandatory to protect against spills and contamination.[2] Consider disposable gowns or aprons for added protection during high-risk procedures.[1] Long-sleeved shirts, long pants, and closed-toe shoes are also essential.[5]To prevent skin exposure and contamination of personal clothing.[3][5]
Respiratory Protection All handling of solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a ventilated enclosure.[2] If a fume hood is not available or if there is a risk of aerosol generation, respiratory protection such as an N95 disposable mask or a powered air-purifying respirator (PAPR) should be considered.[4][5]To prevent inhalation of the compound, which could lead to respiratory discomfort or systemic toxic effects.[2]

Operational Plan: Step-by-Step Handling Procedures

This section outlines a procedural workflow for the safe handling of this compound from receipt to use in experimental protocols.

1. Receiving and Unpacking

  • Verification: Upon receipt, verify the container label matches the order information.

  • Inspection: Visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures.

  • PPE: Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.

  • Location: Unpack the compound in a designated area, preferably within a chemical fume hood.

2. Storage

  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep in a secure, well-ventilated, and locked cabinet or refrigerator, as appropriate for the compound's stability. Storage should be in a designated area for potent compounds.

  • Inventory: Maintain an accurate inventory log, documenting the amount received, used, and remaining. This compound is a Schedule I controlled substance in the United States.[6][7]

3. Weighing and Aliquoting

  • Location: All weighing and aliquoting of solid this compound must be performed in a chemical fume hood or a balance enclosure with appropriate ventilation.

  • PPE: Wear a lab coat, double nitrile gloves, and safety glasses. Consider respiratory protection if there is a risk of dust generation.

  • Technique: Use dedicated spatulas and weighing paper. Handle the compound gently to minimize the creation of airborne dust.

  • Cleaning: Clean the balance and surrounding surfaces with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) and dispose of the cleaning materials as hazardous waste.

4. Solution Preparation

  • Location: All solution preparations should be carried out in a chemical fume hood.

  • PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles. A face shield is recommended if there is a risk of splashing.

  • Procedure: Add the solvent to the weighed compound slowly. Ensure the container is securely capped before mixing.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

5. Spill Management

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's environmental health and safety (EHS) department.

  • PPE: Only trained personnel with appropriate PPE (including respiratory protection) should clean up spills.

  • Containment: For small spills, contain the material with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent and cleaning agents.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable lab coats, absorbent materials) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS department.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

2. Waste Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Closure: Keep waste containers closed at all times, except when adding waste.

3. Final Disposal

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all required waste disposal forms and maintain records as per your institution's and local regulations.

  • Regulatory Compliance: this compound is a controlled substance, and its disposal may be subject to additional regulations.[8] Ensure all disposal procedures comply with federal, state, and local laws.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

Cumyl_Pegaclone_Workflow A Receiving & Unpacking (PPE: Lab Coat, Gloves, Safety Glasses) B Secure Storage (Locked, Ventilated, Inventoried) A->B Store C Weighing & Aliquoting (Fume Hood, PPE: Double Gloves, Goggles) B->C Retrieve D Solution Preparation (Fume Hood, PPE: Goggles, Face Shield) C->D Prepare F Spill Management (Evacuate, Alert EHS, Use Spill Kit) C->F If Spill Occurs G Waste Segregation (Solid, Liquid, Sharps) C->G Generate Waste E Experimental Use D->E Use D->F If Spill Occurs D->G Generate Waste E->F If Spill Occurs E->G Generate Waste F->G Dispose of Spill Debris H Waste Container Management (Labeled, Closed, Secondary Containment) G->H I Final Disposal (Coordinate with EHS) H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cumyl-pegaclone
Reactant of Route 2
Reactant of Route 2
Cumyl-pegaclone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.